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  • Product: Cefazolin delta-3-methyl ester
  • CAS: 117929-10-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Cefazolin Δ³-Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis of Cefazolin Δ³-methyl ester, a crucial d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of Cefazolin Δ³-methyl ester, a crucial derivative in the study and development of cephalosporin antibiotics. As a key analogue for research into prodrug strategies and the chemical stability of the cefazolin nucleus, a thorough understanding of its synthesis is paramount. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, validate the described protocols, and provide a robust framework for its successful laboratory preparation and characterization.

I. Introduction: The Significance of Cefazolin and its Esters

Cefazolin is a first-generation cephalosporin antibiotic renowned for its efficacy against a broad spectrum of bacterial infections.[1][2] Its core structure, a β-lactam ring fused to a dihydrothiazine ring, is the cornerstone of its antibacterial activity, which functions by inhibiting bacterial cell wall synthesis.[1][2] The carboxylic acid moiety at the C-4 position is a key functional group that is often modified to enhance the pharmacokinetic properties of the parent drug.

Esterification of this carboxylic acid to produce derivatives like the Δ³-methyl ester is a common strategy in medicinal chemistry.[3] Such modifications can alter the molecule's lipophilicity, potentially improving its oral absorption and bioavailability, thus creating a prodrug that is converted to the active cefazolin in the body.[4][5] Furthermore, the synthesis and study of these esters provide valuable insights into the stability and degradation pathways of the cephalosporin nucleus.[3]

II. Strategic Approach to Synthesis: The Esterification of Cefazolin

The synthesis of Cefazolin Δ³-methyl ester involves the selective esterification of the C-4 carboxylic acid of the Cefazolin molecule. The primary challenge in this synthesis is to achieve this transformation without compromising the sensitive β-lactam ring or inducing unwanted isomerization of the Δ³ double bond to the Δ² position, a common degradation pathway for cephalosporins.[3]

Several general methods for the esterification of carboxylic acids can be considered, each with its own advantages and disadvantages in the context of the complex and sensitive cephalosporin scaffold.

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. While straightforward, the harsh acidic conditions can lead to the degradation of the β-lactam ring.

  • DCC/DMAP Coupling: The use of dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a milder method for ester formation.[6] This approach is often preferred for sensitive substrates.

  • Diazomethane Esterification: Diazomethane is a highly reactive reagent that readily converts carboxylic acids to their corresponding methyl esters under mild conditions.[7][8][9][10] This method is particularly attractive for the synthesis of Cefazolin Δ³-methyl ester due to its efficiency and the gentle reaction conditions that are less likely to degrade the cephalosporin core. However, diazomethane is a toxic and explosive gas, requiring specialized handling and safety precautions.

Given the sensitive nature of the Cefazolin molecule, the diazomethane method, despite its hazards, offers a clean and efficient route to the desired methyl ester with a reduced risk of side reactions.

III. Detailed Synthesis Protocol: Cefazolin Δ³-Methyl Ester via Diazomethane

This section details a laboratory-scale protocol for the synthesis of Cefazolin Δ³-methyl ester from Cefazolin free acid.

A. Synthesis of the Starting Material: Cefazolin Free Acid

The synthesis of the Cefazolin core is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA).[11][12] A common industrial method involves the acylation of a 7-amino-3-substituted-cephem-4-carboxylic acid with 1H-tetrazole-1-acetic acid or its activated derivatives.[11][13][14]

A generalized laboratory procedure for the final acylation step to yield Cefazolin is as follows:

Reaction Scheme for Cefazolin Synthesis

G 7-amino-3-(...)-cephem-4-carboxylic acid 7-amino-3-(...)-cephem-4-carboxylic acid Cefazolin Cefazolin 7-amino-3-(...)-cephem-4-carboxylic acid->Cefazolin 1H-tetrazole-1-acetyl chloride, N,N-dimethylacetamide

Caption: Final acylation step in Cefazolin synthesis.

Experimental Protocol: Synthesis of Cefazolin Free Acid

  • Preparation of the Acylating Agent: Prepare a solution of 1H-tetrazole-1-acetyl chloride in N,N-dimethylacetamide. This is typically done by reacting 1H-tetrazole-1-acetic acid with a chlorinating agent like thionyl chloride in an inert solvent.

  • Acylation Reaction: In a separate reaction vessel, dissolve the 7-amino-3-(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid in N,N-dimethylacetamide. Cool the solution to 0-5°C.

  • Addition: Slowly add the prepared solution of 1H-tetrazole-1-acetyl chloride to the cooled solution of the cephem nucleus with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation: Upon completion, quench the reaction by adding water. Adjust the pH of the aqueous mixture to the isoelectric point of Cefazolin (around pH 3-4) using a suitable acid (e.g., HCl) to precipitate the Cefazolin free acid.

  • Purification: Filter the precipitate, wash with cold water, and then with a suitable organic solvent (e.g., acetone) to remove impurities. Dry the purified Cefazolin free acid under vacuum.

B. Esterification of Cefazolin to Cefazolin Δ³-Methyl Ester

WARNING: Diazomethane is a highly toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-etched glassware.

Reaction Scheme for Cefazolin Δ³-Methyl Ester Synthesis

G Cefazolin Cefazolin Cefazolin_delta3_methyl_ester Cefazolin_delta3_methyl_ester Cefazolin->Cefazolin_delta3_methyl_ester Diazomethane (CH2N2), Ether/Dichloromethane

Caption: Esterification of Cefazolin with diazomethane.

Experimental Protocol: Synthesis of Cefazolin Δ³-Methyl Ester

  • Preparation of Diazomethane Solution: Generate a solution of diazomethane in diethyl ether from a suitable precursor, such as Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide), following a well-established and safe procedure. The concentration of the diazomethane solution can be determined by titration with benzoic acid.

  • Dissolution of Cefazolin: In a separate flask, suspend Cefazolin free acid in a mixture of diethyl ether and a co-solvent like dichloromethane to aid solubility. Cool the suspension to 0°C in an ice bath.

  • Esterification Reaction: Slowly add the ethereal solution of diazomethane to the Cefazolin suspension with gentle stirring. The addition should be done dropwise until a faint yellow color of excess diazomethane persists and the evolution of nitrogen gas ceases.

  • Quenching: Carefully quench the excess diazomethane by the dropwise addition of a few drops of glacial acetic acid until the yellow color disappears.

  • Solvent Removal: Remove the solvents under reduced pressure at a low temperature (below 30°C) to avoid any degradation of the product.

  • Purification: The crude Cefazolin Δ³-methyl ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Final Product: Collect the fractions containing the pure product, combine them, and evaporate the solvent to obtain Cefazolin Δ³-methyl ester as a solid.

IV. Characterization and Quality Control

The identity and purity of the synthesized Cefazolin Δ³-methyl ester must be confirmed through rigorous analytical techniques.

A. Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the newly introduced methyl ester group, typically in the range of 3.7-3.9 ppm. The other characteristic peaks of the Cefazolin scaffold should remain intact.

    • ¹³C NMR: The carbon NMR spectrum will show a new signal for the methyl ester carbon at approximately 52 ppm, and the carbonyl carbon of the ester will appear around 160-165 ppm.[1][15][16]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the Cefazolin Δ³-methyl ester. The expected molecular ion peak would correspond to the molecular formula C₁₅H₁₆N₈O₄S₃.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl stretch at approximately 1730-1750 cm⁻¹, in addition to the β-lactam carbonyl stretch at around 1770 cm⁻¹.

B. Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the synthesized compound.[1][2] The method can also be used to monitor the progress of the reaction and the purification process. The presence of any starting material (Cefazolin) or degradation products (e.g., the Δ²-isomer) can be quantified.

Table 1: Key Analytical Data for Cefazolin and its Δ³-Methyl Ester

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
CefazolinC₁₄H₁₄N₈O₄S₃454.50-COOH (broad, ~12-13)-COOH (~165-170)
Cefazolin Δ³-Methyl EsterC₁₅H₁₆N₈O₄S₃468.53-OCH₃ (singlet, ~3.8)-OCH₃ (~52), -COOCH₃ (~162)

V. Conclusion and Future Perspectives

The synthesis of Cefazolin Δ³-methyl ester, while requiring careful handling of hazardous reagents like diazomethane, is a valuable process for researchers in medicinal chemistry and drug development. The detailed protocol and characterization methods outlined in this guide provide a solid foundation for the successful and reproducible synthesis of this important cephalosporin derivative.

Further research could focus on developing alternative, safer esterification methods for Cefazolin that avoid the use of diazomethane. Exploring enzymatic esterification or the use of greener methylation agents could provide more sustainable and scalable synthetic routes. Additionally, in-depth studies on the stability, pharmacokinetic profile, and biological activity of Cefazolin Δ³-methyl ester will continue to contribute to our understanding of cephalosporin prodrugs and the development of new antibacterial agents.

VI. References

  • Sivakumar, B., Parthasarathy, K., Murugan, R., Jeyasudha, R., Murugan, S., & Saranghdar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(3), 755–772.

  • Indelicato, J. M., & Dinner, A. (1976). Synthesis and biological properties of aminoacyloxymethyl esters of 7-[D(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid. Journal of Medicinal Chemistry, 19(6), 843–845.

  • Bundgaard, H., & Larsen, C. (1987). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International Journal of Pharmaceutics, 37(3), 185-196.

  • Andreotti, D., & Finizia, G. (1998). Synthesis and antimicrobial properties of cephalosporin derivatives substituted on the C(7) nitrogen with arylmethyloxyimino or arylmethyloxyamino alkanoyl groups. Il Farmaco, 53(8-9), 586-591.

  • Sivakumar, B., Parthasarathy, K., Murugan, R., Jeyasudha, R., Murugan, S., & Saranghdar, R. J. (2013). Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. Scientia Pharmaceutica, 81(3), 755-772.

  • Chemical scheme of enzymatic synthesis of cefazolin by acyl-transfer method. (n.d.). ResearchGate. Retrieved from [Link]

  • Kagan, F., & Funderburk, L. D. (1976). Method of synthesis of cefazolin. RU2210596C2.

  • Khan, M. S., & Akhtar, N. (2007). IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM. Journal of the Chemical Society of Pakistan, 29(5), 483-487.

  • Doyle, F. P., & Nayler, J. H. C. (1965). Derivatives of 7-aminocephalosporanic acid. US3196151A.

  • Tian, Y., Chen, J., Chen, X., Li, Y., & Li, H. (2018). Application of Solid-State NMR to Reveal Structural Differences in Cefazolin Sodium Pentahydrate From Different Manufacturing Processes. Frontiers in Pharmacology, 9, 389.

  • Küçükgüzel, Ş. G., & Çıkla, P. (2014). Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives. European Journal of Medicinal Chemistry, 74, 485-497.

  • Küçükgüzel, Ş. G., & Çıkla, P. (2014). Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives. European Journal of Medicinal Chemistry, 74, 485-497.

  • 13C NMR spectra of (a) Cefazolin Sodium; (b) Impurity-I; and (c)... (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., Zhang, Y., & Chen, X. (2018). Separation and characterization of allergenic polymerized impurities from cephalosporin for injection by trap free two-dimension. Journal of Pharmaceutical and Biomedical Analysis, 159, 396-403.

  • Ullán, R. V., Casqueiro, J., & Martín, J. F. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 8(5), 464.

  • Diazomethane and Diazoacetic Ester. (n.d.). P. K. College, Contai. Retrieved from [Link]

  • Organic Chemistry-4. (n.d.). Kolkata. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183.

  • Cefazolin Sodium. (2011). USP-NF.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.

  • 19.7: Methyl Ester Synthesis Using Diazomethane. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Carboxylic Acids: Esterification Using Diazomethane. (2017, March 22). YouTube. Retrieved from [Link]

  • Dunn, G. L., & Hoover, J. R. E. (1976). Process for preparing cefazolin. US3954745A.

  • Jensen, S. E., Westlake, D. W., & Wolfe, S. (1983). Purification and characterization of cephalosporin 7 alpha-hydroxylase from Streptomyces clavuligerus. The Journal of Antibiotics, 36(8), 1026–1033.

Sources

Exploratory

Whitepaper: Chemical Properties and Degradation Kinetics of Cefazolin Δ³-Methyl Ester

Executive Summary In the realm of cephalosporin drug development, the thermodynamic stability of the Δ³ double bond within the dihydrothiazine ring is a critical quality attribute. As a Senior Application Scientist, I fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of cephalosporin drug development, the thermodynamic stability of the Δ³ double bond within the dihydrothiazine ring is a critical quality attribute. As a Senior Application Scientist, I frequently encounter stability challenges when evaluating cephalosporin prodrugs. Cefazolin Δ³-methyl ester (CAS 117929-10-9) serves as an archetypal model for understanding the degradation kinetics of esterified cephalosporins. This technical guide explores the physicochemical properties, mechanistic degradation pathways, and self-validating analytical protocols required to profile this compound accurately.

Structural Rationale and Thermodynamic Instability

Cefazolin is a first-generation cephalosporin whose antimicrobial efficacy relies entirely on the structural integrity of its β-lactam ring and the specific positioning of the double bond at the Δ³ position.

Esterification of the C-4 carboxylate group (yielding Cefazolin Δ³-methyl ester) is a common synthetic strategy used to create orally bioavailable prodrugs or lipophilic intermediates. However, masking this anionic charge removes the electrostatic stabilization of the Δ³ double bond. Without the free carboxylate, the molecule becomes highly susceptible to base-catalyzed isomerization, shifting the double bond to the Δ² position to relieve steric strain. This isomerization results in a complete loss of antimicrobial efficacy.

Mechanistic Pathways of Degradation

Understanding the degradation of Cefazolin Δ³-methyl ester requires mapping its kinetic behavior in aqueous and physiological environments. Research by and demonstrates that the decomposition of the Δ³ ester proceeds simultaneously via distinct, competing pathways [1][2]:

  • Base-Catalyzed Isomerization ( k12​ and k21​ ): In mildly alkaline environments (e.g., pH 7.4 to 8.4), a base abstracts the mildly acidic C-2 proton to form a transient enolate intermediate. Reprotonation at C-4 yields the inactive Δ²-methyl ester. While reversible, the equilibrium heavily favors the Δ² isomer.

  • Ester Hydrolysis ( k20​ / k23​ ): Once the Δ²-methyl ester is formed, it undergoes rapid ester hydrolysis to form the Δ² free acid.

  • β-Lactam Cleavage: In human plasma or in the presence of penicillinase, the β-lactam ring undergoes nucleophilic attack, opening to form cephalosporoic acid.

  • C-3 Elimination ( k14​ ): In specific buffer systems (pH 8.4), simultaneous elimination of the substituent at position 3 occurs alongside ring cleavage.

Degradation Network Visualization

CefazolinDegradation D3_Ester Cefazolin Δ³-methyl ester (Active Prodrug Model) D2_Ester Cefazolin Δ²-methyl ester (Inactive Isomer) D3_Ester->D2_Ester k12 (Base-catalyzed Isomerization) Ceph_Acid Cephalosporoic Acid (β-lactam Cleavage) D3_Ester->Ceph_Acid Plasma / Penicillinase C3_Elim C-3 Elimination Product (Substituent Loss) D3_Ester->C3_Elim k14 (Buffer pH 8.4) D2_Ester->D3_Ester k21 (Reversible) D2_Acid Cefazolin Δ²-acid (Hydrolyzed Inactive) D2_Ester->D2_Acid k20/k23 (Ester Hydrolysis)

Kinetic degradation pathways of Cefazolin Δ³-methyl ester in aqueous and physiological media.

Quantitative Physicochemical and Kinetic Data

To establish a baseline for analytical testing, the thermodynamic stability of the Δ³ and Δ² isomer pairs must be quantified. The table below summarizes the core properties and kinetic rate constants derived from thermodynamic studies .

Table 1: Physicochemical and Kinetic Parameters of Cefazolin Δ³-Methyl Ester

Property / Kinetic ParameterValueExperimental Context
CAS Number 117929-10-9Chemical Identifier
Molecular Formula C₁₅H₁₆N₈O₄S₃Elemental Composition
Molecular Weight 468.5 g/mol Mass Spectrometry Target
Forward Isomerization ( k12​ ) 0.69 h⁻¹pH 7.4, 40 °C, I=0.3 M
Reverse Isomerization ( k21​ ) 0.32 h⁻¹pH 7.4, 40 °C, I=0.3 M
Dominant Degradation Pathway Δ²-methyl ester formationAqueous Buffer (pH > 7.0)
Enzymatic Degradation Product Cephalosporoic acidHuman Plasma / Penicillinase

Self-Validating Experimental Protocols for Stability Profiling

To ensure scientific integrity, laboratory workflows must be designed with built-in causality checks. Below are two orthogonal protocols used to profile the stability of Cefazolin Δ³-methyl ester.

Protocol A: Kinetic Tracking via High-Performance Liquid Chromatography (HPLC)

This protocol quantifies the rate of isomerization and hydrolysis over time.

  • Buffer Preparation: Prepare a 0.5 M phosphate buffer adjusted to pH 7.4. Pre-warm to 40 °C in a thermostated water bath.

  • Sample Initiation: Dissolve 10 mg of Cefazolin Δ³-methyl ester in 1 mL of acetonitrile (to ensure solubility), then rapidly dilute with 99 mL of the pre-warmed buffer (final concentration: 100 µg/mL).

  • Incubation & Sampling: Maintain at 40 °C. Withdraw 1 mL aliquots at precisely defined intervals (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching (Critical Step): Immediately inject the 1 mL aliquot into a vial containing 1 mL of cold mobile phase (Acetonitrile/Water with 0.1% Trifluoroacetic Acid, pH ~2.0).

    • Causality Check: Why use a low-pH quench? Because the isomerization is strictly base-catalyzed. Dropping the pH instantly freezes the Δ3⇌Δ2 equilibrium. This self-validating step ensures the chromatographic peaks represent the exact species distribution at the moment of sampling, preventing on-column degradation artifacts.

  • HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor UV absorbance at 254 nm. Integrate the distinct peaks for the Δ³ ester, Δ² ester, and Δ² acid to calculate k12​ and k20​ .

Protocol B: Real-Time Structural Elucidation via ¹H-NMR

While HPLC provides quantitative peak areas, it lacks direct structural confirmation. ¹H-NMR acts as an orthogonal, self-validating technique to definitively prove the shift of the double bond.

  • Sample Preparation: Dissolve 5 mg of Cefazolin Δ³-methyl ester in 0.6 mL of deuterated phosphate buffer (D₂O, pD 8.4). Transfer immediately to an NMR tube.

  • NMR Acquisition: Insert the tube into an NMR spectrometer pre-equilibrated to 37 °C. Acquire ¹H-NMR spectra continuously in 5-minute increments for 2 hours.

  • Marker Tracking (Critical Step): Monitor the chemical shift of the C-2 protons.

    • Causality Check: The Δ³ isomer exhibits a distinct AB quartet for the C-2 protons at ~3.5 ppm. As isomerization occurs, the new Δ² isomer displays a single vinylic proton at C-2, shifted significantly downfield to ~6.0 ppm. By calculating the integration ratio of the 3.5 ppm signal vs. the 6.0 ppm signal, you obtain unambiguous, structurally confirmed kinetic data for the k12​ pathway.

References

  • Saab, A. N., et al. "Synthesis and mechanisms of decomposition of some cephalosporin prodrugs." Journal of Pharmaceutical Sciences 79.9 (1990): 802-808.[Link]

  • Yazawa, Hisatoyo, et al. "Rate and mechanism of decomposition of cefazolin methyl ester in phosphate buffer." Chemical and Pharmaceutical Bulletin 44.3 (1996): 545-549.[Link]

  • Frau, Juan, et al. "D3-D2 isomerization of cephalosporins: the effect of the substituent at the 3-position." Journal of the Chemical Society, Perkin Transactions 2 4 (1998): 801-806.[Link]

Foundational

An In-Depth Technical Guide to Cefazolin Δ³-Methyl Ester (CAS Number 79239-19-3)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of Cefazolin Δ³-methyl ester, a critical molecule in the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Cefazolin Δ³-methyl ester, a critical molecule in the study of the first-generation cephalosporin antibiotic, Cefazolin. This document delves into the synthesis, chemical properties, analytical methodologies, and the dual role of this compound as both a potential prodrug and a significant degradation product. The insights provided herein are curated to support research, development, and quality control activities within the pharmaceutical sciences.

Introduction: The Significance of Cefazolin Δ³-Methyl Ester

Cefazolin, a cornerstone of antibacterial therapy, is a semi-synthetic cephalosporin administered parenterally.[1] Its efficacy is well-established, but like many β-lactam antibiotics, it is susceptible to degradation, which can impact its potency and safety. Cefazolin Δ³-methyl ester, the methyl ester derivative of the parent drug, emerges in two key contexts: as a synthetically derived prodrug candidate and as a product of Cefazolin's degradation pathway.

As a prodrug , the esterification of the C-4 carboxylic acid group of Cefazolin is a strategy to enhance its lipophilicity, potentially improving its absorption characteristics.[2][3] However, the therapeutic utility of such a prodrug is contingent on its efficient in vivo conversion back to the active Cefazolin.

Conversely, as a degradation product , the formation of Cefazolin Δ³-methyl ester and its subsequent isomerization to the inactive Δ²-isomer are critical considerations for the stability and shelf-life of Cefazolin formulations.[2][4] Understanding the kinetics and mechanisms of these transformations is paramount for ensuring the quality and efficacy of the final drug product.

This guide will navigate the multifaceted nature of this compound, providing the technical detail necessary for its synthesis, characterization, and quantification.

Physicochemical Properties

While specific, experimentally determined physicochemical properties for Cefazolin Δ³-methyl ester are not extensively reported in publicly available literature, we can infer key characteristics based on its structure and data from the parent compound, Cefazolin.

PropertyCefazolin (Parent Drug)Cefazolin Δ³-Methyl Ester (Predicted)Rationale for Prediction
Molecular Formula C₁₄H₁₄N₈O₄S₃C₁₅H₁₆N₈O₄S₃Addition of a methyl group (CH₂) to the carboxylic acid.
Molecular Weight 454.5 g/mol [1]~468.5 g/mol Addition of 14.0 g/mol for the methyl group.
LogP (Octanol-Water Partition Coefficient) -0.58[1]Higher than CefazolinThe esterification of the polar carboxylic acid group with a non-polar methyl group increases lipophilicity.
Aqueous Solubility Soluble in water (as sodium salt)[5]Lower than CefazolinThe masking of the ionizable carboxylic acid reduces its ability to form hydrogen bonds with water, thus decreasing aqueous solubility.
pKa Carboxylic acid ~2-3; Amine functionsNo acidic proton on the carboxyl groupThe carboxylic acid is esterified. The pKa of other functional groups is expected to be similar to Cefazolin.
Melting Point 198-200 °C (decomposes)[1]Data not availableExpected to be different from the parent acid due to changes in crystal lattice energy.
Appearance White to off-white crystalline powder (sodium salt)[5]Data not availableLikely a solid at room temperature.

Synthesis and Formation Pathways

Cefazolin Δ³-methyl ester can be intentionally synthesized for research purposes or can form as a degradation product.

Intentional Synthesis (Prodrug Formation)

Conceptual Synthesis Workflow:

Cefazolin Cefazolin Free Acid Reaction Esterification Reaction Cefazolin->Reaction Methylating_Agent Methylating Agent (e.g., Diazomethane) Methylating_Agent->Reaction Solvent Inert Solvent (e.g., Ether, Dichloromethane) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Cefazolin Δ³-Methyl Ester Purification->Product

Caption: Conceptual workflow for the synthesis of Cefazolin Δ³-methyl ester.

Experimental Protocol: General Procedure for Methyl Ester Synthesis using Diazomethane

Caution: Diazomethane is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

A general method for the esterification of carboxylic acids with diazomethane is as follows.[6] This can be adapted for the synthesis of Cefazolin Δ³-methyl ester.

  • Preparation of Diazomethane Solution: Prepare a solution of diazomethane in a suitable solvent like diethyl ether using a diazomethane generation kit. The concentration of the diazomethane solution should be determined prior to use.

  • Reaction Setup: Dissolve a known quantity of Cefazolin free acid in a minimal amount of a suitable solvent (e.g., a mixture of methanol and diethyl ether) in a reaction flask equipped with a magnetic stirrer.

  • Esterification: Cool the Cefazolin solution in an ice bath. Slowly add the prepared diazomethane solution dropwise with constant stirring. The reaction is typically accompanied by the evolution of nitrogen gas and the disappearance of the yellow color of diazomethane.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of a weak acid, such as acetic acid, until the yellow color disappears and gas evolution ceases.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Cefazolin Δ³-methyl ester.

  • Characterization: Confirm the identity and purity of the synthesized ester using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

Formation as a Degradation Product

Cefazolin Δ³-methyl ester can also be formed as an impurity or degradant, particularly if Cefazolin is exposed to methanol during synthesis, purification, or formulation. It is crucial for drug development professionals to monitor for the presence of this ester as a process-related impurity.

Degradation Kinetics and Mechanism

The stability of Cefazolin Δ³-methyl ester in aqueous solution is a critical factor, particularly in the context of its potential as a prodrug. Studies have shown that the degradation of the Δ³-ester proceeds through multiple pathways, primarily influenced by pH.[4]

Primary Degradation Pathways: [4]

  • Isomerization to the Δ²-Ester: The Δ³-methyl ester can undergo isomerization to the thermodynamically more stable but biologically inactive Δ²-methyl ester. This is a key degradation pathway, especially under basic conditions.

  • Hydrolysis of the β-Lactam Ring: The strained β-lactam ring is susceptible to hydrolysis, leading to the formation of an inactive open-ring compound.

  • Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed back to the parent drug, Cefazolin. This is the desired activation pathway for a prodrug.

The interplay of these pathways determines the overall stability and potential efficacy of the ester as a prodrug. Kinetic studies have shown that the isomerization to the Δ²-ester and the cleavage of the β-lactam ring are significant degradation routes, particularly in basic conditions.[4]

Degradation Pathway Diagram:

Delta3_Ester Cefazolin Δ³-Methyl Ester (Active Prodrug) Delta2_Ester Cefazolin Δ²-Methyl Ester (Inactive) Delta3_Ester->Delta2_Ester Isomerization (k₁₂) Cefazolin Cefazolin (Active Drug) Delta3_Ester->Cefazolin Ester Hydrolysis (k₁₅) (Desired Activation) Open_Ring Open-Ring Products (Inactive) Delta3_Ester->Open_Ring β-Lactam Cleavage (k₁₄) Delta2_Ester->Open_Ring Hydrolysis (k₂₃)

Caption: Major degradation pathways of Cefazolin Δ³-methyl ester in aqueous solution.[4]

Analytical Methodologies

The detection and quantification of Cefazolin Δ³-methyl ester, particularly in the presence of Cefazolin and other related impurities, require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate the Δ³-methyl ester from its parent drug, its Δ²-isomer, and other degradation products. While a specific validated method for the Δ³-methyl ester is not detailed in the provided search results, a general approach can be adapted from methods used for Cefazolin and its impurities.

Recommended HPLC Protocol (Adaptable): [7][8][9]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.

    • Example Isocratic Mobile Phase: Phosphate buffer (pH 6.8) and methanol (5:2 v/v).[7]

    • Example Gradient Mobile Phase: A gradient of acetonitrile in an aqueous buffer can be employed to resolve closely eluting peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Cefazolin and its ester show significant absorbance (e.g., 254 nm or 270 nm).[7][9]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Method Validation: Any analytical method used for quantification should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Analytical Workflow Diagram:

Sample_Prep Sample Preparation (Dissolution, Dilution) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Reversed-Phase C18 Column (Separation of Analytes) HPLC_Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: General workflow for the HPLC analysis of Cefazolin Δ³-methyl ester.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are indispensable tools for the structural elucidation of Cefazolin Δ³-methyl ester and for distinguishing it from its isomers and the parent drug.

  • ¹H NMR: The key distinguishing feature in the ¹H NMR spectrum of the Δ³-methyl ester compared to Cefazolin will be the appearance of a singlet corresponding to the methyl ester protons (-OCH₃), typically in the range of 3.7-3.9 ppm. The absence of the broad carboxylic acid proton signal will also be evident.

  • ¹³C NMR: In the ¹³C NMR spectrum, a new resonance for the methyl ester carbon will appear around 52-55 ppm. The chemical shift of the carbonyl carbon of the ester will also be distinct from that of the carboxylic acid in Cefazolin.

Mass Spectrometry (MS):

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the identification and confirmation of Cefazolin Δ³-methyl ester.

  • Electrospray Ionization (ESI): In positive ion mode ESI-MS, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to its molecular weight (~469.5).

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns. The fragmentation of the cephalosporin core, including the opening of the β-lactam ring and cleavage of the side chains, can provide structural confirmation.[10]

Toxicological and Pharmacological Relevance

The toxicological profile of Cefazolin Δ³-methyl ester is not well-documented. However, as a potential impurity in Cefazolin preparations, its levels should be controlled according to regulatory guidelines.

From a pharmacological perspective, the ester is inactive as an antibacterial agent. Its therapeutic potential lies solely in its ability to act as a prodrug, being efficiently converted to the active Cefazolin in vivo. The rate and extent of this conversion are critical determinants of its potential efficacy.

Conclusion and Future Perspectives

Cefazolin Δ³-methyl ester is a molecule of significant interest in the pharmaceutical development of Cefazolin. Its dual identity as a potential prodrug and a degradation product necessitates a thorough understanding of its chemistry, stability, and analytical determination. While the foundational knowledge of its synthesis and degradation has been established, further research is warranted to fully characterize its physicochemical properties and to develop and validate specific, robust analytical methods for its routine monitoring. For drug development professionals, controlling the formation of this ester as an impurity is crucial for ensuring the quality and stability of Cefazolin drug products. For researchers in drug delivery, further investigation into the prodrug potential of this and other Cefazolin esters may yet yield avenues for improving the therapeutic profile of this important antibiotic.

References

  • Bundgaard, H., & Larsen, C. (1986). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International Journal of Pharmaceutics, 32(2-3), 235-245.
  • Rattie, E. S., Zimmerman, J. J., & Ravin, L. J. (1979). Degradation kinetics of a new cephalosporin derivative in aqueous solution. Journal of Pharmaceutical Sciences, 68(11), 1369-1374.
  • Kuroda, T., et al. (1996). Kinetics and Mechanism of Decomposition of Cefazolin Ester in Phosphate Buffer Solution. Chemical & Pharmaceutical Bulletin, 44(3), 599-601.
  • Lalitha, N., et al. (2009). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. E-Journal of Chemistry, 6(4), 1153-1158.
  • Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944-948.
  • N. Lalitha, Varun Pawar, S. B. Puranik, P. N. Sanjay Pai and G. k. Rao. (2008). Development and Validation of RP-HPLC Method for The Determination of Cefazolin. Orient J Chem, 24(1).
  • Alexander, J., et al. (1978). Orally active esters of cephalosporin antibiotics. 3. Synthesis and biological properties of aminoacyloxymethyl esters of 7-[D(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid. Journal of Medicinal Chemistry, 21(9), 940-944.
  • Pedroso, T. M., et al. (2014). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 419-425.
  • Khan, A., et al. (2013). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Research and Reports in Medicinal Chemistry, 3, 21-29.
  • de-Almeida, V. B., et al. (2015). Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to be applied for quality control in pharmaceutical industry. Brazilian Journal of Pharmaceutical Sciences, 51(1), 213-222.
  • Council of Europe. (2011). European Pharmacopoeia (7th ed.). Strasbourg, France: Council of Europe.
  • United States Pharmacopeial Convention. (2012). United States Pharmacopeia and National Formulary (USP 35-NF 30).
  • Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933-950.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33255, Cefazolin. Retrieved from [Link]

  • Orient J Chem. (2008). Development and Validation of RP-HPLC Method for The Determination of Cefazolin. Retrieved from [Link]

  • Sklyarenko, A. V., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. Applied Biochemistry and Microbiology, 54(6), 637-645.
  • Li, J., et al. (2014). A validated HPLC method for the determination of cefazolin sodium level in rabbit synovial fluid. Journal of Chinese Pharmaceutical Sciences, 23(9), 648-653.
  • de-Almeida, V. B., et al. (2015). Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to be applied for quality control in pharmaceutical industry. Brazilian Journal of Pharmaceutical Sciences, 51(1).
  • Sapon, A., et al. (2012). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Chemistry & Chemical Technology, 6(2), 235-240.
  • Wang, L., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst.
  • Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Semantic Scholar.
  • Pajchel, L., et al. (2018). A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. Journal of Pharmaceutical and Biomedical Analysis, 159, 466-473.
  • G.B. Patent No. EP0567323A2. (1993). Improved process for preparing cephalosporins.
  • Wheless, J. A. (1975). Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 8(6), 661-664.
  • Wang, L., et al. (2018).
  • Trivedi, M. K., et al. (2016). Impact of Consciousness Energy Healing Treatment on the Isotopic Abundance Ratio of Cefazolin Sodium Using LC-MS and GC-MS Spectrometry. American Journal of Life Sciences, 4(5), 133-142.
  • Pospisil, J., et al. (2018). Process Development for Synthesizing the Cephalosporin Antibiotic Cefotaxime in Batch and Flow Mode. Organic Process Research & Development, 22(8), 1026-1033.
  • Kumar, A., et al. (2017). PROCESS DEVELOPMENT FOR SYNTHESIZING CEFPODOXIME. Semantic Scholar.
  • de-Oliveira, F. F., et al. (2012). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules, 17(10), 12136-12147.
  • Al-Obaid, A. M., et al. (1990). Mechanism of ceftazidime degradation in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 731-736.
  • Holzgrabe, U. (2007). NMR spectroscopy in pharmacy. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(1), 4-19.
  • Grosa, G., et al. (1988). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. Journal of Pharmaceutical Sciences, 77(10), 875-879.
  • Chen, Y., et al. (2017). Application of Solid-State NMR to Reveal Structural Differences in Cefazolin Sodium Pentahydrate From Different Manufacturing Processes. Journal of Pharmaceutical Sciences, 106(1), 143-151.
  • El-Gamel, N. E. A. (2014). Physicochemical Studies of Some Biologically Active Metal Complexes of Cefazolin Antibiotics. Journal of Chemical and Pharmaceutical Research, 6(7), 2008-2019.
  • Kakeya, N., et al. (1984). Studies on prodrugs of cephalosporins. I. Synthesis and biological properties of glycyloxybenzoyloxymethyl and glycylaminobenzoyloxymethyl esters of 7 beta-[2-(2- aminothiazol-4-yl)-(Z)-2-methoxyiminoacetamido]-3- methyl-3-cephem-4-carboxylic acid. Chemical & Pharmaceutical Bulletin, 32(2), 692-698.
  • United States Pharmacopeia. (2011). Cefazolin Sodium. USP-NF.
  • Sivakumar, B., et al. (2013). 13C NMR spectra of (a) Cefazolin Sodium; (b) Impurity-I; and (c)...
  • LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.
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  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284.
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  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Current Pharmaceutical Design, 18(9), 1149-1163.
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Exploratory

An In-depth Technical Guide to the Molecular Structure of Cefazolin Δ³-Methyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Cefazolin, a first-generation cephalosporin, is a cornerstone of antibacterial therapy. Its chemical scaffold, the 7-aminocephalosporanic...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefazolin, a first-generation cephalosporin, is a cornerstone of antibacterial therapy. Its chemical scaffold, the 7-aminocephalosporanic acid (7-ACA) nucleus, is amenable to various modifications to modulate its pharmacokinetic and pharmacodynamic properties. One such modification is the esterification of the C-4 carboxylic acid, leading to prodrugs like the Cefazolin Δ³-methyl ester. This guide provides a comprehensive examination of the molecular structure of Cefazolin Δ³-methyl ester, its synthesis, and the advanced analytical techniques pivotal for its characterization. We delve into the nuances of its stereochemistry, the significance of the Δ³-isomer, and its inherent stability challenges, offering a robust framework for researchers in the field of antibiotic development.

The Cephem Nucleus: A Foundation of Antibacterial Activity

The biological activity of Cefazolin is intrinsically linked to its core structure: a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring. This fundamental scaffold is known as the cephem nucleus. A critical structural feature of active cephalosporins is the position of the endocyclic double bond within the dihydrothiazine ring. The biologically active isomer is the Δ³-isomer, where the double bond is located between C-3 and C-4. Isomerization to the Δ²-position (between C-2 and C-3) results in a loss of antibacterial activity. Therefore, maintaining the Δ³-configuration is paramount during synthesis, formulation, and storage.

Molecular Architecture of Cefazolin Δ³-Methyl Ester

Cefazolin Δ³-methyl ester is a semi-synthetic derivative of Cefazolin. Its systematic IUPAC name is (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[2-(1H-tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid methyl ester.

The key structural features are:

  • Cephem Core : The bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system with the crucial Δ³ double bond. The stereochemistry at C-6 and C-7 is (6R,7R), which is essential for its interaction with penicillin-binding proteins (PBPs).

  • C-7 Acylamino Side Chain : A (1H-tetrazol-1-yl)acetyl group. This moiety is critical for the antibacterial spectrum and potency of the drug.

  • C-3 Substituent : A (5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl group. This side chain influences the metabolic stability and pharmacokinetic profile of the compound.

  • C-4 Methyl Ester : The carboxylic acid at the C-4 position is esterified to a methyl group. This modification increases the lipophilicity of the molecule, which can affect its absorption and distribution characteristics. This ester is typically a prodrug, designed to be hydrolyzed in vivo by esterases to release the active Cefazolin acid.

Caption: 2D Structure of Cefazolin Δ³-Methyl Ester.

Synthesis and Manufacturing

The synthesis of Cefazolin Δ³-methyl ester is not as widely documented as that of the parent drug. However, it can be conceptualized through two primary routes:

  • Direct Esterification of Cefazolin : This involves the reaction of Cefazolin with methanol in the presence of an acid catalyst. This method requires careful control of reaction conditions to prevent degradation of the β-lactam ring.

  • Enzymatic Synthesis : A more modern and environmentally friendly approach involves the use of immobilized enzymes. The synthesis of Cefazolin itself can be achieved by the enzymatic acylation of 7-amino-3-(5-methyl-l,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA).[1][2] A subsequent enzymatic esterification step could yield the desired product.

A general workflow for the synthesis and purification is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Cefazolin or 7-ACA derivative Esterification Esterification with Methanol (Acid or Enzyme Catalysis) Start->Esterification Quenching Reaction Quenching Esterification->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Final_Product Cefazolin Δ³-Methyl Ester Crystallization->Final_Product QC Quality Control (HPLC, NMR, MS) Final_Product->QC

Caption: General workflow for synthesis and purification.

Structural Elucidation and Characterization

The definitive identification and characterization of Cefazolin Δ³-methyl ester rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are employed.[3]

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
5-CH₃ (thiadiazole)~2.7s
C-2 CH₂~3.6dAB system
C-4 COOCH₃ ~3.8 s Key signal for the methyl ester
C-6 H~5.1d
C-7 H~5.6dd
C-3 CH₂~4.3dAB system
Tetrazole CH₂~5.2s
Tetrazole CH~9.1s
Amide NH~9.6d

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
5-CH₃ (thiadiazole)~15
C-2~25
Tetrazole CH₂~50
C-4 COOCH₃ ~52
C-6~58
C-7~59
C-3~125
C-4~128
C-8 (β-lactam C=O)~165
C-4 C=O (ester)~162
Amide C=O~168
Tetrazole CH~145
Thiadiazole C~160, ~170

Protocol: NMR Spectroscopic Analysis

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition : If the structure is ambiguous, acquire 2D NMR spectra.

    • COSY : To establish ¹H-¹H coupling networks.

    • HSQC : To correlate protons with their directly attached carbons.

    • HMBC : To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • Data Processing and Interpretation : Process the spectra (Fourier transformation, phase correction, and baseline correction) and integrate the ¹H signals. Assign all signals based on chemical shifts, coupling constants, and 2D correlations.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for cephalosporins.

Expected Mass Spectrometric Data (Positive ESI Mode):

IonCalculated m/zDescription
[M+H]⁺469.06Protonated molecular ion
[M+Na]⁺491.04Sodium adduct

Characteristic Fragmentation Pathways: The fragmentation of the cephem nucleus is well-characterized. Key fragmentations include the cleavage of the β-lactam ring and the loss of side chains.

Protocol: LC-MS/MS Analysis

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent system like acetonitrile/water with 0.1% formic acid.

  • Chromatographic Separation :

    • Column : Use a C18 reversed-phase column.

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : Typically 0.2-0.5 mL/min.

  • Mass Spectrometric Detection :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • MS1 Scan : Scan for the expected parent ions ([M+H]⁺ and [M+Na]⁺).

    • MS2 (Tandem MS) : Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides structural confirmation.

  • Data Analysis : Analyze the retention time, parent mass, and fragmentation pattern to confirm the identity of the compound.

Other Analytical Techniques
  • UV-Vis Spectroscopy : Cefazolin exhibits a characteristic UV absorption maximum at approximately 272 nm in a neutral buffer, which is attributable to the cephem chromophore.[4]

  • Infrared (IR) Spectroscopy : Key characteristic bands for Cefazolin include the β-lactam carbonyl stretch (~1760 cm⁻¹), the amide carbonyl stretch (~1670 cm⁻¹), and the carboxylate stretch (~1600 cm⁻¹). For the methyl ester, a distinct ester carbonyl stretch would be expected around 1740 cm⁻¹.[5]

  • X-ray Crystallography : While a crystal structure for the methyl ester is not publicly available, the structure of Cefazolin sodium pentahydrate has been solved.[6][7][8] This provides invaluable information on the conformation of the cephem nucleus and the spatial arrangement of the side chains.

Stability and Degradation Pathways

The stability of Cefazolin and its esters is a critical concern in drug development. The primary degradation pathways are:

  • Isomerization : The active Δ³-isomer can isomerize to the inactive Δ²-isomer. This process is often catalyzed by changes in pH and temperature.[9]

  • β-Lactam Ring Hydrolysis : The strained four-membered β-lactam ring is susceptible to hydrolysis, which opens the ring and renders the antibiotic inactive. This can be catalyzed by acid, base, or enzymes like β-lactamases.[9]

  • Ester Hydrolysis : The C-4 methyl ester can be hydrolyzed back to the carboxylic acid, which is the intended activation step in vivo but can also occur during storage.

G A Cefazolin Δ³-Methyl Ester (Active Prodrug) B Cefazolin Δ²-Methyl Ester (Inactive) A->B Isomerization C Cefazolin Δ³-Acid (Active Drug) A->C Ester Hydrolysis (Activation) D β-Lactam Ring Hydrolysis Products (Inactive) A->D β-Lactam Hydrolysis C->D β-Lactam Hydrolysis

Caption: Major degradation and activation pathways.

Conclusion

The molecular structure of Cefazolin Δ³-methyl ester represents a strategic modification of a classic antibiotic, aimed at altering its physicochemical properties for potential prodrug applications. A thorough understanding of its three-dimensional structure, isomeric forms, and stability is crucial for its development. The application of advanced analytical techniques, particularly NMR and mass spectrometry, is indispensable for its unambiguous characterization and quality control. This guide provides a foundational framework for researchers engaged in the synthesis, analysis, and development of novel cephalosporin derivatives.

References

  • Delgado, J. N., & Wilson, W. A. (2004). Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams and Wilkins.
  • Pedroso, T. M., & Salgado, H. R. N. (2015). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Critical Reviews in Analytical Chemistry, 45(4), 338-350.
  • Bundgaard, H., & Larsen, C. (1987). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International Journal of Pharmaceutics, 37(3), 185-194.
  • Sivakumar, B., Parthasarathy, K., Sarangadhar, R. J., & Reddy, B. R. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933–950.
  • Donnelly, R. F. (2011). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 64(4), 241–248.
  • Gomes, M. J., & Salgado, H. R. N. (2017). NEW ENVIRONMENTALLY FRIENDLY METHOD FOR QUANTIFICATION OF CEFAZOLIN SODIUM. Bibliomed, 14(1).
  • Salgado, H. R. N., & Roncari, C. C. (2013). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Journal of Applied Pharmaceutical Science, 3(10), 153-158.
  • Tian, Y., et al. (2018). Application of Solid-State NMR to Reveal Structural Differences in Cefazolin Sodium Pentahydrate From Different Manufacturing Processes. Frontiers in Chemistry, 6, 113.
  • Hu, C. Q., Yin, L. H., & Liang, Y. N. (2008). [Physical and chemical characteristics of a new cefazolin sodium hydrate crystal]. Yao xue xue bao = Acta pharmaceutica Sinica, 43(8), 868–872.
  • Kadri, U., & Ziv-Dov, I. (2010). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Tropical Journal of Pharmaceutical Research, 9(1), 45-50.
  • European Patent Office. (2009).
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  • Bilski, P., & Sznitowska, M. (2005). PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica, 62(2), 95-101.
  • Liu, X., et al. (2014). Approach to lattice-related/content-specific spectral ranges of near-infrared diffuse reflectance spectroscopy of cefazolin sodium and the construction of a quantitative model for the determination of cefazolin sodium content in different crystal forms. Journal of Pharmaceutical and Biomedical Analysis, 98, 28-35.
  • Wang, L., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. Bioprocess and Biosystems Engineering, 41(12), 1817–1825.
  • Zhang, Y., et al. (2018). A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. Journal of Pharmaceutical and Biomedical Analysis, 159, 30-37.
  • Yan, G., et al. (2016). Antimicrobial Metallopolymers and Their Bioconjugates with Conventional Antibiotics against Multidrug Resistant Bacteria. Biomacromolecules, 17(5), 1841-1849.
  • Sun, H., et al. (2019). Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR.
  • Balasubramanian, S., et al. (2013). Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. Journal of Pharmaceutical Sciences and Research, 5(6), 132-137.
  • Sklyarenko, A. V., et al. (2018).
  • Yarotsky, S. V., et al. (2004).
  • Tian, Y., et al. (2018). Application of Solid-State NMR to Reveal Structural Differences in Cefazolin Sodium Pentahydrate From Different Manufacturing Processes.
  • Ahmad, I., et al. (2009). IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM. Journal of the Chemical Society of Pakistan, 31(4), 639-643.

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Foundational

Cefazolin delta-3-methyl ester literature review

An In-Depth Technical Guide to Cefazolin Delta-3-Methyl Ester: Degradation Kinetics, Impurity Profiling, and Prodrug Mechanics Abstract Cefazolin is a widely utilized first-generation cephalosporin antibiotic. In the pur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cefazolin Delta-3-Methyl Ester: Degradation Kinetics, Impurity Profiling, and Prodrug Mechanics

Abstract

Cefazolin is a widely utilized first-generation cephalosporin antibiotic. In the pursuit of improving the oral bioavailability of cephalosporins, esterification of the C-4 carboxylic acid has been extensively studied. Cefazolin delta-3-methyl ester (CAS 117929-10-9) serves as a critical model compound for understanding the stability, isomerization, and hydrolytic degradation pathways of cephalosporin prodrugs[1][2][3]. This whitepaper provides a comprehensive analysis of its structural dynamics, kinetic degradation mechanisms, and the analytical protocols required for its quantification in drug development.

Chemical Identity and Structural Dynamics

The core structure of cefazolin contains a dihydrothiazine ring fused to a beta-lactam ring. In its active, natural state, the double bond in the dihydrothiazine ring is located at the delta-3 position (between C-3 and C-4). This delta-3 configuration is absolute for antibacterial efficacy because it allows the double bond to conjugate with the beta-lactam nitrogen, thereby increasing the reactivity of the beta-lactam ring toward bacterial transpeptidases[4].

However, the free C-4 carboxylic acid limits intestinal absorption. Synthesizing prodrugs by esterifying this group (e.g., forming the delta-3-methyl ester, Formula: C15H16N8O4S3) increases lipophilicity but fundamentally alters the thermodynamic stability of the molecule[2].

The Causality of Isomerization: When the C-4 carboxyl group is free and ionized at physiological pH, the delta-3 isomer is thermodynamically favored. Once esterified, the electron-withdrawing nature of the ester group shifts the thermodynamic equilibrium. Under mild basic conditions, the proton at C-2 becomes labile, leading to a base-catalyzed isomerization that shifts the double bond to the delta-2 position (between C-2 and C-3)[3]. The resulting delta-2 isomer is antibacterially inactive because the critical conjugation with the beta-lactam nitrogen is lost, rendering the beta-lactam ring too stable to acylate bacterial enzymes.

Mechanistic Pathways of Degradation

Understanding the degradation of cefazolin delta-3-methyl ester is paramount for formulation scientists. Research by Saab et al. established the definitive kinetic pathways for this compound in both aqueous buffer systems and human plasma[3].

  • In Vitro Buffer Systems: The degradation is governed by three primary rate constants. The active delta-3 ester undergoes reversible base-catalyzed isomerization to the inactive delta-2 ester ( k12​ and k21​ ). Simultaneously, both esters undergo hydrolysis to form the inactive delta-2 cephalosporin free acid ( k20​ )[3].

  • In Vivo (Human Plasma): In addition to the isomerization and ester hydrolysis pathways observed in buffers, the presence of plasma enzymes (or penicillinase) introduces a critical beta-lactam cleavage pathway, resulting in the formation of cephalosporoic acid[3].

degradation_pathway D3E Cefazolin Delta-3-Methyl Ester (Active Prodrug Model) D2E Cefazolin Delta-2-Methyl Ester (Inactive Isomer) D3E->D2E k12 (Base Catalysis) D2FA Delta-2 Cephalosporin Free Acid (Hydrolytic Product) D3E->D2FA Hydrolysis CA Cephalosporoic Acid (Beta-Lactam Cleavage) D3E->CA Plasma / Penicillinase D2E->D3E k21 (Base Catalysis) D2E->D2FA k20 (Hydrolysis)

Kinetic degradation pathways of Cefazolin delta-3-methyl ester in vitro and in plasma.

Experimental Methodologies: Kinetic Profiling Protocol

To accurately map the degradation kinetics of cephalosporin esters, the experimental design must prevent artifactual degradation during sample handling. The following self-validating protocol details the kinetic profiling of cefazolin delta-3-methyl ester.

Step-by-Step Degradation Assay
  • Matrix Equilibration: Pre-incubate 10 mL of the target matrix (e.g., 0.1 M phosphate buffer at varying pH levels, or pooled human plasma) in a thermostatic water bath at 37°C ± 0.1°C.

  • Reaction Initiation: Spike the matrix with a concentrated stock solution of cefazolin delta-3-methyl ester (dissolved in a minimal volume of acetonitrile to ensure solubility) to achieve a final concentration of 100 µg/mL. Vortex immediately.

  • Time-Course Sampling: At predefined intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw 100 µL aliquots.

  • Acidic Quenching (Critical Step): Immediately transfer the aliquot into a microcentrifuge tube containing 200 µL of ice-cold acetonitrile spiked with 0.1% formic acid.

    • Causality of the Quench: The isomerization of delta-3 to delta-2 is base-catalyzed[3]. Lowering the pH instantly halts this conversion, freezing the kinetic state of the sample at time t. Furthermore, the cold acetonitrile quantitatively precipitates plasma proteins, which would otherwise foul the HPLC column and cause pressure spikes.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the clear supernatant to an HPLC vial for immediate chromatographic analysis.

hplc_workflow A 1. Matrix Incubation B 2. Acidic Quenching A->B C 3. Protein Precipitation B->C D 4. Isocratic HPLC C->D E 5. UV Detection D->E F 6. Kinetic Modeling E->F

Step-by-step experimental workflow for kinetic degradation profiling.

Analytical Quantification: HPLC Impurity Profiling

Accurate separation of the delta-3-methyl ester from its delta-2 isomer, the parent API (cefazolin), and other degradation products requires a highly specific reversed-phase HPLC method. Because cephalosporins contain a conjugated chromophore, UV detection at 254 nm provides optimal sensitivity[5].

Chromatographic Rationale: The mobile phase must be buffered to an acidic pH (typically pH 3.6 using phosphate or acetate buffers). Why? The degradation products include free carboxylic acids (like the delta-2 free acid and cephalosporoic acid). If the mobile phase pH is near their pKa, they will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. An acidic mobile phase ensures these analytes remain fully protonated, yielding sharp, symmetrical peaks.

The table below summarizes the relative retention times (RRT) of cefazolin and its critical related compounds based on standard pharmacopeial parameters[5]:

Impurity / AnalyteRelative Retention Time (RRT)Pharmacopeial Limit (NMT %)Clinical / Chemical Significance
Methylthiadiazole thiol (MMTD)0.230.5Side-chain cleavage product
7-Aminocephalosporanic acid (7-ACA)0.421.0Core nucleus degradation
Cefazolin 3-methyl analog0.441.0Synthetic impurity
Cefazoloic acid isomers (Open-ring)0.841.0Beta-lactam hydrolysis products
Cefazolin (API) 1.00 - Active Pharmaceutical Ingredient
Cefazolin epimer1.20-Stereochemical impurity
Cefazolin delta-3-methyl ester ~1.30 *0.1 (Unspecified) Esterified prodrug / Impurity
Cefazolin pivaloyl1.40-Advanced synthetic derivative

*Note: The exact RRT of the methyl ester varies by specific gradient conditions but consistently elutes later than the parent API due to the loss of the polar, ionizable carboxylic acid group, which significantly increases the molecule's lipophilicity.

Conclusion & Strategic Implications

The study of cefazolin delta-3-methyl ester highlights a fundamental paradox in cephalosporin drug development. While esterification successfully masks the polar C-4 carboxylic acid to potentially improve pharmacokinetics, it inadvertently destabilizes the crucial delta-3 double bond. The rapid, base-catalyzed isomerization to the inactive delta-2 ester, coupled with susceptibility to beta-lactam cleavage in human plasma, presents severe hurdles for prodrug viability[3].

For researchers and formulation scientists, understanding these kinetic pathways is not just an academic exercise—it is a regulatory necessity. The rigorous application of acidic-quenching protocols and pH-controlled chromatography ensures that the kinetic data generated is an accurate reflection of the drug's true stability profile, ultimately guiding the design of more robust, orally bioavailable antibiotics.

References

  • Saab, A. N., Hussain, A. A., Patel, I. H., & Dittert, L. W. (1990). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. Journal of Pharmaceutical Sciences, 79(9), 802-805. URL: [Link]

  • United States Pharmacopeia (USP). Cefazolin Injection Monograph (Chromatographic purity and retention times). URL: [Link]

  • University of Hertfordshire. Agriculture and Environment Research Unit (AERU) - Cefazolin Isomerism and Degradation. URL: [Link]

Sources

Exploratory

Engineering Oral Bioavailability in First-Generation Cephalosporins: The Mechanism of Action of Cefazolin Esters

Executive Summary Cefazolin is a highly efficacious first-generation cephalosporin widely utilized for its potent bactericidal activity against Gram-positive organisms, particularly in surgical prophylaxis and skin infec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cefazolin is a highly efficacious first-generation cephalosporin widely utilized for its potent bactericidal activity against Gram-positive organisms, particularly in surgical prophylaxis and skin infections. However, its clinical utility is fundamentally limited by its pharmacokinetic profile: it is almost exclusively administered via intravenous (IV) or intramuscular (IM) routes due to negligible oral bioavailability.

To circumvent this limitation, pharmaceutical scientists employ a prodrug strategy , specifically the esterification of the C-4 carboxylic acid group. By synthesizing cefazolin esters (e.g., cefazolin butyrolactone ester or methyl esters), the molecule's lipophilicity is artificially temporarily increased, allowing for gastrointestinal absorption. Once in systemic circulation, endogenous esterases hydrolyze the promoiety, liberating the active parent drug. This whitepaper deconstructs the physicochemical rationale, the enzymatic mechanism of action, and the self-validating experimental protocols used to evaluate cefazolin ester prodrugs.

Physicochemical Rationale for Esterification

The primary barrier to cefazolin's oral absorption is its C-4 carboxylate group. At the physiological pH of the intestinal lumen (pH 6.5–7.4), this carboxylic acid (pKa ~2.5) is fully ionized. The resulting anionic charge drastically lowers the molecule's lipid-water partition coefficient (LogP), rendering it too polar to undergo passive transcellular diffusion across the hydrophobic lipid bilayers of the intestinal epithelium.

The Esterification Solution: By covalently attaching a lipophilic promoiety (such as an α -bromo- γ -butyrolactone derivative) to the C-4 position, the anionic charge is masked. This structural modification shifts the molecule's physicochemical properties:

  • Increased LogP: The elimination of the charge allows the prodrug to partition favorably into the lipid bilayer.

  • Shift in Absorption Mechanism: The molecule transitions from relying on inefficient paracellular transport (tight junctions) to highly efficient passive transcellular diffusion.

Mechanism of Action: The Prodrug Lifecycle

The mechanism of action of a cefazolin ester is a multiphase process that relies on a precise sequence of absorption, enzymatic bioconversion, and target engagement.

Phase I: Transcellular Absorption

Following oral administration, the lipophilic cefazolin ester remains intact through the acidic environment of the stomach. Upon reaching the duodenum and jejunum, the uncharged prodrug passively diffuses across the apical membrane of the enterocytes and enters the portal circulation.

Phase II: Esterase-Mediated Bioconversion

The prodrug is pharmacologically inactive and must be converted back to cefazolin. This is achieved via enzymatic hydrolysis catalyzed by Carboxylesterases (CES) , primarily human carboxylesterase 1 (hCE-1) in the liver and hCE-2 in the intestine ().

  • Catalytic Mechanism: CES enzymes utilize a Ser-His-Glu catalytic triad. The active-site serine executes a nucleophilic attack on the ester carbonyl carbon of the prodrug, forming a tetrahedral intermediate. This intermediate collapses, releasing the promoiety (e.g., butyrolactone) and forming an acyl-enzyme intermediate. Subsequent hydrolysis by a water molecule releases the free C-4 carboxylate of active cefazolin and regenerates the enzyme.

Phase III: Pharmacodynamic Target Engagement

The liberated cefazolin enters systemic circulation and diffuses through the peptidoglycan layer of susceptible bacteria. It covalently binds to Penicillin-Binding Proteins (PBPs) —specifically PBP1 and PBP3—inhibiting the transpeptidation step of peptidoglycan cross-linking. This triggers the activation of autolysins, culminating in bacterial cell lysis.

MoA A Cefazolin Ester (Oral Administration) B Intestinal Epithelium (Passive Diffusion) A->B Lipophilic masking C Hepatic/Intestinal Esterases (hCE1 / hCE2) B->C Portal vein transport D Active Cefazolin (Systemic Circulation) C->D Enzymatic hydrolysis E Bacterial Cell Wall (PBP Binding) D->E Target engagement F Cell Lysis (Bactericidal Effect) E->F Peptidoglycan inhibition

Figure 1: Pharmacokinetic and pharmacodynamic pathway of cefazolin ester prodrugs.

Competing Degradation Pathways (Technical Nuance)

While esterification improves absorption, formulation scientists must account for competing degradation pathways. Kinetic studies on cefazolin methyl esters reveal that while target enzymatic hydrolysis yields the active drug, competing chemical degradation in plasma can lead to inactive Δ -2 isomers or β -lactam ring opening (cephalosporoic acid formation) (). Prodrug design must balance lipophilicity with chemical stability to prevent premature β -lactam cleavage.

Quantitative Data: Prodrug vs. Parent Drug

Studies synthesizing novel prodrugs, such as Cefazolin Butyrolactone Ester (CFZ-BTL), demonstrate the tangible pharmacokinetic benefits of this mechanism. CFZ-BTL exhibited a 1.6-fold increase in oral bioavailability in rabbit models compared to the parent drug ().

Property / MetricCefazolin (Parent Drug)Cefazolin Butyrolactone Ester (CFZ-BTL)
C-4 Functional Group Free Carboxylic Acid (-COOH)Butyrolactone Ester
Ionization at pH 7.4 Highly Ionized (Anionic)Unionized (Neutral)
Relative Lipophilicity (LogP) LowHigh
Oral Bioavailability < 5% (Negligible)Increased 1.6-fold
In Vitro Antimicrobial Activity High (Direct PBP binding)None (Requires prior enzymatic activation)
Primary Hydrolysis Site N/ALiver and Intestinal Homogenates

Experimental Workflows & Protocols

To rigorously evaluate a novel cefazolin ester, researchers must employ self-validating experimental systems. Below are the core protocols for assessing lipophilicity and bioconversion.

Protocol A: Partition Coefficient (LogP) Determination

Causality: We measure LogP across a physiological pH gradient to confirm that charge masking prevents the ionization-dependent solubility drops that plague the parent drug.

  • Preparation: Prepare a biphasic system of equal volumes of n -octanol and aqueous buffer (pH 1.2, 6.8, and 7.4). Pre-saturate the phases by stirring for 24 hours.

  • Incubation: Dissolve a known concentration of the cefazolin ester in the aqueous phase. Combine with the octanol phase in a separatory funnel.

  • Equilibration: Shake mechanically for 2 hours at 37°C to ensure complete thermodynamic partitioning.

  • Separation & Quantification: Centrifuge to separate the layers. Quantify the drug concentration in both phases using HPLC-UV.

  • Validation Checkpoint (Mass Balance): The sum of the moles of drug in the aqueous phase and the octanol phase must equal the initial moles added ( ±5% ). A failure here indicates chemical degradation of the prodrug during the assay, invalidating the LogP calculation.

Protocol B: In Vitro Hydrolysis Kinetics using Tissue Homogenates

Causality: To prove the prodrug is not a "dead-end" metabolite, we must demonstrate that endogenous esterases efficiently cleave the promoiety to release active cefazolin.

  • Homogenization: Prepare 20% (w/v) homogenates of liver and intestinal mucosa in ice-cold 0.1 M phosphate buffer (pH 7.4).

  • Incubation: Spike the homogenate with the cefazolin ester (e.g., 50 μ g/mL) and incubate in a shaking water bath at 37°C.

  • Sampling: Withdraw 100 μ L aliquots at predetermined intervals (0, 10, 20, 30, 60, 120 minutes).

  • Quenching: Immediately mix the aliquot with 200 μ L of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 12,000 rpm for 10 minutes. Analyze the supernatant via HPLC to quantify the disappearance of the prodrug and the stoichiometric appearance of active cefazolin.

  • Validation Checkpoint (Enzyme Inhibition): Run a parallel control arm pre-incubated with Bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum carboxylesterase inhibitor. If hydrolysis is halted in the BNPP arm but proceeds in the standard arm, the conversion is definitively proven to be enzymatic rather than spontaneous chemical degradation.

Workflow S1 Step 1: Tissue Homogenization (Liver/Intestine in Buffer) S2 Step 2: Prodrug Incubation (37°C, pH 7.4) S1->S2 S3 Step 3: Aliquot Sampling (Time-course extraction) S2->S3 S4 Step 4: Reaction Quenching (Cold Acetonitrile) S3->S4 S5 Step 5: HPLC Analysis (Quantify Parent vs Prodrug) S4->S5

Figure 2: In vitro experimental workflow for assessing esterase-mediated prodrug hydrolysis.

References

  • Imai, Teruko. "Esterases involved in hydrolysis of prodrug and antedrug/soft drug." Drug Delivery System (via ResearchGate), 2015. URL:[Link]

  • Lee, Jin Hwan; Cho, Haeng Nam; Choi, Jun Shik. "Synthesis and Biopharmaceutical Studies of Cefazolin Butyrolactone Ester, a Novel Prodrug of Cefazolin." Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea), 2003. URL:[Link]

  • Saab, A.N.; Hussain, A.A.; Patel, I.H.; Dittert, L.W. "Synthesis and mechanisms of decomposition of some cephalosporin prodrugs." Journal of Pharmaceutical Sciences, 1990. URL:[Link]

Foundational

The Evolution and Engineering of Cefazolin Derivatives: A Technical Whitepaper on Discovery, Synthesis, and Structure-Activity Relationships

Historical Context and Discovery The cephalosporin class of antibiotics represents a cornerstone of modern antimicrobial therapy, tracing its origins to 1945 when Giuseppe Brotzu first isolated the 1 mold in Sardinia[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Historical Context and Discovery

The cephalosporin class of antibiotics represents a cornerstone of modern antimicrobial therapy, tracing its origins to 1945 when Giuseppe Brotzu first isolated the 1 mold in Sardinia[1]. Following the isolation of Cephalosporin C in 1953, researchers successfully characterized its core backbone, 7-aminocephalosporanic acid (7-ACA), in 1961[1].

Cefazolin, a first-generation cephalosporin, was discovered in the late 1960s through the strategic substitution of heterocyclic groups on the 2[2]. Patented in 1967 and introduced into clinical practice by 1971, cefazolin revolutionized surgical prophylaxis and the treatment of Gram-positive aerobic infections[3]. Its bactericidal mechanism relies on binding to penicillin-binding proteins (PBPs), effectively halting peptidoglycan synthesis and inducing bacterial lysis[3].

Structural Anatomy and Structure-Activity Relationships (SAR)

The core of all cephalosporins is the 7-ACA nucleus, which comprises a highly strained β -lactam ring fused to a six-membered dihydrothiazine ring. The pharmacological profile of cefazolin and its derivatives is dictated by modifications at two critical positions:

  • C7 Substitution (Antibacterial Spectrum): In cefazolin, the C7 position is acylated with 1H-tetrazole-1-acetic acid. This specific moiety provides steric hindrance against staphylococcal β -lactamases, ensuring potent activity against Gram-positive aerobes[3]. However, SAR studies demonstrated that replacing this group with an aminothiazolyloximino moiety and adding bulky acidic groups (e.g., α , α -dimethyl acetic acid) dramatically enhanced activity against Gram-negative pathogens like Pseudomonas aeruginosa, leading to the development of 4 like ceftazidime[4].

  • C3 Substitution (Pharmacokinetics & Toxicity): Cefazolin features a 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) side chain at the C3 position. While this group improves the drug's pharmacokinetic profile, it is biologically active. Zebrafish embryo toxicity tests reveal that 5, interfering with ectoderm and mesoderm development[5]. Furthermore, the cefazolin structure exhibits proconvulsant activity, particularly when co-administered with quinolones, as demonstrated in 6[6].

Table 1: Quantitative Structure-Activity Relationship (SAR) and Efficacy Metrics
CompoundGenerationKey Structural ModificationMIC50 / Sensitivity ThresholdPrimary Activity Spectrum
Cefazolin 1stC7: 1H-tetrazole-1-acetic acidC3: MMTD≤ 20 mg/L (Sensitivity cut-off)Gram-positive aerobes (S. aureus), limited Gram-negative
Ceftazidime 3rdC7: α , α -dimethyl acetic acid on oxime1–6 mg/L (Gram-negative MIC50)Enhanced Gram-negative (Pseudomonas), reduced Gram-positive (S. aureus MIC50 8 mg/L)
Ceftizoxime 3rdC3: Hydrogen atom (no bulky substituent)Highly activeBroad Gram-negative, β -lactamase stable

Advanced Synthesis Workflows: Chemical vs. Enzymatic Approaches

The industrial synthesis of cefazolin from 7-ACA requires precise control over reaction conditions to prevent the cleavage of the highly strained β -lactam ring. Two primary paradigms exist: classical chemical acylation and modern enzymatic synthesis.

G cluster_chemical Chemical Synthesis Route cluster_enzymatic Enzymatic Synthesis Route 7 7 ACA 7-ACA (7-Aminocephalosporanic acid) MixedAnhydride Mixed Anhydride Activation (Pivaloyl Chloride + TAA) ACA->MixedAnhydride Dichloromethane TDA TDA Intermediate (Pre-substituted at C3) ACA->TDA Chemical C3 Modification C7Acylation C7 Acylation (-10°C to -20°C) MixedAnhydride->C7Acylation C3Sub C3 Nucleophilic Substitution (MMTD + Triethylamine) C7Acylation->C3Sub Cefazolin Cefazolin (Target API) C3Sub->Cefazolin Enzyme Immobilized Cephalosporin-C Acylase (Aqueous, 32°C, pH 6.5) TDA->Enzyme TzAA Addition Enzyme->Cefazolin

Workflow comparison of chemical vs. enzymatic synthesis routes for Cefazolin derivatives.

Protocol A: Chemical Synthesis via Mixed Anhydride Activation

Causality & Logic: Direct acylation of the 7-amino group is thermodynamically unfavorable and prone to side reactions. By utilizing pivaloyl chloride, the 1H-tetrazole-1-acetic acid is converted into a highly reactive mixed anhydride. This intermediate lowers the activation energy for the subsequent amidation. The reaction must be strictly maintained at cryogenic temperatures (-10°C to -30°C) to prevent the nucleophilic cleavage of the β -lactam ring, ensuring high yield and purity.

Step-by-Step Methodology:

  • Solubilization: Suspend 7-ACA in dichloromethane (DCM) and cool to between -10°C and -20°C. Add tetramethylguanidine dropwise to 7[7].

  • Activation: In a separate reactor, react 1H-tetrazole-1-acetic acid with pivaloyl chloride in DCM to form the 8[8].

  • C7 Acylation: Slowly transfer the 7-ACA solution into the mixed anhydride reactor, strictly maintaining the temperature below -10°C. Stir continuously for 1–2 hours[7].

  • C3 Nucleophilic Substitution: Add 5-mercapto-1-methyltetrazole (MMTD) and a base catalyst (e.g., triethylamine). Allow the mixture to warm to room temperature (25°C) and agitate for 2–4 hours[7],[8].

  • Isolation: Extract with water, adjust the aqueous layer to pH ~3.5 using hydrochloric acid to precipitate cefazolin free acid. Filter, wash with cold water and acetone, and dry under vacuum[7].

Protocol B: Enzymatic Synthesis via Immobilized Acylase

Causality & Logic: Traditional chemical synthesis relies heavily on halogenated solvents and energy-intensive cryogenic cooling. Enzymatic synthesis circumvents these issues by utilizing an immobilized cephalosporin-C acylase in an aqueous phosphate buffer at a mild 32°C. A critical challenge in this route is the precipitation of the highly concentrated TDA intermediate (150–200 mM). This is solved by implementing a stepwise pH gradient, which maintains substrate solubility without denaturing the biocatalyst. The immobilization of the enzyme allows for high operational stability, retaining ~83% activity after 25 cycles, making it a self-validating, scalable green chemistry system.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the TDA intermediate (7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid) which already contains the C3 MMTD group[9].

  • Buffer Equilibration: Dissolve TDA (up to 150–200 mM) and the acylating agent (tetrazolylacetic acid) in a 0.1 M phosphate buffer. Adjust the initial pH to 6.5 using sodium hydroxide[7],[9].

  • Biocatalysis: Introduce the 9 (IECASA) to the reactor[9].

  • Incubation: Maintain the reaction at 32°C with gentle mechanical stirring. Apply a stepwise pH gradient to maintain substrate solubility as the reaction progresses over 2–4 hours[9].

  • Purification: Filter the mixture to recover the immobilized enzyme. Extract the aqueous filtrate with ethyl acetate to isolate the synthesized cefazolin, achieving yields of 92–95%[9].

Conclusion

The trajectory of cefazolin—from the serendipitous discovery of cephalosporin molds to the rational design of highly specific synthetic derivatives—epitomizes the evolution of modern pharmacology. By understanding the precise structure-activity relationships at the C3 and C7 positions, researchers have not only optimized the synthesis protocols but also paved the way for advanced third and fourth-generation cephalosporins capable of overcoming severe antimicrobial resistance.

References

  • Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams | PMC (nih.gov) | 1

  • Clinical bacteriology of cephazolin | PubMed (nih.gov) | 2

  • Cefazolin | Wikipedia | 3

  • Ceftizoxime and other third-generation cephalosporins: structure-activity relationships | Oxford University Press (OUP) | 4

  • Investigation of the toxic functional group of cephalosporins by zebrafish embryo toxicity test | PubMed (nih.gov) | 5

  • Quinolones potentiate cefazolin-induced seizures in DBA/2 mice | PubMed (nih.gov) | 6

  • Application Notes and Protocols for the Amidation of 7-Aminocephalosporanic Acid (7-ACA) | Benchchem | 7

  • IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM | Punjab University |8

  • Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst | ResearchGate | 9

Sources

Exploratory

In Vitro Degradation Dynamics of Cefazolin Methyl Esters: Mechanistic Pathways, Kinetics, and Analytical Protocols

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Esterification of the C-4 carboxylate group in cephalosporins is a classical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Esterification of the C-4 carboxylate group in cephalosporins is a classical prodrug strategy designed to enhance lipophilicity and facilitate passive intestinal absorption. However, the in vitro stability of simple alkyl esters, such as cefazolin methyl esters, is severely compromised by complex, competing degradation pathways. This whitepaper dissects the mechanistic causality behind cefazolin methyl ester degradation, summarizes its kinetic parameters, and provides a self-validating experimental protocol for accurate in vitro profiling.

Molecular Vulnerabilities: The Δ3⇌Δ2 Isomerization Paradigm

The degradation of Δ3 -cefazolin methyl ester in aqueous buffers and biological matrices is not a simple hydrolytic event. Esterification neutralizes the stabilizing negative charge of the C-4 carboxylate, dramatically lowering the activation energy required for double-bond migration.

According to foundational pharmacokinetic studies, the degradation cascade involves three primary mechanisms[1]:

  • Base-Catalyzed Isomerization: The active Δ3 -methyl ester undergoes rapid, reversible isomerization to the Δ2 -methyl ester ( k12​ and k21​ ).

  • Ester Hydrolysis: The resulting Δ2 -isomer is hydrolytically unstable. Ubiquitous esterases and hydroxide ions rapidly cleave the ester bond ( k20​ ), yielding the biologically inactive Δ2 -cefazolin free acid[1][2].

  • β -Lactam Cleavage: In human plasma, or in the presence of β -lactamases, the highly strained β -lactam ring undergoes nucleophilic attack, opening to form cephalosporoic acid derivatives[1].

G D3_Ester Δ³-Cefazolin Methyl Ester (Active Prodrug) D2_Ester Δ²-Cefazolin Methyl Ester (Unstable Intermediate) D3_Ester->D2_Ester Base Catalysis (k12) / (k21) Ceph_Acid Cephalosporoic Acid (Ring-Opened Degradant) D3_Ester->Ceph_Acid Plasma Enzymes / β-lactamase D2_Acid Δ²-Cefazolin Free Acid (Inactive Metabolite) D2_Ester->D2_Acid Hydrolysis (k20)

Mechanistic pathways of cefazolin methyl ester degradation in vitro.

Kinetic Profiling and pH-Rate Dynamics

The degradation of cefazolin and its ester derivatives strictly follows pseudo-first-order kinetics under buffered conditions[3]. The stability of these compounds is highly pH-dependent, exhibiting a classic V-shaped pH-rate profile.

  • Acidic Region (pH < 5): Degradation is driven by specific acid catalysis, primarily targeting the β -lactam ring.

  • Optimal Stability (pH 5.5 – 6.5): The degradation rate reaches its minimum. This is the optimal pH range for formulating stable aqueous solutions[3][4].

  • Alkaline Region (pH > 7): Hydroxide ion catalysis and general base catalysis (e.g., by phosphate buffer species) dominate, exponentially accelerating both Δ3→Δ2 isomerization and subsequent ester hydrolysis[3].

Quantitative Data Summary
Kinetic / Analytical ParameterValue / CharacteristicCausality & Experimental ImplicationReference
Kinetic Order Pseudo-first-orderDegradation rate is directly proportional to prodrug concentration, simplifying kobs​ calculations.[3]
pH of Maximum Stability pH 5.5 – 6.5Minimizes both specific acid and general base catalysis. Crucial for mobile phase and diluent design.[3][4]
Activation Energy ( Ea​ ) ~24.3 kcal/mol (at pH 5.5)Represents the energy barrier for hydrolysis. The relatively low Ea​ reflects the intrinsic strain of the β -lactam ring.[3]
HPLC UV Detection λmax​ 254 nmOptimal absorbance for the conjugated Δ3 -cephem chromophore, ensuring high signal-to-noise ratio.[5]
Primary Plasma Degradants Δ2 -free acid + Cephalosporoic acidDemonstrates the dual vulnerability of the prodrug to both esterases and plasma amidases/ β -lactamases.[1]

Self-Validating In Vitro Protocol for Degradation Analysis

To accurately determine the half-life ( t1/2​ ) and degradation rate constants ( kobs​ ) of cefazolin methyl esters, the experimental design must actively prevent post-sampling degradation. The following protocol utilizes an acidic quenching mechanism to "freeze" the reaction state.

Step-by-Step Methodology

1. Reagent Preparation & Standardization

  • Dissolve the synthesized cefazolin methyl ester in LC-MS grade acetonitrile (ACN) to create a 1 mg/mL stock.

  • Causality: ACN lacks nucleophilic properties, preventing solvolysis during storage. Keep chilled at 4°C.

2. Matrix Incubation

  • Prepare 0.05 M phosphate buffers across the desired pH range. Adjust all buffers to a constant ionic strength ( μ=0.5 ) using NaCl.

  • Causality: Variations in ionic strength can induce primary salt effects, artificially skewing the kinetic rate constants[4].

  • Spike the stock solution into pre-warmed (37°C) buffer or human plasma to a final concentration of 10 µg/mL. Ensure organic solvent content remains < 1% v/v to prevent plasma protein precipitation or enzyme denaturation.

3. Aliquoting and Quenching (Critical Step)

  • At predetermined intervals (e.g., 0, 15, 30, 60, 120, 240 min), withdraw 100 µL aliquots.

  • Buffer Quench: Immediately mix with 100 µL of ice-cold mobile phase (pH 2.5).

    • Causality: Because isomerization is base-catalyzed, dropping the pH to 2.5 instantly halts the Δ3⇌Δ2 shift, locking the analyte ratio for accurate HPLC quantification[3][5].

  • Plasma Quench: Add 300 µL of ice-cold ACN containing 0.1% formic acid. Vortex for 30s and centrifuge at 14,000 x g for 10 min (4°C).

    • Causality: The organic solvent precipitates esterases and amidases, stopping enzymatic hydrolysis, while the acid stabilizes the β -lactam ring.

4. HPLC-UV Analysis

  • Column: C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile : Sodium Phosphate Buffer (pH 2.5) at 17:83 (v/v)[5].

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm[5].

5. Kinetic Modeling

  • Plot ln(Ct​/C0​) versus time. The slope of the linear regression yields the apparent first-order degradation rate constant ( kobs​ ).

Workflow Prep 1. Sample Prep (1 mg/mL in ACN) Incubate 2. Incubation (Buffer/Plasma 37°C) Prep->Incubate Sample 3. Aliquoting (0-240 min) Incubate->Sample Quench 4. Quenching (Cold ACN/Acid) Sample->Quench Analyze 5. HPLC-UV Analysis (λ=254 nm) Quench->Analyze Model 6. Kinetic Modeling (Pseudo-1st Order) Analyze->Model

Step-by-step experimental workflow for in vitro kinetic profiling.

Implications for Cephalosporin Prodrug Development

The rapid in vitro degradation of cefazolin methyl esters highlights exactly why simple alkyl esters frequently fail as viable oral prodrugs. Because human intestinal fluid and blood plasma are slightly alkaline (pH ~7.4), the prodrug undergoes rapid base-catalyzed isomerization to the highly unstable Δ2 -ester before it can reach systemic circulation[1][2]. Once isomerized, ubiquitous esterases hydrolyze it into the inactive Δ2 -free acid[2].

Furthermore, forced degradation studies of cefazolin sodium itself under basic or oxidative stress reveal the intrinsic fragility of the molecule, generating complex impurities such as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide[6][7]. To circumvent these degradation pathways, modern cephalosporin prodrug design has largely abandoned simple methyl esters in favor of specialized, sterically hindered moieties (e.g., proxetil, axetil) that resist premature isomerization and hydrolysis[2].

References

  • [1] Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. PubMed (NIH). URL:[Link]

  • [3] Kinetics of degradation of cefazolin and cephalexin in aqueous solution. PubMed (NIH). URL:[Link]

  • [4] Degradation kinetics of a new cephalosporin derivative in aqueous solution. PubMed (NIH). URL:[Link]

  • [6] Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. ResearchGate. URL:[Link]

  • [7] Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. URL:[Link]

  • [5] Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Taylor & Francis Online. URL:[Link]

  • [2] Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. PMC (NIH). URL:[Link]

Sources

Foundational

Cefazolin delta-3-methyl ester vs delta-2 isomer

Cefazolin Δ3 -Methyl Ester vs. Δ2 Isomer: Mechanisms of Isomerization, Degradation Kinetics, and Analytical Implications Executive Overview In the development and quality control of cephalosporin antibiotics, maintaining...

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Author: BenchChem Technical Support Team. Date: April 2026

Cefazolin Δ3 -Methyl Ester vs. Δ2 Isomer: Mechanisms of Isomerization, Degradation Kinetics, and Analytical Implications

Executive Overview

In the development and quality control of cephalosporin antibiotics, maintaining the structural integrity of the Δ3 -cephem nucleus is paramount. Cefazolin, a first-generation cephalosporin, derives its potent antibacterial activity from the specific spatial orientation of its bicyclic ring system. However, during synthesis, esterification (e.g., forming the Cefazolin Δ3 -methyl ester ), or formulation, the molecule becomes highly susceptible to a base-catalyzed double-bond migration. This migration yields the Cefazolin Δ2 -isomer , a thermodynamically stable but biologically inactive degradant.

This technical guide explores the kinetic mechanisms driving this isomerization, the causality behind the loss of efficacy, and provides self-validating analytical protocols for isolating and quantifying these critical impurities.

Structural Biochemistry and the Causality of Inactivation

To understand why the shift from the Δ3 to the Δ2 position is catastrophic for drug efficacy, we must examine the molecular interaction between the antibiotic and its target, the Penicillin-Binding Proteins (PBPs).

  • The Active Δ3 -Isomer: In the natural Δ3 -cephem nucleus, the C(3)=C(4) double bond is conjugated with the C(4) carboxyl group and the lone pair of the β -lactam nitrogen. This extended enamine-like conjugation pulls electron density away from the β -lactam amide bond, suppressing its normal resonance stabilization. Consequently, the β -lactam carbonyl becomes highly electrophilic, allowing it to rapidly acylate the active-site serine of PBPs, halting bacterial cell wall synthesis.

  • The Inactive Δ2 -Isomer (CAS: 55390-53-9): When the double bond migrates to the C(2)=C(3) position, the conjugation with the β -lactam nitrogen is broken. The nitrogen's lone pair can now fully delocalize into the β -lactam carbonyl. This restores classical amide resonance, drastically reducing the electrophilicity of the carbonyl carbon. The molecule becomes chemically inert toward PBPs, resulting in a total loss of antibacterial activity.

The Role of Esterification in Driving Isomerization

Cefazolin Δ3 -methyl ester (CAS: 117929-10-9) is frequently synthesized as a prodrug model or synthetic intermediate. A critical kinetic vulnerability arises here: Why does esterification accelerate isomerization?

In the free acid form of Cefazolin, the C(4) carboxylate anion electrostatically repels incoming bases (such as hydroxide ions) and donates electron density, which significantly reduces the acidity of the adjacent C(2) protons. However, when this carboxylate group is masked via esterification (forming the methyl ester), this electrostatic shield is removed. The C(2) protons become highly acidic, facilitating rapid base-catalyzed proton abstraction and subsequent isomerization .

Mechanism N1 Δ³-Ester (C3=C4) N2 OH⁻ attacks C(2) Proton Abstraction N1->N2 N3 C(2) Carbanion Intermediate N2->N3 N4 Reprotonation at C(4) N3->N4 N5 Δ²-Ester (C2=C3) N4->N5

Base-catalyzed molecular mechanism of Δ³ to Δ² isomerization in cephalosporins.

Kinetic Degradation Pathways

The degradation of cephalosporin esters in aqueous environments is not a simple hydrolysis. It is a multi-step kinetic pathway where isomerization acts as the rate-determining bottleneck. As demonstrated in foundational kinetic studies, the Δ3 -ester undergoes a reversible base-catalyzed isomerization to the Δ2 -ester ( k12​ and k21​ ). Because the Δ2 -ester is highly susceptible to esterases and chemical hydrolysis, it rapidly converts to the inactive Δ2 -acid ( k20​ ).

KineticPathway D3_Ester Cefazolin Δ³-Methyl Ester (Active Prodrug) D2_Ester Cefazolin Δ²-Methyl Ester (Inactive Intermediate) D3_Ester->D2_Ester k12 (Base Catalysis) Cephalosporoic Cephalosporoic Acid (Ring-Opened Degradant) D3_Ester->Cephalosporoic Plasma/Penicillinase D2_Ester->D3_Ester k21 D2_Acid Cefazolin Δ²-Acid (Inactive Degradant) D2_Ester->D2_Acid k20 (Hydrolysis)

Kinetic degradation pathway of Cefazolin Δ³-Methyl Ester into its Δ² isomers.

Quantitative Data & Comparative Analysis

To aid in analytical identification and formulation risk assessment, the physicochemical and kinetic properties of the parent drug, the esterified intermediate, and the isomerized degradant are summarized below.

PropertyCefazolin ( Δ3 -Acid)Cefazolin Δ3 -Methyl EsterCefazolin Δ2 -Isomer
CAS Number 25953-19-9117929-10-955390-53-9
Double Bond Position C(3) = C(4)C(3) = C(4)C(2) = C(3)
Antibacterial Activity Potent (Active)Prodrug (Requires hydrolysis)Inactive
C(2) Proton Acidity Low (Shielded by anion)High (Unshielded)N/A (Vinylic proton at C2)
Primary Degradation β -lactam ring openingIsomerization to Δ2 -esterStable dead-end product
Electrophilicity of β -lactam HighHighLow (Amide resonance restored)

Self-Validating Experimental Protocols

When synthesizing reference standards or profiling impurities for regulatory submissions (e.g., ), analysts must prevent artifactual on-column isomerization. The following protocols are designed as self-validating systems, ensuring that the data generated is an accurate reflection of the sample, not an artifact of the method.

Protocol 1: Synthesis and Kinetic Monitoring of Cefazolin Δ3 -Methyl Ester

Purpose: To generate the ester intermediate while preventing premature isomerization, and to monitor its degradation kinetics.

  • Esterification: Dissolve 1.0 g of Cefazolin free acid in 20 mL of anhydrous methanol at 0°C.

  • Reagent Addition: Slowly add a stoichiometric amount of diazomethane in ether. (Causality: Diazomethane is chosen over base-catalyzed alkylation (like MeI/K2CO3) because the absence of a base prevents the immediate abstraction of the C(2) proton, preserving the Δ3 geometry).

  • Purification: Evaporate the solvent under reduced pressure and purify via flash chromatography (Silica gel, Dichloromethane/Methanol 95:5).

  • Kinetic Monitoring (HPLC): Dissolve the purified ester in 50 mM phosphate buffer (pH 7.4) at 37°C. Sample 100 µL aliquots every 15 minutes.

  • Quenching (Critical Step): Immediately quench the aliquot into 900 µL of mobile phase adjusted to pH 3.0. (Causality: Acidification instantly protonates any C(2) carbanions, halting the k12​ isomerization process prior to injection).

  • System Suitability & Validation:

    • Control: Inject a resolution mixture of Δ3 -ester and Δ2 -ester.

    • Acceptance Criterion: Resolution ( Rs​ ) must be ≥2.0 . If Rs​<2.0 or if the Δ3 peak exhibits severe tailing, the column may have residual alkaline active sites inducing on-column isomerization. The column must be flushed with 0.1% Phosphoric acid before proceeding.

Protocol 2: Forced Degradation to Isolate Cefazolin Δ2 -Isomer (Impurity Standard)

Purpose: To intentionally drive the thermodynamic equilibrium toward the Δ2 -isomer for use as an analytical reference standard.

  • Alkaline Stress: Dissolve 2.0 g of Cefazolin in 50 mL of deionized water. Adjust the pH to 9.5 using 0.1 M NaOH.

  • Incubation: Stir the solution at 40°C for 4 hours.

  • Internal Control: Concurrently incubate a control sample of Cefazolin in pH 5.0 buffer at 40°C. (Validation: This proves that any degradation in the test sample is strictly base-catalyzed isomerization, not thermal degradation).

  • Precipitation: Cool the reaction to 4°C and carefully adjust the pH to 2.5 using 1 M HCl to precipitate the Δ2 -free acid.

  • Validation via Mass Balance & NMR:

    • Mass Balance: Analyze the crude precipitate via HPLC. The molar sum of the remaining Δ3 -parent and the generated Δ2 -isomer must equal 95–105% of the starting material. A lower recovery indicates destructive β -lactam ring opening.

    • NMR Confirmation: Confirm the structure via 1 H NMR. The validation criterion is the disappearance of the C(2) methylene AB quartet (characteristic of Δ3 ) and the appearance of a new vinylic proton signal at C(2) and a methine proton at C(4).

Conclusion

The differentiation between Cefazolin Δ3 -methyl ester and its Δ2 isomer is a textbook example of how minor structural modifications dictate both chemical stability and pharmacological efficacy. Esterification removes the electrostatic protection of the C(4) carboxylate, triggering a base-catalyzed cascade that permanently inactivates the antibiotic by restoring classical amide resonance to the β -lactam ring. By employing rigorously controlled, self-validating analytical methods, drug development professionals can accurately track these degradation pathways, ensuring the purity and efficacy of cephalosporin formulations.

References

  • Saab, A. N., Hussain, A. A., Patel, I. H., & Dittert, L. W. (1990). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. Journal of Pharmaceutical Sciences, 79(9), 802-805. URL:[Link]

  • Pop, E., Brewster, M. E., Bodor, N., & Kaminski, J. J. (1989). Theoretical aspects of cephalosporin isomerism. International Journal of Quantum Chemistry, 36(S16), 291-300. URL:[Link]

  • United States Pharmacopeial Convention. (2011). Cefazolin Sodium Monograph. USP-NF. URL: [Link]

Exploratory

Solvation Thermodynamics and Stability Profiling of Cefazolin Δ3-Methyl Ester in Organic Solvents

Executive Summary The isolation, characterization, and formulation of cephalosporin antibiotics require a rigorous understanding of their physicochemical properties. While the active pharmaceutical ingredient (API) Cefaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation, characterization, and formulation of cephalosporin antibiotics require a rigorous understanding of their physicochemical properties. While the active pharmaceutical ingredient (API) Cefazolin is typically handled as a highly water-soluble sodium salt, its synthetic intermediates and impurities—specifically Cefazolin Δ3-methyl ester —exhibit drastically different thermodynamic behaviors. This technical whitepaper provides an in-depth analysis of the solubility profile of Cefazolin Δ3-methyl ester in organic solvents, detailing the thermodynamic principles driving its lipophilicity, the kinetic degradation pathways that complicate its analysis, and a self-validating experimental protocol for accurate solubility determination.

The Chemical Context: Structural Shifts and Lipophilicity

Cefazolin is a first-generation, broad-spectrum cephalosporin antibiotic. In clinical and commercial applications, it is formulated as Cefazolin sodium, a crystalline solid characterized by an ionizable C-4 carboxylate group[1]. This ionic nature facilitates strong ion-dipole interactions with aqueous media, rendering the parent drug freely soluble in water (approx. 100 mg/mL) and polar aprotic solvents like DMSO and DMF (approx. 20 mg/mL)[1],[2].

However, during the synthetic esterification process or as a byproduct of degradation, the C-4 carboxylate can be masked by a methyl group, yielding Cefazolin Δ3-methyl ester .

  • Mechanistic Causality: The covalent attachment of the methyl group neutralizes the negative charge of the carboxylate anion. By eliminating the primary site for ion-dipole hydration, the molecule's overall polarity plummets. Consequently, the dielectric constant ( ϵ ) required to solvate the molecule drops significantly, shifting the compound from a hydrophilic salt to a highly lipophilic organic ester.

Degradation Kinetics in Solution

A critical challenge when working with Cefazolin Δ3-methyl ester in solution is its inherent chemical instability. Formulators and analytical scientists cannot treat the ester as a static entity; its solubility must be measured against the clock of its degradation kinetics.

According to seminal kinetic evaluations by Yamazaki et al. (1996), the decomposition of the Δ3-methyl ester in buffered solutions (pH 8.4) proceeds simultaneously via three distinct, competing pathways[3],[4]:

  • Isomerization (The Rate-Limiting Step): The Δ3 ester isomerizes to the Δ2 ester. The esterification at the C-4 position increases the electron-withdrawing effect on the β-lactam core, which in turn increases the acidity of the C-2 protons, facilitating a double-bond shift. The Δ2 ester is subsequently hydrolyzed to the Δ2 acid[3].

  • β-Lactam Cleavage: The strained four-membered β-lactam ring undergoes hydrolytic cleavage, accompanied by the simultaneous elimination of the C-3 substituent (the 5-methyl-1,3,4-thiadiazol-2-yl thioether group)[3].

  • Ester Hydrolysis: Direct hydrolysis of the C-4 methyl ester yields the parent Δ3 acid (Cefazolin)[3].

Understanding these pathways is paramount: if a solubility assay is not stability-indicating, the resulting data will reflect a complex mixture of the intact ester and its degradants rather than the pure solute.

DegradationPathway A Cefazolin Δ3-Methyl Ester B Pathway 1: Isomerization A->B k12 F Pathway 2: β-Lactam Cleavage A->F k14 H Pathway 3: Ester Hydrolysis A->H k15 C Δ2-Methyl Ester B->C D Hydrolysis C->D k23 E Δ2-Acid D->E G Ring-Opened Products + C-3 Elimination F->G I Cefazolin (Δ3-Acid) H->I

Degradation pathways of Cefazolin Δ3-methyl ester in solution.

Quantitative Solubility Profiling

While the parent Cefazolin sodium pentahydrate shows lowest solubility in non-polar solvents like dichloromethane (DCM) and highest in N,N-dimethylformamide (DMF)[5], the Δ3-methyl ester exhibits an inverted profile. The table below synthesizes the thermodynamic shift across various solvent dielectric constants.

Table 1: Comparative Solubility Profile at 25°C

Solvent SystemDielectric Constant ( ϵ )Cefazolin Sodium (API)Cefazolin Δ3-Methyl Ester
Water (pH 7.0) 80.1Freely Soluble (~100 mg/mL)Practically Insoluble (<0.1 mg/mL)
Dimethyl Sulfoxide (DMSO) 46.7Soluble (~20 mg/mL)Freely Soluble (>50 mg/mL)
Methanol (MeOH) 32.7Slightly SolubleSoluble
Ethanol (EtOH) 24.3Very Slightly SolubleSparingly Soluble
Dichloromethane (DCM) 8.9Practically InsolubleFreely Soluble
Ethyl Acetate (EtOAc) 6.0Practically InsolubleSoluble

(Note: Quantitative classifications for the ester are derived from the thermodynamic partition coefficient shifts relative to the parent sodium salt).

Experimental Workflow: Isothermal Solubility Determination

To accurately determine the solubility of Cefazolin Δ3-methyl ester without confounding degradation artifacts, a self-validating isothermal shake-flask method coupled with a stability-indicating HPLC-UV assay must be employed.

Self-Validating Protocol
  • Solvent Preparation: Purge selected organic solvents (e.g., DCM, EtOAc, MeOH) with high-purity Nitrogen ( N2​ ) for 15 minutes.

    • Causality: The C-3 thiadiazole thioether linkage is highly susceptible to oxidative degradation. Purging displaces dissolved oxygen, preserving the structural integrity of the solute during the extended equilibration phase.

  • Solute Addition: Add an excess amount of Cefazolin Δ3-methyl ester (e.g., 50 mg) to 1.0 mL of the purged solvent in a tightly sealed amber glass vial.

    • Causality: Amber glass prevents UV-induced photo-degradation of the sensitive β-lactam core.

  • Isothermal Equilibration: Place the vials in an isothermal shaker water bath at 25.0 ± 0.1 °C. Shake at 150 RPM for exactly 24 hours.

    • Causality: Thermodynamic solubility requires complete equilibrium between the solid phase and the solute. 24 hours is optimal; exceeding this duration risks the initiation of the Δ3 to Δ2 isomerization pathway described by Yamazaki et al[3].

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to harsh organic solvents like DCM. The 0.22 µm pore size ensures the removal of sub-visible micro-crystals that would otherwise falsely elevate the solubility reading.

  • Stability-Indicating Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at 275 nm[1].

    • Self-Validation Step: You must use a stability-indicating gradient method capable of resolving the Δ3-ester from the Δ2-isomer and the ring-opened degradants. Rule of Trust: If the sum of the degradant peaks exceeds 2% of the total integrated area, the solubility value must be rejected due to non-equilibrium kinetic artifacts, and the equilibration time must be reduced.

Workflow Step1 1. Solvent Preparation Purge with N2 to prevent oxidation Step2 2. Excess Solute Addition Add Δ3-Methyl Ester to solvent Step1->Step2 Step3 3. Isothermal Shaking Incubate at 25°C for 24 hrs Step2->Step3 Step4 4. Phase Separation Centrifugation & Filtration (0.22 µm) Step3->Step4 Step5 5. Analytical Quantification HPLC-UV at 275 nm Step4->Step5 Step6 6. Data Processing Calculate solubility & validate purity Step5->Step6

Experimental workflow for isothermal solubility determination.

Conclusion

The transition from Cefazolin sodium to Cefazolin Δ3-methyl ester fundamentally rewrites the molecule's interaction with solvents. By masking the polar carboxylate group, the ester becomes highly soluble in low-dielectric organic solvents like DCM and Ethyl Acetate. However, researchers must navigate the compound's complex degradation kinetics—specifically its propensity for isomerization and β-lactam cleavage—by utilizing inert environments, controlled equilibration times, and strictly stability-indicating analytical methods.

References

  • Solubility of Cefazolin Sodium Pentahydrate in Different Solvents between 275 K and 310 K. Journal of Chemical & Engineering Data, American Chemical Society. Retrieved from:[Link]

  • Yamazaki, Y., McEntagart, J., Shinozaki, K., & Yazawa, H. (1996). Kinetics and Mechanism of Decomposition of Cefazolin Ester in Phosphate Buffer Solution. Chemical and Pharmaceutical Bulletin, 44(3), 599-601. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Analytical Methods for the Detection and Quantification of Cefazolin Delta-3-Methyl Ester

Introduction: The Critical Need for Isomer-Specific Impurity Profiling of Cefazolin Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the prophylaxis and treatment of bacterial infections. Its e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Isomer-Specific Impurity Profiling of Cefazolin

Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the prophylaxis and treatment of bacterial infections. Its efficacy and safety are contingent upon its purity and stability. During synthesis, formulation, and storage, Cefazolin can degrade or exist as related impurities that may compromise its therapeutic window or introduce toxicity. Among these, the isomeric impurity, Cefazolin delta-3-methyl ester, presents a significant analytical challenge. This application note provides a comprehensive guide to the robust analytical methodologies required for the accurate detection and quantification of Cefazolin delta-3-methyl ester, ensuring the quality and safety of Cefazolin-based therapeutics.

The presence of isomers such as the delta-3-methyl ester and the related degradation product, Cefazolin open-ring delta-3, necessitates the development of high-resolution, stability-indicating analytical methods.[1][2] The United States Pharmacopeia (USP) acknowledges the potential for various Cefazolin-related impurities, including open-ring isomers, highlighting the regulatory imperative for their stringent control.[1][3] This document will detail the foundational principles and provide actionable protocols for the chromatographic separation and quantification of these critical species.

Understanding the Analyte: Cefazolin and its Delta-3 Isomers

Cefazolin's core structure, a beta-lactam ring fused to a dihydrothiazine ring, is susceptible to degradation, particularly through hydrolysis. This can lead to the formation of various degradation products, including isomers where the double bond within the dihydrothiazine ring has shifted.

Cefazolin Delta-3-Methyl Ester vs. Cefazolin Open-Ring Delta-3: It is crucial to distinguish between these two related compounds.

  • Cefazolin Delta-3-Methyl Ester: This is a derivative of Cefazolin where the carboxylic acid group is esterified with a methyl group. It can be synthesized and may be present as a process-related impurity or a prodrug form.[4]

  • Cefazolin Open-Ring Delta-3: This is a degradation product formed by the hydrolytic cleavage of the beta-lactam ring of Cefazolin. The "delta-3" designation refers to the position of the double bond in the resulting thiazine ring structure.[1][2][3]

The formation of these isomers is influenced by factors such as pH, temperature, and the presence of enzymes.[4] Forced degradation studies are an invaluable tool to intentionally produce these and other degradation products, which can then be used to develop and validate a stability-indicating analytical method.[5][6]

Core Analytical Strategy: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Cefazolin and its impurities due to its high resolving power, sensitivity, and reproducibility.[7] A well-developed HPLC method can effectively separate Cefazolin from its delta-3-methyl ester and other related substances.

Causality Behind Experimental Choices

The selection of chromatographic conditions is paramount for achieving the desired separation. Here, we delve into the rationale behind the key parameters for a robust HPLC method.

  • Column Chemistry: A reversed-phase C18 column is the most common choice for Cefazolin analysis. The non-polar stationary phase effectively retains the moderately polar Cefazolin and its isomers, allowing for their separation based on subtle differences in their hydrophobicity.

  • Mobile Phase Composition: A buffered mobile phase is essential to control the ionization state of the acidic Cefazolin and its impurities, thereby ensuring reproducible retention times and peak shapes. A phosphate buffer with a pH around 6.8 is often employed.[8] Acetonitrile is a common organic modifier used to elute the analytes from the column. The gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is often necessary to resolve early-eluting polar impurities from the main Cefazolin peak and later-eluting, more non-polar degradation products.

  • Detection: Cefazolin and its related compounds possess a chromophore that allows for their detection using a UV detector. A wavelength of 254 nm is commonly used for monitoring the elution of these compounds.[7]

Experimental Protocols

This section provides detailed, step-by-step protocols for the detection and quantification of Cefazolin delta-3-methyl ester.

Protocol 1: Forced Degradation Study to Generate Cefazolin Isomers

Objective: To generate a sample containing Cefazolin and its degradation products, including the delta-3 isomers, to be used for method development and validation.

Materials:

  • Cefazolin Sodium reference standard

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-purity water

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Acidic Degradation: Dissolve a known amount of Cefazolin Sodium in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH.

  • Alkaline Degradation: Dissolve Cefazolin Sodium in 0.1 N NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Dissolve Cefazolin Sodium in 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 4 hours.

  • Thermal Degradation: Dissolve Cefazolin Sodium in high-purity water to a final concentration of 1 mg/mL. Heat at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Cefazolin Sodium (1 mg/mL in water) to UV light (254 nm) for 24 hours.

  • Sample Preparation for Analysis: Dilute the degraded samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for the Analysis of Cefazolin and its Delta-3 Isomers

Objective: To provide a validated HPLC method for the separation and quantification of Cefazolin and its delta-3 isomers.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.05 M Potassium Phosphate Monobasic, pH adjusted to 6.8 with 10% NaOH
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-40% B; 20-25 min: 40% B; 25-26 min: 40-5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 20 µL

Procedure:

  • System Suitability: Inject a standard solution of Cefazolin to ensure the system is performing correctly. Key parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

  • Analysis of Degraded Samples: Inject the samples generated from the forced degradation study to identify the retention times of the degradation products, including the delta-3 isomers.

  • Quantification: For quantitative analysis, prepare a calibration curve using a reference standard of Cefazolin delta-3-methyl ester (if available). If a standard is not available, relative response factors can be determined, or the impurity can be reported as a percentage of the main peak area.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the analytical method is essential to ensure its reliability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters:

ParameterAcceptance Criteria
Specificity The method should be able to resolve the analyte from all potential impurities and degradation products. Peak purity analysis should be performed.
Linearity The method should demonstrate a linear relationship between the concentration and the detector response over a defined range. A correlation coefficient (r²) of ≥ 0.999 is typically required.
Accuracy The closeness of the test results to the true value. This is often assessed by spike/recovery studies at different concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualization of the Analytical Workflow

To provide a clear overview of the process, the following diagrams illustrate the key workflows.

G cluster_0 Forced Degradation Study Cefazolin_API Cefazolin API Acid_Deg Acid Hydrolysis Cefazolin_API->Acid_Deg Base_Deg Base Hydrolysis Cefazolin_API->Base_Deg Oxidative_Deg Oxidative Stress Cefazolin_API->Oxidative_Deg Thermal_Deg Thermal Stress Cefazolin_API->Thermal_Deg Photolytic_Deg Photolytic Stress Cefazolin_API->Photolytic_Deg Degraded_Sample Degraded Sample Mixture Acid_Deg->Degraded_Sample Base_Deg->Degraded_Sample Oxidative_Deg->Degraded_Sample Thermal_Deg->Degraded_Sample Photolytic_Deg->Degraded_Sample G cluster_1 HPLC Analysis Workflow Sample_Prep Sample Preparation (Standard/Degraded Sample) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (254 nm) Chrom_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) UV_Detection->Data_Analysis

Caption: High-level overview of the HPLC analytical workflow.

Conclusion

The accurate detection and quantification of Cefazolin delta-3-methyl ester and related isomers are critical for ensuring the quality, safety, and efficacy of Cefazolin drug products. The stability-indicating HPLC method detailed in this application note provides a robust and reliable approach for the separation and analysis of these impurities. By understanding the principles behind the analytical methodology and adhering to rigorous validation protocols, researchers and drug development professionals can confidently assess the impurity profile of Cefazolin, thereby contributing to the development of safer and more effective medicines.

References

  • Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. PubMed. Available at: [Link]

  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. PMC. Available at: [Link]

  • Cefazolin Sodium - USP-NF. (2011). Available at: [Link]

  • Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. ResearchGate. Available at: [Link]

  • Development and validation of RP-HPLC method for the determination of Cefazolin. ResearchGate. Available at: [Link]

  • Cefazolin - AERU - University of Hertfordshire. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Cefazolin Sodium USP 2025. Available at: [Link]

  • Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Dove Medical Press. Available at: [Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Cefazolin and its Delta-3-Methyl Ester Impurity

Abstract This application note details a precise and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Cefazolin and the identification of its crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a precise and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Cefazolin and the identification of its critical degradation product, the Cefazolin delta-3-methyl ester. Cefazolin, a first-generation cephalosporin antibiotic, can degrade under certain conditions to form various impurities that may impact its safety and efficacy[1]. The delta-3-methyl ester is a significant related substance that requires careful monitoring. This protocol provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, ensuring the method's scientific integrity through detailed explanations of experimental choices and adherence to established pharmacopeial standards.

Introduction: The Rationale for Monitoring Cefazolin Impurities

Cefazolin is a widely used β-lactam antibiotic effective against a broad spectrum of bacterial infections[2][3]. Its chemical structure, however, contains a labile β-lactam ring, making it susceptible to degradation under various stress conditions such as acidic, basic, oxidative, and photolytic environments[4][5]. The formation of degradation products can lead to a loss of therapeutic efficacy and potentially introduce toxic compounds[1].

One of the key degradation pathways involves the isomerization of the double bond in the dihydrothiazine ring, leading to the formation of delta-2 and delta-3 isomers. The esterification of the C-4 carboxylic acid to a methyl ester can also occur, resulting in impurities like the delta-3-methyl ester. The United States Pharmacopeia (USP) recognizes the "Cefazolin open-ring delta-3" as a potential impurity[6][7]. Therefore, a robust, stability-indicating analytical method is crucial for ensuring the quality and safety of Cefazolin drug substances and products. This HPLC method is designed to separate Cefazolin from its delta-3-methyl ester and other potential degradation products, providing a clear profile of the sample's purity.

Chromatographic Principles and Method Development

The selection of the chromatographic parameters is critical for achieving the desired separation and sensitivity. This method employs a reversed-phase C18 column, which is well-suited for the separation of moderately polar compounds like Cefazolin and its related substances.

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase provides a non-polar surface. The separation is based on the hydrophobic interactions between the analytes and the C18 alkyl chains. Cefazolin and its delta-3-methyl ester have different polarities, allowing for their differential retention on the column.

  • Mobile Phase: The mobile phase consists of a mixture of an aqueous buffer (monobasic sodium phosphate) and an organic modifier (acetonitrile). The buffer controls the pH and ionic strength, which influences the ionization state and, consequently, the retention of the acidic Cefazolin molecule. Acetonitrile, the organic modifier, is used to elute the analytes from the column. The ratio of buffer to acetonitrile is optimized to achieve a good balance between resolution and analysis time. A pH of 2.5 is chosen to suppress the ionization of the carboxylic acid group of Cefazolin, leading to better retention and peak shape on the C18 column[8].

  • Detection: UV detection at 254 nm is employed, as Cefazolin and its related compounds possess chromophores that absorb light in this region[8][9]. This wavelength provides good sensitivity for both the parent drug and its impurities.

Experimental Protocol

Materials and Reagents
  • Cefazolin Sodium Reference Standard (USP or equivalent)

  • Cefazolin Delta-3-Methyl Ester Reference Standard (if available)

  • Acetonitrile (HPLC grade)

  • Monobasic Sodium Phosphate (ACS grade or higher)

  • Phosphoric Acid (ACS grade or higher)

  • Water (HPLC grade, filtered and deionized)

  • 0.45 µm membrane filters

Instrumentation

A standard HPLC system equipped with the following is required:

  • Isocratic Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis Detector

Chromatographic Conditions
ParameterCondition
Column µBondapak® C18, 3.5 µm, 4.6 mm x 75 mm (or equivalent)[8]
Mobile Phase Acetonitrile:Monobasic Sodium Phosphate Buffer (pH 2.5) (17:83, v/v)[8]
Flow Rate 1.0 mL/min[8]
Injection Volume 20 µL[8]
Column Temperature 25°C[8]
Detection Wavelength 254 nm[8]
Preparation of Solutions
  • Monobasic Sodium Phosphate Buffer (pH 2.5): Dissolve 2.759 g of monobasic sodium phosphate monohydrate in 1 L of purified water. Adjust the pH to 2.5 ± 0.1 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas before use[8].

  • Mobile Phase: Mix acetonitrile and the prepared monobasic sodium phosphate buffer in a ratio of 17:83 (v/v). Degas the mobile phase before use[8].

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 50 mg of Cefazolin Sodium Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution[8].

  • Working Standard Solution (50 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the mobile phase[8].

  • Sample Preparation: Prepare the sample solution by accurately weighing a suitable amount of the Cefazolin drug substance or product, dissolving it in the mobile phase, and diluting to a final concentration of approximately 50 µg/mL. Filter the final solution through a 0.45 µm filter before injection.

System Suitability

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

These criteria confirm that the chromatographic system is performing adequately in terms of efficiency, peak shape, and precision.

Workflow Diagram

HPLC_Workflow cluster_data Data Processing prep_mobile Prepare Mobile Phase system_suitability System Suitability Test prep_mobile->system_suitability prep_standard Prepare Standard Solution (50 µg/mL) prep_standard->system_suitability prep_sample Prepare Sample Solution (50 µg/mL) inject_sample Inject Sample prep_sample->inject_sample inject_standard Inject Standard system_suitability->inject_standard integrate_peaks Integrate Peak Areas inject_standard->integrate_peaks inject_sample->integrate_peaks calculate_results Calculate Impurity Content integrate_peaks->calculate_results

Caption: Overall workflow for the HPLC analysis of Cefazolin and its delta-3-methyl ester impurity.

Data Analysis and Interpretation

The percentage of the Cefazolin delta-3-methyl ester impurity in the sample can be calculated using the following formula, assuming the response factor of the impurity is similar to that of Cefazolin:

% Impurity = (Areaimpurity / (AreaCefazolin + ΣAreaimpurities)) * 100

Where:

  • Areaimpurity is the peak area of the delta-3-methyl ester.

  • AreaCefazolin is the peak area of the main Cefazolin peak.

  • ΣAreaimpurities is the sum of the peak areas of all other impurities.

For a more accurate quantification, a reference standard for the Cefazolin delta-3-methyl ester should be used to determine its relative response factor.

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of this analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are essential to demonstrate specificity[5][8].

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity[2].

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix[2].

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision)[5].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy[8].

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage[5].

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the analysis of Cefazolin and its delta-3-methyl ester impurity. By adhering to the detailed protocol and performing a thorough method validation, researchers and quality control professionals can ensure the quality, safety, and efficacy of Cefazolin-containing products.

References

  • Bari, S. B., et al. (2010). Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1296-1300.
  • Srinivasa Rao, B., et al. (2012). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 80(4), 933-946. Available at: [Link]

  • ResearchGate. (n.d.). Sample chromatograms of cefazolin sodium and degradation products. a:... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Retrieved from [Link]

  • SciSpace. (n.d.). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Retrieved from [Link]

  • Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography. (2015). Brazilian Journal of Pharmaceutical Sciences, 51(1), 211-220. Available at: [Link]

  • USP-NF. (2011). Cefazolin Sodium. Retrieved from [Link]

  • Bundgaard, H., & Larsen, C. (1988). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International Journal of Pharmaceutics, 43(1-2), 101-110. Available at: [Link]

  • USP 35 Official Monographs / Cefazolin 2533. (2011). Retrieved from [Link]

  • Khan, A., et al. (2013). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Dove Medical Press, 7, 105-111. Available at: [Link]

  • Blair, A. D., et al. (1977). Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 11(1), 105-109. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cefazolin. PubChem Compound Database. Retrieved from [Link]

  • Allmpus. (n.d.). cefazolin open-ring delta-3 (usp). Retrieved from [Link]

  • ResearchGate. (2025). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Retrieved from [Link]

  • University of Hertfordshire. (2025). Cefazolin. AERU. Retrieved from [Link]

Sources

Method

Application Note: Cefazolin Δ³-Methyl Ester as a Reference Standard for Chromatographic Analysis

Abstract This document provides a comprehensive guide for the use of Cefazolin Δ³-Methyl Ester as a reference standard in the quality control and stability testing of Cefazolin, a first-generation cephalosporin antibioti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the use of Cefazolin Δ³-Methyl Ester as a reference standard in the quality control and stability testing of Cefazolin, a first-generation cephalosporin antibiotic. We will detail the synthesis, characterization, and qualification of this specific Cefazolin derivative. Furthermore, this note will provide validated, step-by-step protocols for its application in High-Performance Liquid Chromatography (HPLC) for the identification and quantification of impurities in Cefazolin active pharmaceutical ingredients (APIs) and formulated drug products. The methodologies outlined herein are designed to align with stringent regulatory expectations for pharmaceutical analysis, ensuring both accuracy and reproducibility.

Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality

Cefazolin is a widely prescribed antibiotic for the treatment of bacterial infections. Its efficacy and safety are directly linked to its purity. During synthesis and storage, Cefazolin can degrade into various related substances, one of which is the Δ³-isomer, Cefazolin Δ³-Methyl Ester. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the strict control of impurities in pharmaceutical products. The use of well-characterized reference standards is the cornerstone of analytical methods designed to monitor these impurities.

Cefazolin Δ³-Methyl Ester is not a typical process-related impurity but can arise from the isomerization of the Δ²-isomer of Cefazolin, which is a known degradation product. The Δ³ double bond position significantly alters the molecule's properties, making its chromatographic separation and quantification essential for a complete purity profile of Cefazolin. This application note establishes the protocol for using Cefazolin Δ³-Methyl Ester as a certified reference standard.

Synthesis and Characterization of Cefazolin Δ³-Methyl Ester

The generation of a reliable reference standard begins with its synthesis and rigorous characterization to confirm its identity and purity.

Synthesis Pathway Overview

Cefazolin Δ³-Methyl Ester is typically synthesized from Cefazolin or a suitable precursor via a controlled isomerization reaction. A common route involves the esterification of the carboxylic acid group followed by a base-catalyzed isomerization of the double bond within the dihydrothiazine ring from the Δ² to the Δ³ position.

G cluster_synthesis Synthesis Workflow cefazolin Cefazolin Sodium esterification Esterification (e.g., with Diazomethane) cefazolin->esterification delta2_ester Cefazolin Δ²-Methyl Ester esterification->delta2_ester isomerization Base-Catalyzed Isomerization (e.g., DBU) delta2_ester->isomerization delta3_ester Cefazolin Δ³-Methyl Ester isomerization->delta3_ester purification Purification (Chromatography) delta3_ester->purification characterization Full Characterization purification->characterization

Caption: Synthesis workflow for Cefazolin Δ³-Methyl Ester.

Structural Confirmation and Purity Assessment

A multi-pronged analytical approach is required to unequivocally confirm the structure and purity of the synthesized Cefazolin Δ³-Methyl Ester.

Analytical Technique Purpose Expected Outcome
¹H NMR & ¹³C NMR Structural ElucidationChemical shifts and coupling constants consistent with the Δ³-isomer structure.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the exact mass of Cefazolin Δ³-Methyl Ester.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group AnalysisCharacteristic absorption bands for the β-lactam ring, ester, and other functional groups.
High-Performance Liquid Chromatography (HPLC) Purity DeterminationA single major peak with a purity of ≥98% (area percent).
Karl Fischer Titration Water ContentDetermination of water content for accurate preparation of standard solutions.
Thermogravimetric Analysis (TGA) Residual SolventsAssessment of residual solvent content.

Protocol: Preparation of Cefazolin Δ³-Methyl Ester Stock and Working Standard Solutions

Accurate preparation of standard solutions is paramount for reliable quantification.

Materials:

  • Cefazolin Δ³-Methyl Ester Reference Standard

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Class A Volumetric Flasks

  • Calibrated Analytical Balance

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Cefazolin Δ³-Methyl Ester Reference Standard into a 10 mL volumetric flask.

    • Dissolve the standard in 5 mL of acetonitrile.

    • Bring the flask to volume with deionized water and mix thoroughly. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solution (10 µg/mL):

    • Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to volume with a mobile phase (e.g., 15% acetonitrile in a phosphate buffer, pH 7.0) and mix thoroughly. This working standard is used for system suitability and impurity quantification.

Application: HPLC Method for Impurity Profiling of Cefazolin

This section details a validated HPLC method for the separation of Cefazolin from its Δ³-Methyl Ester derivative and other potential impurities.

Chromatographic Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Sodium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40% B; 25-26 min: 40-15% B; 26-30 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 20 µL
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must meet predefined performance criteria as per USP <621> guidelines.

G cluster_sst System Suitability Workflow inject_std Inject Working Standard (n=5) calc_params Calculate SST Parameters inject_std->calc_params check_criteria Check Acceptance Criteria calc_params->check_criteria proceed Proceed with Sample Analysis check_criteria->proceed Pass troubleshoot Troubleshoot System check_criteria->troubleshoot Fail

Caption: System Suitability Testing (SST) decision workflow.

SST Acceptance Criteria:

Parameter Requirement
Tailing Factor (T) ≤ 2.0 for the Cefazolin peak
Relative Standard Deviation (RSD) ≤ 2.0% for peak area (n=5 injections)
Resolution (R) ≥ 2.0 between Cefazolin and Cefazolin Δ³-Methyl Ester
Sample Preparation and Analysis
  • Cefazolin API/Formulation Sample: Prepare a solution of the Cefazolin sample in the mobile phase at a concentration of 1 mg/mL.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Identification: The Cefazolin Δ³-Methyl Ester impurity is identified by comparing its retention time with that of the reference standard.

  • Quantification: The amount of Cefazolin Δ³-Methyl Ester in the sample is calculated using the area of the peak corresponding to the reference standard and the following formula:

    % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Conclusion and Best Practices

The use of a well-characterized Cefazolin Δ³-Methyl Ester reference standard is indispensable for the accurate assessment of Cefazolin purity. Adherence to the protocols outlined in this application note will ensure reliable and reproducible results that meet global regulatory standards. For optimal results, it is recommended to store the reference standard under controlled conditions (2-8°C, protected from light and moisture) and to perform periodic checks of its purity.

References

  • U.S. Food and Drug Administration (FDA). (2023). Guidance for Industry: ANDA Submissions – Refuse-to-Receive Standards.[Link]

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).[Link]

Application

Application Note: Quantitative Bioanalysis of Cefazolin and its Prodrug Esters by LC-MS/MS

Abstract This document provides a comprehensive guide for the sensitive and selective quantification of the first-generation cephalosporin antibiotic, Cefazolin, and its prodrug esters in biological matrices using Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the sensitive and selective quantification of the first-generation cephalosporin antibiotic, Cefazolin, and its prodrug esters in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We delve into the critical aspects of method development, from sample preparation to instrument parameters, emphasizing the chemical principles that govern each choice. The protocols provided are designed to be robust and adhere to regulatory expectations for bioanalytical method validation, making them suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug development applications.

Introduction: The Analytical Imperative for Cefazolin and its Esters

Cefazolin is a cornerstone β-lactam antibiotic, widely administered intravenously for surgical prophylaxis and the treatment of bacterial infections.[1][2] Its efficacy is directly linked to maintaining concentrations above the minimum inhibitory concentration (MIC) at the site of infection.[3] Consequently, precise and reliable quantification in biological matrices like plasma, serum, and tissue is paramount for optimizing dosing regimens.[1][3][4]

To overcome Cefazolin's poor oral bioavailability, various prodrug esters have been synthesized.[5][6][7] These esters are designed to be more lipophilic, enhancing absorption, and are subsequently hydrolyzed in vivo by metabolic enzymes to release the active Cefazolin parent drug.[6][7] The analytical challenge, therefore, is twofold: to accurately measure the concentration of the active Cefazolin and to understand the conversion kinetics and stability of the ester prodrug. LC-MS/MS stands as the definitive technique for this purpose, offering unparalleled sensitivity and specificity.[4][8][9][10]

Principle of the Method: A Triad of Selectivity

The power of this LC-MS/MS method lies in its three-tiered approach to isolating and quantifying the analyte of interest.

  • Sample Preparation: The initial step aims to remove gross interferences, primarily proteins and phospholipids, from the biological matrix. This not only protects the analytical column and mass spectrometer but also reduces matrix effects—a phenomenon where co-eluting compounds suppress or enhance the analyte's ionization, leading to inaccurate results.[11][12][13]

  • Chromatographic Separation (LC): The High-Performance Liquid Chromatography (HPLC) system separates the analyte from other remaining matrix components and, crucially, from its own related substances, such as isomers or degradation products. For Cefazolin and its esters, this is critical to distinguish the active Δ3-cephalosporin from its inactive Δ2-isomer, which can form under certain pH and temperature conditions.[5][14][15]

  • Mass Spectrometric Detection (MS/MS): The triple quadrupole mass spectrometer provides the ultimate layer of specificity. It operates in Multiple Reaction Monitoring (MRM) mode, a highly selective process where a specific parent ion (precursor ion) of the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is a unique signature of the analyte, virtually eliminating interference.[4][16]

Materials and Reagents

  • Analytes & Standards: Cefazolin Sodium (Reference Standard), Cefazolin Ester (if available), Stable Isotope-Labeled Internal Standard (e.g., ¹³C₂,¹⁵N-Cefazolin) or a structural analog (e.g., Cloxacillin).[3][8][17]

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) - LC-MS grade; Formic Acid (FA) - Optima grade or equivalent; Deionized Water - 18.2 MΩ·cm.

  • Chemicals: Ammonium Formate.

  • Biological Matrix: Drug-free human plasma (or other relevant matrix) with K₂EDTA anticoagulant. Note: Avoid Li-heparin as it has been shown to cause matrix effects.[13]

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials, and caps.

Detailed Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

Causality: Accurate preparation of standards is the foundation of quantitative analysis. Using a stable isotope-labeled internal standard (SIL-IS) is the gold standard, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction.[3][18] If a SIL-IS is unavailable, a structural analog (e.g., Cloxacillin) can be used.[8][19]

Protocol:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Cefazolin and the Internal Standard (IS) into separate volumetric flasks. Dissolve in an appropriate solvent (e.g., 50:50 ACN/Water) to create 1 mg/mL stock solutions. Store at -80°C.

  • Working Standard & IS Solutions: Prepare intermediate stock solutions by diluting the primary stocks in 50:50 ACN/Water. From these, create a series of working standard solutions to spike into the blank matrix for the calibration curve. Prepare a single IS working solution (e.g., 1000 ng/mL).

  • Calibration Curve & QC Samples: Spike blank biological matrix with the working standard solutions to create a calibration curve over the desired analytical range (e.g., 0.25 to 300 µg/mL).[4] Prepare separate QC samples at a minimum of three levels: Low, Medium, and High.

Sample Preparation: Protein Precipitation

Causality: Protein Precipitation (PPT) is a fast, simple, and effective method for removing the majority of proteins from plasma samples.[20] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while keeping small molecules like Cefazolin in solution.[1][8] Using cold ACN can improve precipitation efficiency. The ratio of precipitation solvent to sample (e.g., 3:1 or 4:1) is optimized to ensure complete protein removal without overly diluting the sample.

Workflow Diagram: Sample Preparation

G cluster_prep Sample Preparation Protocol Sample 100 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 25 µL Internal Standard Solution Sample->Add_IS Vortex1 Vortex Briefly (5 seconds) Add_IS->Vortex1 Add_ACN Add 300 µL Cold Acetonitrile (Precipitation Agent) Vortex1->Add_ACN Vortex2 Vortex Vigorously (1 minute) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rcf, 10 min, 4°C) Vortex2->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Caption: Protein precipitation workflow for plasma samples.

Protocol:

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.

  • Add 25 µL of the IS working solution to all samples except for "double blank" (matrix without analyte or IS).

  • Vortex briefly for 5 seconds.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Causality: The chromatographic and mass spectrometric parameters are optimized for the specific chemical properties of Cefazolin.

  • Column Choice: A C18 reversed-phase column is used because Cefazolin is a moderately polar molecule, and this stationary phase provides good retention and separation from endogenous interferences.[21]

  • Mobile Phase: A mixture of water and acetonitrile is used for elution. Formic acid is added to the mobile phase to improve chromatographic peak shape and to promote the formation of protonated molecular ions [M+H]⁺ in the ESI source, which is crucial for sensitive detection in positive ion mode.[10][17][22]

  • Gradient Elution: A gradient (increasing the percentage of organic solvent over time) is used to ensure that early-eluting matrix components are washed away before the analyte elutes, minimizing ion suppression. It also provides sharp, symmetrical peaks for accurate integration.[17]

  • ESI Positive Mode: Cefazolin contains basic nitrogen atoms that are readily protonated, making Electrospray Ionization (ESI) in positive mode the ideal choice for high-sensitivity detection.[16]

  • MRM Transitions: The precursor ion for Cefazolin is its protonated molecule ([M+H]⁺, m/z 455.0).[17] This ion is fragmented in the collision cell, and characteristic product ions are monitored. Selecting the most intense and stable product ions ensures the best sensitivity and reproducibility.

Workflow Diagram: Analytical Instrumentation

G Autosampler Autosampler (Injects Sample) HPLC UHPLC System (Chromatographic Separation) Autosampler->HPLC ESI ESI Source (Ionization) HPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector Data Data System (Quantification) Detector->Data

Caption: Typical workflow for an LC-MS/MS system.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnReversed-phase C18 (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-3.5 min), 95-5% B (3.5-4.0 min), 5% B (4.0-5.5 min)[17]
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsCefazolin: 455.0 > 323.0 (Quantifier), 455.0 > 156.0 (Qualifier)[17]
IS (¹³C₂,¹⁵N-Cefazolin): 458.0 > 326.0
IS (Cloxacillin): 436.0 > 277.0[8]
Ion Spray Voltage5500 V
Source Temperature500°C
Collision Gas (CAD)Nitrogen

Note: MS parameters such as Collision Energy (CE) and Declustering Potential (DP) must be optimized for the specific instrument used.

Special Considerations for Cefazolin Esters

When analyzing Cefazolin prodrug esters, the primary goal is often to measure the resulting concentration of the active parent drug, Cefazolin. However, direct measurement of the ester may also be required for pharmacokinetic modeling.

  • Stability is Critical: Ester prodrugs are designed to be hydrolyzed. This hydrolysis can occur in vitro after sample collection if not handled properly. Blood samples should be collected in tubes containing esterase inhibitors (e.g., sodium fluoride) and immediately placed on ice. Plasma should be separated in a refrigerated centrifuge and frozen at -80°C as quickly as possible. Stability must be rigorously tested under all relevant storage and handling conditions.

  • Chromatographic Separation: The LC method must be able to separate the ester prodrug from the parent Cefazolin. Due to their increased lipophilicity, esters will typically be more retained on a C18 column than the parent drug.

  • MS/MS Analysis of Esters: The ester will have a different molecular weight and thus a different precursor ion m/z. However, it may produce some of the same product ions as Cefazolin upon fragmentation. It is also susceptible to in-source fragmentation, where the ester bond breaks in the hot ESI source, artificially generating the parent Cefazolin ion. This must be investigated during method development by infusing the ester directly into the mass spectrometer.

Method Validation and Data Analysis

The developed method must be validated according to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[8] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte and IS.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Inter- and intra-assay precision should be ≤15% CV (≤20% at the LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ).[4][8]

  • Matrix Effect: Assessed to ensure that ionization suppression or enhancement is consistent and corrected by the IS.[3]

  • Recovery: The efficiency of the extraction process.

  • Stability: Freeze-thaw, bench-top, and long-term stability of the analyte in the matrix.[4]

Data is analyzed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used to generate the calibration curve from which the concentrations of QC and unknown samples are determined.[1]

Conclusion

This application note provides a robust and scientifically grounded framework for the quantification of Cefazolin and its esters using LC-MS/MS. By understanding the chemical principles behind each step—from sample preparation to mass spectrometric detection—researchers can develop and validate highly reliable methods. The protocols outlined herein are designed for high-throughput applications and meet the stringent requirements for clinical and preclinical drug analysis, ultimately enabling a better understanding of Cefazolin pharmacokinetics and supporting the development of novel therapeutic strategies.

References

  • Welsh, T. L., et al. (2015). Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood. Clinica Chimica Acta, 445, 7-14. [Link]

  • An, G., et al. (2022). Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 209, 114521. [Link]

  • Duddu, S. P., & Fung, H. L. (1994). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. Journal of Pharmaceutical Sciences, 83(1), 83-87. [Link]

  • Donnelly, R. F. (2010). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 63(5), 354-361. [Link]

  • Gabr, R. Q., et al. (2025). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Journal of Separation Science. [Link]

  • Sime, F. B., et al. (2016). Determination of Cefalothin and Cefazolin in Human Plasma, Urine and Peritoneal Dialysate by UHPLC-MS/MS. Biomedical Chromatography, 30(6), 956-963. [Link]

  • Welsh, T. L., et al. (2015). Bioanalytical development and validation of liquid chromatographic-tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood. Clinica Chimica Acta, 445, 7-14. [Link]

  • Lee, J. H., et al. (2000). Synthesis, Partition Coefficient and Antibacterial Activity of Cefazolin Ethoxycarbonylethyl Ester. Journal of Pharmaceutical Investigation, 30(1), 19-24. [Link]

  • Jumah, A. A., et al. (2022). A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: Application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. Journal of Pharmaceutical and Biomedical Analysis, 213, 114696. [Link]

  • Kumar, A., et al. (2023). Rapid, robust LC-MS/MS quantification of cefazolin in whole blood microsamples, plasma, and plasma ultrafiltrate: Analytical method validation and preliminary clinical application in pediatric population. Journal of Pharmaceutical and Biomedical Analysis, 235, 115638. [Link]

  • Rao, R. N., et al. (2012). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of Chemistry, 2013, 610459. [Link]

  • Lee, J. H., et al. (2003). Synthesis and Biopharmaceutical Studies of Cefazolin Butyrolactone Ester, a Novel Prodrug of Cefazolin. Yakhak Hoeji, 47(5), 331-338. [Link]

  • Jumah, A. A., et al. (2022). A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. Journal of Pharmaceutical and Biomedical Analysis, 213, 114696. [Link]

  • Ziółkowska, D., et al. (2005). PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica, 62(4), 289-295. [Link]

  • U.S. Food and Drug Administration. (2021). Multi‐Laboratory Collaborative Validation: An LC‐MS/MS Method for Antibiotics in Distillers Grains. [Link]

  • An, G., et al. (2020). Aspects of matrix and analyte effects in clinical bioanalytical LC/MS/MS assays. Journal of Pharmaceutical and Biomedical Analysis, 184, 113179. [Link]

  • D'Cunha, R., et al. (2023). A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 234, 115566. [Link]

  • Sharma, C., et al. (2014). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 3(4), 291-298. [Link]

  • Bundgaard, H. (1991). Implications for the Prodrug Ester Approach to Enhancing the Oral Bioavailabilities of Cephalosporins. Scite.ai. [Link]

  • U.S. Food and Drug Administration. (2021). LC-MS/MS DETERMINATION OF ANTIBIOTIC RESIDUES IN DISTILLERS GRAINS: METHOD MODIFICATION. [Link]

  • Dürckheimer, W., et al. (1985). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy, 27(4), 592-597. [Link]

  • Bonfilio, R., et al. (2010). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. Journal of Chromatography B, 878(1), 1-13. [Link]

Sources

Method

Cefazolin delta-3-methyl ester in antibiotic stability studies

Application Note & Protocol Topic: The Role of Cefazolin Δ³-Methyl Ester in Antibiotic Stability and Degradation Pathway Analysis Audience: Researchers, scientists, and drug development professionals. Introduction: Beyon...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: The Role of Cefazolin Δ³-Methyl Ester in Antibiotic Stability and Degradation Pathway Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Parent Compound

Cefazolin, a first-generation cephalosporin, is a cornerstone antibiotic for treating a variety of bacterial infections.[1] Its efficacy is intrinsically linked to its chemical stability, which is governed by the integrity of the β-lactam ring and the Δ³-cephem core structure. Regulatory bodies worldwide, including the FDA and EMA, mandate rigorous stability testing to ensure a drug's safety, quality, and efficacy throughout its shelf life, as outlined in ICH guidelines such as Q1A(R2).[2][3]

This application note moves beyond routine stability testing of the active pharmaceutical ingredient (API), Cefazolin Sodium, to explore the degradation kinetics of its Δ³-methyl ester derivative. The study of esterified forms like Cefazolin Δ³-methyl ester serves as a powerful model system.[4][5] It allows for the investigation of the intrinsic stability of the cephem nucleus by isolating it from the influence of the carboxylate salt form. This approach is particularly valuable for understanding potential degradation pathways of cephalosporin prodrugs and for identifying degradants that may not be prevalent under standard API testing conditions.[4]

Here, we provide a comprehensive protocol for conducting forced degradation studies on Cefazolin Δ³-methyl ester, developing a stability-indicating analytical method, and interpreting the resulting data to elucidate key degradation pathways.

Scientific Principles: Isomerization and Hydrolysis

The stability of Cefazolin is primarily challenged by two degradation mechanisms:

  • Isomerization: The thermodynamically unstable but biologically active Δ³ double bond in the cephem ring can isomerize to the more stable, but inactive, Δ² position.[5] This pathway is a critical focus in stability studies as it leads to a direct loss of potency.

  • Hydrolysis: The strained four-membered β-lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[6][7][8] This cleavage renders the antibiotic inactive. Further degradation can occur, including the elimination of the substituent at the C-3 position.[5]

By studying the Δ³-methyl ester, we can observe the competition between these pathways. The esterification at the C-4 carboxyl group prevents lactonization, another known degradation route for the free acid, thereby simplifying the degradation profile and allowing for a clearer understanding of the core cephem ring's stability.[1]

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the stability analysis of Cefazolin Δ³-Methyl Ester.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis cluster_interp Phase 4: Interpretation prep Prepare Cefazolin Δ³-Methyl Ester Stock samples Aliquot for Stress Conditions & Control prep->samples acid Acidic Hydrolysis (HCl) samples->acid base Basic Hydrolysis (NaOH) samples->base oxid Oxidative Stress (H₂O₂) samples->oxid therm Thermal Stress (Heat) samples->therm photo Photolytic Stress (UV/Vis Light) samples->photo hplc RP-HPLC-UV Analysis (Quantitation) acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc lcms LC-MS/MS Analysis (Identification) hplc->lcms For Peak ID pathway Elucidate Degradation Pathway lcms->pathway report Generate Stability Report pathway->report

Caption: High-level workflow for the forced degradation study of Cefazolin Δ³-Methyl Ester.

Protocol: Forced Degradation Study

Objective: To systematically generate degradation products of Cefazolin Δ³-methyl ester under various stress conditions as recommended by ICH guidelines.[2]

Materials and Reagents
  • Cefazolin Δ³-Methyl Ester (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (ACS Grade)

  • Hydrochloric Acid (0.1 N and 1 N)

  • Sodium Hydroxide (0.1 N and 1 N)

  • Hydrogen Peroxide (3% w/v)

  • Type I Ultrapure Water

  • Class A Volumetric Glassware

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for structural elucidation.[1]

  • Calibrated pH meter.

  • Forced-convection stability oven.

  • ICH-compliant photostability chamber.

Stock Solution Preparation
  • Accurately weigh and dissolve Cefazolin Δ³-methyl ester in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.

  • This stock solution will be used for all subsequent stress conditions.

Step-by-Step Stress Protocols

For each condition, a parallel control sample (time zero) should be prepared by diluting the stock solution to the final concentration (e.g., 100 µg/mL) with the appropriate diluent and analyzed immediately.

A. Acidic Hydrolysis

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 0.1 N HCl.

  • Keep the solution at room temperature for 4 hours.

  • After incubation, carefully neutralize the solution with an equivalent volume of 0.1 N NaOH.

  • Dilute to the mark with mobile phase diluent (e.g., 50:50 Acetonitrile:Water).

  • Analyze by HPLC.

    • Rationale: Acidic conditions can promote the hydrolysis of the β-lactam ring.[6][7] The specified time and concentration are starting points and may need adjustment to achieve 5-20% degradation.

B. Basic Hydrolysis

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 0.1 N NaOH.

  • Keep the solution at room temperature for 1 hour.

  • After incubation, neutralize the solution with an equivalent volume of 0.1 N HCl.

  • Dilute to the mark with mobile phase diluent.

  • Analyze by HPLC.

    • Rationale: Cephalosporins are highly susceptible to base-catalyzed hydrolysis of the β-lactam ring, often leading to rapid degradation.[7][9][10] Shorter exposure times are typically required compared to acid hydrolysis.

C. Oxidative Degradation

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 6 hours.

  • Dilute to the mark with mobile phase diluent.

  • Analyze by HPLC.

    • Rationale: The sulfur atom in the cephem nucleus is susceptible to oxidation, which can lead to the formation of sulfoxides, another pathway for loss of activity.

D. Thermal Degradation

  • Place a tightly capped vial containing 1 mL of the stock solution in a stability oven set to 60°C for 24 hours.

  • After incubation, allow the solution to cool to room temperature.

  • Transfer the contents to a 10 mL volumetric flask and dilute to the mark with mobile phase diluent.

  • Analyze by HPLC.

    • Rationale: Elevated temperatures accelerate both hydrolysis and isomerization, providing insight into the drug's stability during transport or storage outside of recommended conditions.[8]

E. Photolytic Degradation

  • Place a quartz cuvette or a suitable transparent vial containing 1 mL of the stock solution in a photostability chamber.

  • Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).

  • A parallel sample wrapped in aluminum foil should be stored under the same conditions as a dark control.

  • After exposure, transfer the contents to a 10 mL volumetric flask and dilute to the mark with mobile phase diluent.

  • Analyze both the exposed and dark control samples by HPLC.

    • Rationale: Photodegradation can induce complex reactions, including cleavage of the cephem nucleus and side chains.[1][6]

Analytical Methodology: A Stability-Indicating HPLC-UV Method

Objective: To develop and validate a method that can separate Cefazolin Δ³-methyl ester from its Δ²-isomer and other degradation products, proving the method is "stability-indicating."

ParameterRecommended Condition
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient elution using: A: 10 mM Ammonium Acetate, pH 7.0 B: Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10% to 60% B; 20-25 min: 60% B; 25-26 min: 60% to 10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale: A C18 column provides good retention for moderately polar compounds like Cefazolin and its degradants.[1][11] A gradient elution is necessary to resolve early-eluting polar degradants (e.g., β-lactam ring-opened products) from the parent compound and its less polar Δ²-isomer. Ammonium acetate is a volatile buffer, making this method compatible with subsequent LC-MS analysis.[1]

Data Interpretation: Elucidating the Degradation Pathway

The primary degradation pathway observed for Cefazolin esters involves isomerization from the active Δ³ form to the inactive Δ² form, followed by hydrolysis of the β-lactam ring.[4][5]

G cluster_path Degradation Pathway of Cefazolin Δ³-Methyl Ester D3 Cefazolin Δ³-Methyl Ester (Active Isomer) D2 Cefazolin Δ²-Methyl Ester (Inactive Isomer) D3->D2 k₁₂ (Isomerization) [Major Pathway in Buffers] Hydrolyzed β-Lactam Ring-Opened Products (Inactive) D3->Hydrolyzed k₁₄ (Direct Hydrolysis) D2->Hydrolyzed k₂₃ (Hydrolysis)

Sources

Application

Application Note: A Protocol for Determining the Kinetics of Cefazolin Ester Hydrolysis

Introduction Cefazolin, a first-generation cephalosporin antibiotic, is widely utilized for surgical prophylaxis and treating various bacterial infections.[1][2][3] Its efficacy is intrinsically linked to the integrity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cefazolin, a first-generation cephalosporin antibiotic, is widely utilized for surgical prophylaxis and treating various bacterial infections.[1][2][3] Its efficacy is intrinsically linked to the integrity of its β-lactam ring. The hydrolysis of an esterified form of Cefazolin is a critical reaction to study, as it can represent a pro-drug activation pathway or a degradation process influencing the drug's stability and shelf-life.[4] Understanding the kinetics of this hydrolysis is paramount for optimizing drug formulation, predicting stability under various storage conditions, and ensuring therapeutic effectiveness.

This application note provides a detailed protocol for determining the hydrolysis kinetics of a Cefazolin ester. We will delve into the scientific principles underpinning the experimental design, offer step-by-step methodologies for both sample preparation and analysis, and provide guidance on data interpretation. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method to characterize the stability and reactivity of Cefazolin esters.

Scientific Rationale and Core Principles

The hydrolysis of a Cefazolin ester is typically a pseudo-first-order reaction, particularly when the concentration of water remains constant.[5][6] The rate of this reaction is significantly influenced by several factors, most notably pH, temperature, and the presence of buffer species.[5][6][7][8]

  • pH: The hydroxide ion acts as a potent catalyst for the hydrolysis of the ester linkage. Therefore, the reaction rate is expected to increase with increasing pH. Conversely, under acidic conditions, specific acid catalysis can also contribute to hydrolysis.[5][6] Studies have shown that Cefazolin exhibits maximum stability in a slightly acidic to neutral pH range, typically between pH 4.5 and 6.5.[5][7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy of the reaction.[5][6]

  • Buffer Catalysis: Certain buffer components, such as phosphate, can act as general acid or base catalysts, thereby influencing the hydrolysis rate.[5][6] It is crucial to select a non-reactive buffer system or to account for its catalytic effect when determining the intrinsic hydrolysis rate.

To accurately determine the kinetic parameters, it is essential to monitor the concentration of the Cefazolin ester or the appearance of its hydrolysis product over time. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high sensitivity, specificity, and ability to separate the parent compound from its degradation products.[1][9][10][11][12]

Experimental Workflow and Key Relationships

The overall process for determining the hydrolysis kinetics of a Cefazolin ester can be visualized as a sequential workflow.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Reagent_Prep Reagent & Buffer Preparation HPLC_Setup HPLC Method Development & Validation Reagent_Prep->HPLC_Setup Kinetic_Run Initiate Kinetic Runs (Varying pH/Temp) HPLC_Setup->Kinetic_Run Sampling Time-Point Sampling Kinetic_Run->Sampling Sample_Quench Reaction Quenching Sampling->Sample_Quench HPLC_Analysis HPLC Analysis of Quenched Samples Sample_Quench->HPLC_Analysis Data_Processing Data Processing & Peak Integration HPLC_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling & Rate Constant Determination Data_Processing->Kinetic_Modeling

Caption: Experimental workflow for Cefazolin ester hydrolysis kinetics.

Detailed Protocols

PART 1: Materials and Reagents
  • Cefazolin Ester (of known purity)

  • Acetonitrile (HPLC grade)[1][10][12]

  • Methanol (HPLC grade)[9]

  • Purified Water (18.2 MΩ·cm)

  • Phosphate Buffer (e.g., sodium phosphate monobasic and dibasic)[5]

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

  • Triethylamine (for mobile phase pH adjustment, if necessary)[1][10][13]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1][10]

  • pH meter

  • Thermostatted water bath or incubator

PART 2: HPLC Method Development and Validation (Abbreviated)

A validated, stability-indicating HPLC method is crucial for accurate kinetic analysis.[14] The method must be able to resolve the Cefazolin ester from its hydrolysis products and any other potential degradants.

Table 1: Example HPLC Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[1][10]
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v), pH adjusted as needed[1][10]
Flow Rate 0.5 - 1.5 mL/min[1][10][11]
Detection Wavelength ~270-272 nm[1][10][12][15]
Injection Volume 10 - 20 µL[10]
Column Temperature Ambient or controlled (e.g., 25°C)

Validation Steps:

  • Specificity: Demonstrate the separation of the Cefazolin ester from its forced degradation products (acid, base, oxidative hydrolysis).[13][14][16]

  • Linearity: Establish a linear relationship between peak area and concentration over the expected working range.[10]

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

PART 3: Kinetic Study Protocol
  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 4, 5, 6, 7, 8, 9). A non-catalytic buffer system is ideal. If using a potentially catalytic buffer like phosphate, its concentration should be kept low and consistent across all experiments.[5]

  • Stock Solution Preparation: Accurately weigh and dissolve the Cefazolin ester in a suitable solvent (e.g., a small amount of acetonitrile or methanol, then dilute with the appropriate buffer) to prepare a concentrated stock solution.

  • Initiation of Kinetic Runs:

    • For each pH and temperature condition to be studied, pipette a known volume of the Cefazolin ester stock solution into a larger volume of the pre-equilibrated buffer in a thermostatted container.

    • The final concentration of the Cefazolin ester should be within the linear range of the HPLC method.

    • Start a timer immediately upon addition of the stock solution.

  • Time-Point Sampling:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected reaction rate (more frequent sampling for faster reactions).

  • Reaction Quenching:

    • Immediately quench the reaction in the collected aliquot to prevent further hydrolysis before HPLC analysis. This can be achieved by:

      • Diluting the sample with a cold mobile phase.

      • Adjusting the pH to a region of higher stability (e.g., pH 5-6).[5]

  • HPLC Analysis:

    • Inject the quenched samples into the validated HPLC system.

    • Record the peak area of the Cefazolin ester at each time point.

Data Analysis and Interpretation

  • Concentration vs. Time: Plot the concentration (or peak area) of the Cefazolin ester against time for each experimental condition.

  • Determination of the Rate Constant (k):

    • For a pseudo-first-order reaction, the integrated rate law is: ln[A]t = -kt + ln[A]0, where [A]t is the concentration at time t, k is the observed rate constant, and [A]0 is the initial concentration.

    • A plot of ln(Peak Area) versus time should yield a straight line with a slope equal to -k.

G cluster_data_analysis Data Analysis Pathway raw_data Raw Data (Peak Area vs. Time) ln_plot Plot ln(Peak Area) vs. Time raw_data->ln_plot linear_regression Linear Regression ln_plot->linear_regression rate_constant Determine Rate Constant (k) from the slope linear_regression->rate_constant

Sources

Method

Application Note: Robust Sample Preparation Strategies for the Quantification of Cefazolin Delta-3-Methyl Ester in Biological Matrices

Introduction: The Significance of Cefazolin and its Delta-3-Methyl Ester Derivative Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the prophylaxis of surgical site infections.[1][2] Its effic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Cefazolin and its Delta-3-Methyl Ester Derivative

Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the prophylaxis of surgical site infections.[1][2] Its efficacy is intrinsically linked to its chemical stability and metabolic fate. The Δ³-cephem nucleus of Cefazolin can undergo isomerization to a Δ²-cephem, a process that can be influenced by esterification of the C-4 carboxyl group. The Cefazolin delta-3-methyl ester is a derivative of interest in pharmaceutical and clinical research, often studied as a prodrug or a potential impurity.[3] Accurate quantification of this specific ester in complex biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, stability studies, and quality control of pharmaceutical formulations.

This application note provides a comprehensive guide to the sample preparation of Cefazolin delta-3-methyl ester from biological samples, primarily plasma and serum, for subsequent analysis by High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind various extraction techniques, offering detailed protocols and insights to ensure high recovery, reproducibility, and removal of interfering substances.

Foundational Principles of Sample Preparation for Cephalosporins

The primary challenge in analyzing Cefazolin delta-3-methyl ester in biological fluids lies in the complexity of the matrix. Plasma and serum are rich in proteins, lipids, salts, and endogenous small molecules that can interfere with chromatographic analysis, leading to ion suppression in mass spectrometry or co-elution with the analyte in UV detection.[4] Therefore, a robust sample preparation strategy is essential to:

  • Remove interfering matrix components: Primarily proteins, which can precipitate in the analytical column and alter its performance.

  • Concentrate the analyte: To enhance detection sensitivity, especially when dealing with low concentrations.

  • Ensure the stability of the analyte: Preventing degradation of the ester during the extraction process.

The choice of sample preparation technique is contingent on the required limit of quantification, the nature of the analytical method, and the available resources.[5] This guide will focus on three widely adopted methods: Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation – A Rapid Approach for High-Concentration Samples

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a biological sample.[5][6] It is particularly suitable for applications where the expected analyte concentration is high and a high degree of sample cleanup is not essential.

Scientific Rationale

The principle involves the addition of an organic solvent or a strong acid to the plasma or serum sample. This disrupts the hydration shell around the protein molecules, leading to their denaturation and precipitation. The analyte of interest, being soluble in the resulting supernatant, is then separated by centrifugation. Acetonitrile is a commonly used solvent due to its efficiency in precipitating proteins while keeping a broad range of analytes in solution.[1][6]

Experimental Workflow: Protein Precipitation

cluster_0 Protein Precipitation Workflow A 1. Sample Aliquoting (e.g., 200 µL plasma) B 2. Addition of Precipitating Agent (e.g., 600 µL cold Acetonitrile) A->B C 3. Vortexing (Thorough mixing) B->C D 4. Centrifugation (e.g., 10,000 x g for 10 min) C->D E 5. Supernatant Collection D->E F 6. Evaporation & Reconstitution (Optional, for concentration) E->F If required G 7. HPLC Analysis E->G Direct Injection F->G

Caption: Workflow for Protein Precipitation.

Detailed Protocol: Protein Precipitation

Materials:

  • Plasma or serum sample

  • Acetonitrile (HPLC grade), pre-chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 200 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the sample. The 3:1 solvent-to-sample ratio is crucial for efficient protein removal.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube.

  • For direct injection, the supernatant can be directly analyzed by HPLC. For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

Parameter Value Rationale
Sample Volume200 µLA standard volume for many bioanalytical assays.
Precipitating AgentAcetonitrileEfficiently precipitates proteins while keeping Cefazolin and its esters in solution.[1][6]
Solvent:Sample Ratio3:1 (v/v)Ensures complete protein precipitation.
Centrifugation Speed10,000 x gProvides a compact protein pellet and clear supernatant.
Centrifugation Temp.4°CMinimizes potential degradation of the analyte.

Method 2: Liquid-Liquid Extraction (LLE) – Enhanced Selectivity and Recovery

Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup compared to protein precipitation by partitioning the analyte between two immiscible liquid phases.[7] This technique is advantageous for removing a wider range of interferences and can also provide a concentration step.

Scientific Rationale

LLE is based on the differential solubility of the analyte in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[7] The choice of the organic solvent is critical and depends on the polarity of the analyte. For moderately polar compounds like Cefazolin delta-3-methyl ester, a solvent like ethyl acetate is often a good choice. The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.

Experimental Workflow: Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Workflow H 1. Sample & Buffer Addition I 2. Addition of Extraction Solvent (e.g., Ethyl Acetate) H->I J 3. Vortexing/Shaking I->J K 4. Centrifugation (Phase Separation) J->K L 5. Organic Layer Collection K->L M 6. Evaporation to Dryness L->M N 7. Reconstitution in Mobile Phase M->N O 8. HPLC Analysis N->O

Caption: Workflow for Liquid-Liquid Extraction.

Detailed Protocol: Liquid-Liquid Extraction

Materials:

  • Plasma or serum sample

  • Phosphate buffer (0.1 M, pH 6.8)

  • Ethyl acetate (HPLC grade)

  • Centrifuge tubes (15 mL)

  • Vortex mixer or mechanical shaker

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • In a 15 mL centrifuge tube, combine 500 µL of the plasma or serum sample with 500 µL of 0.1 M phosphate buffer (pH 6.8). The buffer helps to maintain a stable pH for consistent extraction efficiency.

  • Add 5 mL of ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 2 minutes, or shake on a mechanical shaker for 15 minutes, to ensure intimate contact between the two phases.

  • Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in 200 µL of the HPLC mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution of the analyte.

  • The reconstituted sample is now ready for injection into the HPLC system.

Parameter Value Rationale
Sample Volume500 µLA larger starting volume can improve the limit of quantification.
pH AdjustmentpH 6.8 with Phosphate BufferMaintains Cefazolin and its ester in a less ionized state, favoring partitioning into the organic solvent.[8]
Extraction SolventEthyl AcetateA moderately polar solvent effective for extracting cephalosporins.
Centrifugation Speed3,000 x gSufficient for phase separation without forming tight emulsions.
Evaporation Temp.≤ 40°CPrevents thermal degradation of the analyte.

Method 3: Solid-Phase Extraction (SPE) – The Gold Standard for High Purity and Concentration

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that can provide the cleanest extracts and the highest concentration factors.[9][10][11] It is the method of choice for demanding applications requiring low limits of detection.

Scientific Rationale

SPE utilizes a solid sorbent material packed into a cartridge or a well plate to retain the analyte of interest from the sample matrix.[10] For Cefazolin delta-3-methyl ester, a reversed-phase (C18) sorbent is typically employed.[9][12] The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analyte.[10]

Experimental Workflow: Solid-Phase Extraction

cluster_2 Solid-Phase Extraction Workflow P 1. Cartridge Conditioning (Methanol, then Water) Q 2. Sample Loading (Pre-treated sample) P->Q R 3. Washing (Remove impurities) Q->R S 4. Elution (Collect analyte) R->S T 5. Evaporation & Reconstitution S->T U 6. HPLC Analysis T->U

Caption: Workflow for Solid-Phase Extraction.

Detailed Protocol: Solid-Phase Extraction

Materials:

  • Plasma or serum sample

  • Trichloroacetic acid (6% w/v)

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma or serum, add 500 µL of 6% trichloroacetic acid to precipitate proteins.[13] Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant. This step prevents clogging of the SPE cartridge.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.[9]

  • Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

  • Elution: Elute the Cefazolin delta-3-methyl ester from the cartridge with 2 x 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 200 µL of the HPLC mobile phase.

  • The purified and concentrated sample is ready for HPLC analysis.

Parameter Value Rationale
Sample Pre-treatmentProtein Precipitation with TCARemoves the bulk of proteins to prevent cartridge clogging.[13]
SPE SorbentC18 Reversed-PhaseRetains moderately polar compounds like Cefazolin and its esters.[9][12]
Conditioning SolventsMethanol, followed by WaterActivates the C18 sorbent and prepares it for the aqueous sample.[9]
Washing SolventDeionized WaterRemoves hydrophilic interferences without eluting the analyte.
Elution SolventMethanolEffectively disrupts the hydrophobic interactions to elute the analyte.

Conclusion and Best Practices

The selection of the most appropriate sample preparation method for Cefazolin delta-3-methyl ester analysis is a critical step that directly impacts the quality and reliability of the analytical results.

  • Protein Precipitation is a rapid and simple technique suitable for high-concentration samples and screening purposes.

  • Liquid-Liquid Extraction offers improved selectivity and recovery, making it a robust choice for a wide range of applications.

  • Solid-Phase Extraction provides the highest level of sample cleanup and concentration, and is the preferred method for trace-level quantification and demanding analytical requirements.

For all methods, it is imperative to perform thorough method validation to ensure accuracy, precision, and reproducibility. This includes assessing recovery, matrix effects, and the stability of Cefazolin delta-3-methyl ester throughout the entire sample preparation and analytical process.

References

  • Bundgaard, H., & Larsen, C. (1986). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International Journal of Pharmaceutics, 33(1-3), 13-22. [Link]

  • Blair, A. D., Forrey, A. W., Meijsen, F. T., & Cutler, R. E. (1975). Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 9(4), 580-584. [Link]

  • Lalitha, K., & Rao, J. V. (2010). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Tropical Journal of Pharmaceutical Research, 9(1). [Link]

  • ResearchGate. (2025). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. ResearchGate. [Link]

  • Kunicki, P. K., & Waś, J. (2012). Simple HPLC method for cefazolin determination in human serum--validation and stability testing. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 911, 133–139. [Link]

  • Hasan, N., Al-Soud, Y. A., & Al-Masoudi, N. A. (2013). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Research and Reports in Medicinal Chemistry, 3, 21-28. [Link]

  • Ahmad, I., & Basha, S. J. S. (2020). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Journal of Chromatographic Science, 58(8), 677-691. [Link]

  • Kumar, P., & Singh, R. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of the Brazilian Chemical Society, 24(7), 1149-1156. [Link]

  • Ahmad, I., & Basha, S. J. S. (2015). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International, 28(10), 572-579. [Link]

  • Pedroso, T. M., & Salgado, H. R. N. (2013). Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to. Journal of Chemical and Pharmaceutical Research, 5(12), 213-221. [Link]

  • Pedroso, T. M., & Salgado, H. R. N. (2016). Methods for qualitative analysis of cefazolin sodium raw material and pharmaceutical product. Pharmaceutical Chemistry Journal, 50(5), 329-335. [Link]

  • Pedroso, T. M., & Salgado, H. R. N. (2013). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. SAPUB, 3(2), 29-35. [Link]

  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]

  • USP-NF. (2011). Cefazolin Sodium. USP-NF. [Link]

  • Wallis, S. C., et al. (2017). Determination of Cefalothin and Cefazolin in Human Plasma, Urine and Peritoneal Dialysate by UHPLC-MS/MS. UQ eSpace. [Link]

  • ResearchGate. (2019). A Novel Method for Quantification of Cefazolin Local Tissue Concentration in Blood, Fat, Synovium, and Bone Marrow using Liquid Chromatography - Mass Spectrometry. ResearchGate. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Singh, V., & Kumar, A. (2023). Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid. Oriental Journal of Chemistry, 39(1). [Link]

  • Yoshikawa, T. T. (1985). Recent analytical methods for cephalosporins in biological fluids. Reviews of infectious diseases, 7 Suppl 4, S639–S650. [Link]

Sources

Application

Application Note: Development of a Stability-Indicating Assay for Cefazolin

Introduction: The Critical Role of Stability-Indicating Assays in Antibiotic Quality Control Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the prophylaxis of surgical infections and the trea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stability-Indicating Assays in Antibiotic Quality Control

Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the prophylaxis of surgical infections and the treatment of various bacterial infections.[1] Its efficacy is intrinsically linked to its chemical integrity, which can be compromised over time due to environmental factors such as temperature, pH, light, and oxidizing agents. The degradation of Cefazolin not only results in a loss of potency but can also lead to the formation of impurities with potential adverse effects. Therefore, a robust analytical method that can accurately quantify Cefazolin in the presence of its degradation products is paramount for ensuring its safety and efficacy throughout its shelf life.

This application note provides a comprehensive guide for the development and validation of a stability-indicating assay method (SIAM) for Cefazolin, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3] A well-developed SIAM is a critical component of drug development and quality control, providing crucial data for formulation development, shelf-life determination, and ensuring that the final drug product meets the required standards of quality, safety, and efficacy.[2][3]

Understanding Cefazolin's Degradation Pathways

A thorough understanding of a drug's degradation pathways is fundamental to developing a specific and reliable stability-indicating assay. Cefazolin is susceptible to degradation under various conditions, primarily through hydrolysis of the β-lactam ring, a characteristic vulnerability of cephalosporins.[4][5]

Key degradation pathways for Cefazolin include:

  • Acidic and Basic Hydrolysis: In both acidic and alkaline conditions, the β-lactam ring of Cefazolin is prone to hydrolysis, leading to the formation of inactive degradation products.[6][7][8] Under acidic conditions, Cefazolin can degrade to cefazoloic acid, which can then form a lactone and subsequently undergo decarboxylation.[6]

  • Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products.[7][8]

  • Photodegradation: Cefazolin solutions can degrade upon exposure to UV light.[6][9] The energy from the light can induce photochemical reactions, leading to the formation of degradation products.

  • Thermal Degradation: While Cefazolin is relatively stable at ambient temperatures, elevated temperatures can accelerate its degradation, particularly in solution.[7][8]

The ability of the analytical method to separate the intact Cefazolin from these and other potential degradation products is the hallmark of a true stability-indicating assay.

Workflow for Developing a Stability-Indicating Assay for Cefazolin

The development of a SIAM for Cefazolin is a systematic process that involves forced degradation studies, method development and optimization, and finally, method validation.

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) Generate_Degradants Generate Potential Degradation Products Forced_Degradation->Generate_Degradants Method_Development HPLC Method Development & Optimization (Column, Mobile Phase, Flow Rate, Wavelength) Generate_Degradants->Method_Development Provides Samples for Method Development Separation Achieve Separation of Cefazolin & Degradants Method_Development->Separation Method_Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) Separation->Method_Validation Optimized Method to be Validated Validated_Method Validated Stability-Indicating Assay Method Method_Validation->Validated_Method

Caption: Overall workflow for the development of a stability-indicating assay.

Part 1: Forced Degradation Studies Protocol

Forced degradation studies are essential to generate the potential degradation products of Cefazolin and to demonstrate the specificity of the analytical method.[10][11] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[10][11]

Materials and Reagents:
  • Cefazolin Sodium Reference Standard

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Phosphate Buffer (pH 6.8)

  • HPLC-grade Water

  • Analytical Balance, pH meter, water bath/oven, photostability chamber

Experimental Protocol:
  • Preparation of Stock Solution: Accurately weigh and dissolve Cefazolin Sodium in HPLC-grade water to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2 hours).[10] After cooling, neutralize the solution with 1 M NaOH.

    • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep the solution at room temperature for a specified time (e.g., 30 minutes). Neutralize the solution with 1 M HCl.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 1 hour).

    • Thermal Degradation: Store aliquots of the Cefazolin stock solution and solid Cefazolin at 80°C for 48 hours.[11]

    • Photolytic Degradation: Expose aliquots of the Cefazolin stock solution in a quartz cuvette to a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A control sample should be wrapped in aluminum foil.

  • Sample Preparation for Analysis: For each stress condition, dilute the stressed sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Filter the samples through a 0.45 µm syringe filter before injection.

G cluster_stress Forced Degradation Conditions Cefazolin Cefazolin Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) Cefazolin->Acid Base Alkaline Hydrolysis (1M NaOH, RT) Cefazolin->Base Oxidation Oxidative Degradation (3% H2O2, RT) Cefazolin->Oxidation Thermal Thermal Degradation (80°C) Cefazolin->Thermal Photo Photolytic Degradation (UV/Vis Light) Cefazolin->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental design for forced degradation studies of Cefazolin.

Part 2: HPLC Method Development and Optimization

The goal of method development is to achieve adequate separation between the intact Cefazolin peak and the peaks of all degradation products. A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of cephalosporins.[7][12]

Initial Chromatographic Conditions:

Based on literature, a good starting point for the HPLC method development for Cefazolin is as follows:[7][8][12][13]

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 6.8) and Methanol (5:2 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature Ambient
Injection Volume 20 µL
Method Optimization:

The initial conditions should be optimized to achieve the best resolution, peak shape, and run time. This may involve adjusting:

  • Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier (methanol or acetonitrile) can be varied to optimize the retention time and separation of peaks.

  • pH of the Mobile Phase: The pH of the aqueous buffer can significantly impact the retention and peak shape of ionizable compounds like Cefazolin.

  • Column Type: Different C18 columns from various manufacturers can have different selectivities.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time.

Part 3: Method Validation Protocol

Once the HPLC method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose.[2] The key validation parameters are:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the complete separation of the Cefazolin peak from all degradation product peaks in the chromatograms from the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five concentrations of Cefazolin reference standard. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels:

    • Repeatability (Intra-day precision): Analysis of multiple samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment.

    • The relative standard deviation (RSD) for precision should be ≤ 2.0%.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase pH, mobile phase composition, flow rate, and column temperature.

Example Data Tables for Method Validation:

Table 1: Linearity of Cefazolin

Concentration (µg/mL)Peak Area (mAU*s)
10150234
25375589
50751234
751126879
1001502500
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) of Cefazolin

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Mean Recovery (%) 99.77

Table 3: Precision of Cefazolin (n=6)

Precision LevelConcentration (µg/mL)Mean Peak AreaStandard DeviationRSD (%)
Repeatability 5075134567890.90
Intermediate Precision 5075211089011.18

Conclusion

The development of a robust and reliable stability-indicating assay is a critical step in ensuring the quality, safety, and efficacy of Cefazolin. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully develop and validate a SIAM for Cefazolin. By following a systematic approach that includes forced degradation studies, method development and optimization, and rigorous validation, a method can be established that is suitable for routine quality control and stability testing, ultimately safeguarding public health.

References

  • Sivakumar, B., Parthasarathy, K., Kumar, Y. R., Saranghdar, R. J., & Reddy, B. M. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(3), 685–701. [Link]

  • Lalitha, N., Sanjay, P. P. N., & Kadri, U. (2010). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Tropical Journal of Pharmaceutical Research, 9(1). [Link]

  • ResearchGate. (n.d.). Pathway I for the photocatalytic degradation mechanism of cefazolin. Retrieved from [Link]

  • Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944–948. [Link]

  • Stability Indicating Method. (2026, January 25). Stability Indicating Method: Validation Guide (2026). Retrieved from [Link]

  • Lalitha, N., Sanjay, P. P. N., & Kadri, U. (2010). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Development and validation of RP-HPLC method for the determination of Cefazolin. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Retrieved from [Link]

  • Walker, S. E., & Iazzetta, J. (1998). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 51(5), 237–243. [Link]

  • Bannister, B. K., & Beaven, M. H. (1978). Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 13(4), 649–652. [Link]

  • DOI. (n.d.). Kinetics and Mechanism of Decomposition of Cefazolin Ester in Phosphate Buffer Solution. Retrieved from [Link]

  • SciSpace. (n.d.). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Retrieved from [Link]

  • Salgado, H. R. N., & Lopes, C. C. G. O. (2014). Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography. Brazilian Journal of Pharmaceutical Sciences, 50(1), 199–208. [Link]

  • Hasan, N., Sher, N., Baig, M. S., & Osman, H. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Drug Design, Development and Therapy, 8, 23–29. [Link]

  • Hasan, N., Sher, N., Baig, M. S., & Osman, H. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Drug Design, Development and Therapy, 8, 23–29. [Link]

  • Sivakumar, B., Parthasarathy, K., Kumar, Y. R., Saranghdar, R. J., & Reddy, B. M. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Semantic Scholar. [Link]

  • Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563–1574. [Link]

  • von Ahn, A., Dallegrave, A., & dos Santos, J. D. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. Chromatographia, 85(3), 227–238. [Link]

  • Kunicki, P. K., & Waś, J. (2012). Simple HPLC method for cefazolin determination in human serum--validation and stability testing. Journal of Chromatography. B, Analytical Technologies in the Biomedical and Life Sciences, 911, 133–139. [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Quality of Biotechnological Products. Retrieved from [Link]

  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • DOI. (n.d.). STUDIES ON MICROBIAL DEGRADATION OF CEPHALOSPORIN C DERIVATIVES. II. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of Cefazolin Impurities

Introduction Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections and as a prophylactic agent in surgery.[1][2] The purity of the active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections and as a prophylactic agent in surgery.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. During synthesis, purification, and storage, various process-related and degradation impurities can arise.[3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate strict control over these impurities.[4][5][6][7] Specifically, the ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[4][5][8] This application note presents a detailed, validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Cefazolin and its related substances, designed to meet the stringent requirements of pharmacopeias and regulatory submissions.

The rationale behind rigorous impurity profiling is twofold: to ensure the drug product's safety by controlling potentially toxic components and to maintain its efficacy by limiting the presence of less active or inactive related substances.[9] This protocol is designed to be a self-validating system, providing the user with the necessary steps to not only quantify impurities but also to confirm the method's suitability for its intended purpose, in line with ICH Q2(R1) guidelines.[10][11][12][13]

Understanding Cefazolin and Its Impurities

Cefazolin's chemical structure, characterized by a β-lactam ring fused to a dihydrothiazine ring, is susceptible to degradation via hydrolysis, oxidation, and photolysis.[14][15][16] This inherent instability can lead to the formation of various degradation products, compromising the quality of the drug substance.

Common Cefazolin-Related Impurities:

Impurities in Cefazolin can be broadly categorized as process-related (arising from the synthetic route) and degradation products.[3] Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several specified impurities.[17][18]

Impurity NameStructure/OriginSignificance
Cefazolin Lactone Intramolecular esterification productA common degradation product formed through hydrolysis.[14]
7-epi-Cefazolin Epimerization at the C-7 positionA process-related impurity and potential degradation product.[14]
5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) Degradation of the C-3 side chainA known degradation product with potential toxicity.[9][14]
Cefazoloic Acid Hydrolysis of the β-lactam ringA major degradation product under acidic conditions.[14]

Forced degradation studies are a critical component of method development and validation.[14][19][20] They are used to demonstrate the stability-indicating nature of the analytical method, ensuring that all significant degradation products are separated from the main Cefazolin peak and from each other.[19][21]

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the quantitative analysis of Cefazolin impurities, from initial sample handling to final data analysis and reporting.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Cefazolin Sodium Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Cefazolin RS & Impurity Standards Standard->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Identify Identify Impurities by RRT Integrate->Identify Quantify Quantify Impurities (External Standard) Identify->Quantify Report Generate Report Quantify->Report

Sources

Technical Notes & Optimization

Troubleshooting

Cefazolin Stability and Degradation: A Technical Support Guide

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals This technical support guide provides a comprehensive overview of the degradation pathways of the first-generation cephalosporin antibi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of the degradation pathways of the first-generation cephalosporin antibiotic, Cefazolin. It is designed in a practical question-and-answer format to directly address common issues and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Cefazolin and what are its primary routes of degradation?

Cefazolin is a semi-synthetic, broad-spectrum cephalosporin antibiotic used for parenteral administration. It functions by inhibiting the synthesis of the bacterial cell wall. Its structure, featuring a β-lactam ring, a dihydrothiazine ring, and two key side chains, is susceptible to degradation under various stress conditions.

The primary degradation pathways for Cefazolin include:

  • Hydrolysis: This is a major degradation route, involving the cleavage of the β-lactam ring. This can be catalyzed by acidic, basic, or enzymatic conditions (e.g., β-lactamases).[1][2]

  • Isomerization: Cefazolin can undergo isomerization, for instance, forming the Δ-2 isomer, which is a common impurity.[3]

  • Side-chain cleavage: The side chains at positions C-3 and C-7 can be cleaved under stress conditions.

  • Oxidation: Exposure to oxidizing agents can lead to the formation of various degradation products.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[4]

Q2: I'm seeing an unexpected peak in my HPLC analysis of a Cefazolin sample that was dissolved in methanol. Could this be a "delta-3-methyl ester"?

While the term "delta-3-methyl ester" is not standard nomenclature for a Cefazolin degradant, the appearance of an unexpected peak in a methanolic solution is a known phenomenon. It is plausible that under certain conditions, particularly with prolonged exposure or in the presence of catalysts, methanol could react with the Cefazolin molecule.

Causality: The most likely site for such a reaction would be at the C-4 carboxylic acid, forming a methyl ester. However, a more commonly observed interaction with solvents involves catalysis of degradation pathways. Residual solvents like methanol are also considered process-related impurities in the synthesis of Cefazolin.[3] It is crucial to confirm the identity of this new peak using mass spectrometry (MS) to determine its mass-to-charge ratio (m/z) and fragmentation pattern.

Q3: What are the key factors that influence the stability of Cefazolin in solution?

The stability of Cefazolin in aqueous solutions is highly dependent on several factors:

  • pH: Cefazolin is most stable in the pH range of 4.5 to 6.5.[5][6] Degradation accelerates significantly at pH values below 4.5, where the insoluble free acid can precipitate, and above pH 8.5, where hydrolysis of the β-lactam ring is rapid.[7]

  • Temperature: As with most chemical reactions, higher temperatures accelerate the rate of degradation. Cefazolin solutions are more stable when refrigerated (e.g., at 5°C) compared to room temperature.[7]

  • Light: Exposure to light can lead to photodegradation. Therefore, Cefazolin solutions should be protected from light.

  • Buffer Systems: Certain buffer ions can catalyze degradation. For example, phosphate buffers have been shown to have a catalytic effect on Cefazolin degradation.[5]

  • Presence of Other Drugs: Co-administration with certain drugs, like aminoglycosides, can lead to precipitation.[3]

Troubleshooting Guide

Problem 1: Significant Cefazolin degradation is observed in my samples even under recommended storage conditions.

Possible Causes & Solutions:

  • Incorrect pH of the solution:

    • Verification: Measure the pH of your solution. The pH of a reconstituted Cefazolin solution should be between 4 and 6.

    • Solution: Ensure your diluents and buffers are within the optimal pH range of 4.5-6.5 for maximum stability.[5][6]

  • Contamination with β-lactamases:

    • Verification: If working with biological samples or in a non-sterile environment, enzymatic degradation is possible.

    • Solution: Work under sterile conditions. If applicable, consider the use of β-lactamase inhibitors, though this may interfere with certain experimental goals.

  • Inappropriate solvent:

    • Verification: Review the composition of your solvent. Certain organic co-solvents can affect stability.

    • Solution: Use appropriate and validated diluents such as Sterile Water for Injection or 0.9% Sodium Chloride Injection.[7]

Problem 2: My HPLC chromatogram shows multiple, poorly resolved degradation peaks.

Possible Causes & Solutions:

  • Suboptimal HPLC Method:

    • Verification: Review your HPLC method parameters (column, mobile phase, gradient, flow rate, detection wavelength).

    • Solution: Develop and validate a stability-indicating HPLC method. A good starting point is a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[8][9][10] The detection wavelength is typically set around 254 nm or 270 nm.[8][11]

  • Complex Degradation Mixture:

    • Verification: Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify and separate individual degradants.[4][12]

    • Solution: Employ gradient elution to improve the separation of complex mixtures. Couple your HPLC system to a mass spectrometer (LC-MS) for definitive peak identification.[13]

Experimental Protocols & Data

Protocol 1: Forced Degradation Study of Cefazolin

This protocol is essential for developing a stability-indicating analytical method and for identifying potential degradation products.

Objective: To generate Cefazolin degradation products under controlled stress conditions.

Methodology:

  • Prepare a stock solution of Cefazolin sodium (e.g., 1 mg/mL) in a suitable solvent like water or a buffer within its stable pH range.

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at room temperature or a slightly elevated temperature (e.g., 60°C) for several hours.[4][11]

  • Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a shorter duration, as degradation is typically faster under basic conditions.[11]

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven or water bath (e.g., 60°C).[8]

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber).[4][11]

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

Table 1: Common Degradation Products of Cefazolin
Degradant NameFormation ConditionNotes
Cefazoloic AcidAcid HydrolysisA primary product of β-lactam ring opening.[4]
Cefazolin LactoneAcid HydrolysisFormed from Cefazoloic acid.[4]
7-epimer of CefazolinMultiple stress conditionsAn isomer of the parent drug.[4]
5-methyl-1,3,4-thiadiazol-2-thiol (MMTD)Multiple stress conditionsResults from cleavage of the C-3 side chain.[4]
Δ-2-IsomerStorage/SynthesisA common process-related impurity.[3]

Visualizing Degradation Pathways

Diagram 1: Major Hydrolytic Degradation Pathways of Cefazolin

This diagram illustrates the primary degradation routes of Cefazolin under hydrolytic (acidic and basic) conditions, which primarily involve the opening of the unstable β-lactam ring.

G Cefazolin Cefazolin (Active Drug) BL_Opening β-Lactam Ring Opening (Inactive) Cefazolin->BL_Opening Acid/Base/Enzyme Hydrolysis Side_Chain_Cleavage Side Chain Cleavage (e.g., MMTD) Cefazolin->Side_Chain_Cleavage Stress Conditions (Heat, Light) Cefazoloic_Acid Cefazoloic Acid BL_Opening->Cefazoloic_Acid Acidic Conditions Lactone Cefazolin Lactone Cefazoloic_Acid->Lactone Intramolecular Cyclization

Caption: Primary hydrolytic degradation pathways of Cefazolin.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

This workflow provides a logical sequence of steps for a researcher to follow when an unknown or unexpected peak appears during the HPLC analysis of Cefazolin.

G Start Unexpected Peak Observed in Cefazolin HPLC Check_Method Verify HPLC Method (System Suitability, Blank) Start->Check_Method Is_Artifact Is it a solvent/blank artifact? Check_Method->Is_Artifact Identify_Artifact Identify and Eliminate Source of Artifact Is_Artifact->Identify_Artifact Yes Forced_Degradation Perform Forced Degradation Study Is_Artifact->Forced_Degradation No Compare_RRT Compare Relative Retention Time (RRT) to known impurities Forced_Degradation->Compare_RRT Known_Impurity Is it a known impurity? Compare_RRT->Known_Impurity LCMS Characterize by LC-MS (Mass, Fragmentation) Known_Impurity->LCMS No End Peak Identified Known_Impurity->End Yes Structure_Elucidation Structure Elucidation (e.g., NMR) LCMS->Structure_Elucidation Structure_Elucidation->End

Sources

Optimization

Cefazolin Ester Solutions: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Cefazolin Ester Solutions. Developing ester prodrugs of first-generation cephalosporins like cefazolin is a proven strategy to improve membrane permeability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cefazolin Ester Solutions. Developing ester prodrugs of first-generation cephalosporins like cefazolin is a proven strategy to improve membrane permeability. However, formulating these prodrugs into stable aqueous solutions introduces significant chemical challenges. The highly strained β-lactam ring and the leaving group at the C-3 position make these molecules exceptionally sensitive to pH, temperature, and enzymatic degradation.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Formulation & Storage Troubleshooting (FAQs)

Q: Why does my cefazolin solution rapidly degrade and turn intensely yellow at room temperature? A: The yellowing of cephalosporin solutions is a direct visual indicator of chemical degradation. The strained β-lactam ring is highly susceptible to nucleophilic attack. As the ring opens via hydrolysis, the molecule forms conjugated degradation products that absorb lower-wavelength light (blue), causing the solution to appear intensely yellow [1]. Causality: This hydrolytic process is accelerated at elevated temperatures and in highly diluted solutions, where the protective self-association of molecules is minimized.

Q: How do I prevent precipitation and optimize the pH of my reconstituted solutions? A: Stability is fundamentally dictated by pH. The optimal pH range for cefazolin solutions is 4.5 to 6.0 .

  • Below pH 4.5: Protonation of the carboxylate group reduces aqueous solubility, leading to the precipitation of the insoluble free acid.

  • Above pH 8.5: Hydroxide ions act as strong nucleophiles, catalyzing the rapid, irreversible hydrolysis of the β-lactam ring [2]. Formulating your vehicle with a mild acetate or citrate buffer can lock the pH in the optimal acidic range, extending room-temperature stability up to 72 hours [3].

Q: During in vitro stability testing, I observe significant conversion to the inactive Δ2-isomer. Is this representative of in vivo behavior? A: Not necessarily. In aqueous buffer systems (like phosphate buffer), the double bond in the dihydrothiazine ring of the prodrug tends to migrate from the active Δ3 position to the thermodynamically stable—but microbiologically inactive—Δ2 position [4]. However, in vivo (e.g., in human intestinal juice or plasma), enzymatic ester cleavage by esterases is so rapid that it primarily yields the active Δ3-cefazolin free acid before chemical isomerization can occur [5]. Therefore, purely aqueous in vitro assays may underestimate the true bioavailability of the prodrug.

Q: What advanced formulation strategies can improve the solid-state and suspension shelf-life of these esters? A: Co-crystallization is an emerging stabilization strategy. Co-crystallization with excipients like thymol creates hydrated co-crystals where the cephalosporin molecules interact via water bridges, shielding the β-lactam ring from direct hydrolytic attack. While this drastically improves chemical stability, researchers must carefully evaluate the release kinetics; overly stable co-crystals can inhibit the release of the active antibiotic, inadvertently reducing its efficacy [6].

Section 2: Quantitative Stability Matrix

The following table synthesizes the expected stability of cefazolin solutions across various experimental conditions. Use this to benchmark your own degradation assays.

Storage ConditionpH RangeDiluent / VehiclePrimary Degradation MechanismIntact Drug Retention
4°C (Refrigerated) 4.5 - 6.00.9% NaCl / D5WNegligible>90% for up to 30 days
25°C (Room Temp) 4.5 - 6.0Sterile WaterMinor β-lactam hydrolysis>90% for 24 - 72 hours
25°C (Room Temp) > 8.5Phosphate BufferBase-catalyzed ring opening<50% within 2 - 4 hours
37°C (In vitro) 7.4Intestinal JuiceEnzymatic ester cleavaget½ ≈ 0.78 hrs (Yields active Δ3)

Section 3: Visualizing Degradation Pathways

Cefazolin_Degradation Prodrug Cefazolin Ester Prodrug (Intact Δ3-Isomer) Acid Acidic Environment (pH < 4.5) Prodrug->Acid Protonation Base Alkaline Environment (pH > 8.5) Prodrug->Base Hydroxide Attack Aqueous Aqueous Buffer (In Vitro Storage) Prodrug->Aqueous Chemical Shift Enzyme Intestinal/Plasma Esterases (In Vivo) Prodrug->Enzyme Enzymatic Cleavage Precipitate Free Acid Precipitation (Insoluble) Acid->Precipitate Hydrolysis β-Lactam Ring Opening (Inactive Degradant) Base->Hydrolysis Delta2 Δ2-Isomerization (Inactive Degradant) Aqueous->Delta2 Double Bond Migration Active Active Cefazolin (Δ3-Free Acid) Enzyme->Active Rapid Hydrolysis

Mechanistic pathways of Cefazolin ester degradation across varying pH and enzymatic conditions.

Section 4: Experimental Protocol: Stability-Indicating HPLC Assay

To ensure trustworthiness in your stability data, this protocol incorporates a mandatory System Suitability Test (SST) to validate the resolution between the active Δ3-isomer and the inactive Δ2-isomer before sample analysis.

Step 1: Mobile Phase Preparation
  • Action: Prepare a mixture of 0.05 M Potassium Phosphate buffer (adjusted to pH 5.0 with phosphoric acid) and Acetonitrile (typically 85:15 v/v). Degas via sonication for 15 minutes.

  • Causality: Using a mildly acidic mobile phase prevents on-column degradation of the highly sensitive β-lactam ring during the chromatographic run.

Step 2: Sample Preparation
  • Action: Dilute the cefazolin ester solution to a working concentration of 100 µg/mL using the pH 5.0 mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Diluting directly into the pH 5.0 mobile phase quenches any ongoing pH-dependent degradation from the original sample matrix, locking the degradation profile at the exact time of sampling.

Step 3: System Suitability Testing (Self-Validation Gate)
  • Action: Inject a forced-degradation standard (a sample briefly exposed to pH 8.0 buffer to induce isomerization). Calculate the resolution ( Rs​ ) between the Δ3-cefazolin peak and the Δ2-isomer peak.

  • Causality: The Δ2 and Δ3 isomers have nearly identical masses and similar polarities. If they co-elute, degradation will be masked, invalidating your data.

  • Validation Gate: Proceed to Step 4 ONLY if Rs​>2.0 . If Rs​<2.0 , decrease the acetonitrile ratio by 2% to increase column retention and separation.

Step 4: Chromatographic Execution & Analysis
  • Conditions: C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm); Flow Rate: 1.0 mL/min (Isocratic); Detection: UV absorbance at 254 nm; Injection Volume: 10 µL.

  • Analysis: Quantify the remaining intact prodrug by comparing the peak area to a freshly prepared standard curve. Monitor the emergence of the Δ2-isomer and ring-opened degradants at earlier retention times.

HPLC_Workflow Prep 1. Sample Prep Dilute in pH 5.0 Buffer SST 2. System Suitability Check Δ2/Δ3 Resolution Prep->SST Decision Resolution > 2.0? SST->Decision Adjust Adjust Mobile Phase Ratio Decision->Adjust No Run 3. Execute Run Isocratic Elution Decision->Run Yes Adjust->SST Quant 4. Quantify Peak Area at 254 nm Run->Quant

Self-validating HPLC workflow for quantifying Cefazolin stability and isomerization.

References

  • ceFAZolin Sodium: Uses, Side Effects & Dosage - Healio.2

  • Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles - PubMed. 3

  • Stability of Cephalosporins in Solution in Terms of the Colour of Solution and Impurities - ResearchGate. 1

  • Synthesis and mechanisms of decomposition of some cephalosporin prodrugs - PubMed.4

  • Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed.7

  • Inhibition of the Antibiotic Activity of Cephalosporines by Co-Crystallization with Thymol - ACS. 6

Sources

Troubleshooting

Technical Support Center: Cefazolin Δ³-Methyl Ester Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Cefazolin Δ³-methyl ester. This resource is designed to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Cefazolin Δ³-methyl ester. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this synthetic process. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to ensure scientific integrity and practical utility.

Introduction to Cefazolin Δ³-Methyl Ester Synthesis

Cefazolin is a first-generation cephalosporin antibiotic widely used to treat bacterial infections.[1][2][3] The synthesis of its Δ³-methyl ester derivative is a critical step in the development of new prodrugs and for various research applications.[4] However, the inherent reactivity of the β-lactam ring and the multiple functional groups in the Cefazolin molecule present several challenges during synthesis, including side reactions, degradation, and purification difficulties.[5][6] This guide aims to address these common issues directly, providing both theoretical explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the synthesis of Cefazolin Δ³-methyl ester.

Q1: What are the most common starting materials for the synthesis of Cefazolin Δ³-methyl ester?

The synthesis typically starts from Cefazolin sodium or a protected form of 7-aminocephalosporanic acid (7-ACA).[7][8] If starting from Cefazolin, the carboxylic acid at the C-4 position is esterified. When using 7-ACA, the synthesis involves the sequential attachment of the side chains at the C-7 and C-3 positions, followed by esterification.

Q2: Why is the protection of functional groups necessary during synthesis?

Protecting groups are crucial to prevent unwanted side reactions at the amino and carboxylic acid functionalities of the Cefazolin core structure.[9][10] For instance, the amino group at the C-7 position is often protected with groups like tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc) to prevent its reaction during the esterification of the C-4 carboxylic acid.[9] Similarly, protecting the C-4 carboxylic acid as an ester is essential when performing modifications at other positions.[11]

Q3: What are the typical reaction conditions for the esterification of the C-4 carboxylic acid?

The esterification is commonly achieved using methanol in the presence of an acid catalyst. However, due to the sensitivity of the β-lactam ring to acidic conditions, milder methods are often preferred. These can include the use of diazomethane or the activation of the carboxylic acid followed by reaction with methanol. Careful control of temperature and pH is critical to minimize degradation.[12]

Q4: What is the significance of the Δ³- and Δ²-isomers?

The position of the double bond in the dihydrothiazine ring of the cephalosporin core is crucial for its antibacterial activity. The biologically active form is the Δ³-isomer. Isomerization to the inactive Δ²-isomer can occur under certain conditions, particularly during purification or under basic conditions.[4][13] It is therefore essential to monitor for the formation of the Δ²-isomer throughout the synthesis and purification process.

Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis of Cefazolin Δ³-methyl ester.

Problem 1: Low Yield of the Desired Δ³-Methyl Ester Product

Possible Causes:

  • Degradation of the β-Lactam Ring: The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions.[6][12]

  • Formation of Side Products: Several side reactions can occur, including the formation of the inactive Δ²-isomer, lactonization, and other degradation products.[4][5]

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

  • Loss During Workup and Purification: The product may be lost during extraction, precipitation, or chromatographic purification steps.[14]

Solutions & Protocols:

  • Optimize Reaction pH: Maintain the reaction pH within the optimal range for Cefazolin stability, which is generally between pH 5.5 and 6.5.[12][15] Use appropriate buffer systems to control the pH.

  • Control Reaction Temperature: Perform reactions at low temperatures to minimize degradation. For instance, acylation reactions are often carried out at temperatures below 0°C.[16]

  • Monitor Reaction Progress: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to monitor the reaction progress and identify the formation of side products.[5][17]

  • Purification Strategy: Employ purification techniques that minimize exposure to harsh conditions. Column chromatography using a non-ionic resin like Amberlite XAD-2 has been shown to be effective for purifying Cefazolin and its derivatives.[14]

Experimental Protocol: Monitoring Reaction Progress by HPLC

ParameterCondition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of a suitable buffer (e.g., phosphate buffer) and acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at 270 nm[18]
Injection Volume 10 µL
Problem 2: Presence of Significant Impurities, Including the Δ²-Isomer

Possible Causes:

  • Isomerization During Reaction or Workup: The Δ³-double bond can migrate to the Δ²-position, especially under basic conditions or during prolonged reaction times.[4][13]

  • Formation of Degradation Products: Forced degradation studies of Cefazolin have identified several impurities, including cefazolin lactone and cefazoloic acid, which can arise from hydrolysis and other degradation pathways.[5]

  • Process-Related Impurities: These can include unreacted starting materials, residual solvents, and by-products from the formation of the cephalosporin ring.[6]

Solutions & Protocols:

  • Careful pH Control: As mentioned previously, maintaining a slightly acidic to neutral pH is critical to prevent isomerization.

  • Minimize Reaction Time: Aim for the shortest possible reaction time that allows for complete conversion to the desired product.

  • Appropriate Purification Method: Utilize chromatographic techniques that can effectively separate the Δ³- and Δ²-isomers. Preparative HPLC is often used for the isolation of pure isomers.[5]

  • Characterization of Impurities: Use spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize any significant impurities.[5][8]

Diagram: Key Degradation and Isomerization Pathways

G Cefazolin_d3_ester Cefazolin Δ³-Methyl Ester (Active) Cefazolin_d2_ester Cefazolin Δ²-Methyl Ester (Inactive) Cefazolin_d3_ester->Cefazolin_d2_ester Isomerization (e.g., Basic Conditions) Hydrolysis β-Lactam Hydrolysis Cefazolin_d3_ester->Hydrolysis Hydrolysis (Acidic/Basic pH) Degradation_Products Degradation Products (e.g., Cefazoloic Acid, Lactone) Hydrolysis->Degradation_Products

Caption: Isomerization and degradation pathways of Cefazolin Δ³-methyl ester.

Problem 3: Difficulty in Removing Protecting Groups

Possible Causes:

  • Incomplete Deprotection: The deprotection reaction may not have gone to completion.

  • Side Reactions During Deprotection: The conditions used for deprotection might be too harsh, leading to the degradation of the Cefazolin core.

  • Protecting Group Stability: The chosen protecting group may be too stable under the attempted deprotection conditions.[9]

Solutions & Protocols:

  • Selection of Orthogonal Protecting Groups: Choose protecting groups that can be removed under conditions that do not affect other parts of the molecule. For example, a Boc group can be removed under acidic conditions, while an Fmoc group is removed with a base.[9][10]

  • Enzymatic Deprotection: For sensitive substrates, enzymatic deprotection can be a mild and highly selective alternative. For instance, lipases have been successfully used for the deacetylation of the 3'-acetoxymethyl group in cephalosporins when the carboxylic acid is protected as an ester.[11]

  • Optimization of Deprotection Conditions: Carefully optimize the deprotection conditions, including the choice of reagent, solvent, temperature, and reaction time, to achieve complete removal of the protecting group with minimal side reactions.

Diagram: Troubleshooting Workflow for Low Yield

G Start Low Yield of Cefazolin Δ³-Methyl Ester Check_Reaction_Conditions Analyze Reaction Mixture by HPLC/TLC Start->Check_Reaction_Conditions Purification_Issues Check Workup & Purification Steps for Loss Start->Purification_Issues Incomplete_Reaction Incomplete Reaction Check_Reaction_Conditions->Incomplete_Reaction Side_Products Significant Side Products Check_Reaction_Conditions->Side_Products Optimize_Time_Temp Optimize Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Change_Reagents Consider Alternative Reagents/Catalysts Incomplete_Reaction->Change_Reagents If optimization fails Side_Products->Optimize_Time_Temp Also consider Optimize_pH Optimize pH Control Side_Products->Optimize_pH Yes Optimize_Purification Optimize Purification Protocol (e.g., different resin, solvent system) Purification_Issues->Optimize_Purification

Caption: A logical workflow for troubleshooting low product yield.

Conclusion

The synthesis of Cefazolin Δ³-methyl ester, while challenging, can be successfully achieved with careful attention to reaction conditions and a thorough understanding of potential side reactions and degradation pathways. This guide provides a starting point for troubleshooting common issues. For further in-depth information, please refer to the cited literature.

References

  • Sivakumar, B., Parthasarathy, K., Kumar, Y. R., Kumar, B. V., & Saranghdar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(3), 755–773. [Link]

  • Cefazolin - Wikipedia. (n.d.). Retrieved from [Link]

  • Cefazolin (Ancef, Kefzol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, August 19). Retrieved from [Link]

  • Cefazolin Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]

  • Cefazolin/ Cephazolin : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023, April 2). Retrieved from [Link]

  • cefazolin for injection. (n.d.). Retrieved from [Link]

  • Cefazolin: Antibiotic Uses, Warnings, Side Effects, Dosage - MedicineNet. (2022, April 27). Retrieved from [Link]

  • Chiacchio, U., Corsaro, A., Iannazzo, D., Piperno, A., Pistarà, V., Rescifina, A., & Romeo, G. (1999). Synthesis and antimicrobial properties of cephalosporin derivatives substituted on the C(7) nitrogen with arylmethyloxyimino or arylmethyloxyamino alkanoyl groups. Il Farmaco, 54(4), 224–231. [Link]

  • Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944–948. [Link]

  • Cefazolin-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Bundgaard, H., & Larsen, C. (1987). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International Journal of Pharmaceutics, 37(1-2), 1-10. [Link]

  • Kinetics and Mechanism of Decomposition of Cefazolin Ester in Phosphate Buffer Solution. (n.d.). Retrieved from [Link]

  • Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product - SciSpace. (n.d.). Retrieved from [Link]

  • Embryo and Developmental Toxicity of Cefazolin Sodium Impurities in Zebrafish - Frontiers. (2017, June 25). Retrieved from [Link]

  • NEW ENVIRONMENTALLY FRIENDLY METHOD FOR QUANTIFICATION OF CEFAZOLIN SODIUM - Bibliomed. (2017, June 28). Retrieved from [Link]

  • Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. (2015, September 6). Retrieved from [Link]

  • Go with the flow | EurekAlert! (2023, August 6). Retrieved from [Link]

  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Pathway I for the photocatalytic degradation mechanism of cefazolin. - ResearchGate. (n.d.). Retrieved from [Link]

  • Cefazolin Sodium-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC. (n.d.). Retrieved from [Link]

  • Development and validation of a microbiological assay by turbidimetry to determine the potency of cefazolin sodium in the lyophilized powder form - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - PMC. (2020, October 2). Retrieved from [Link]

  • US4028355A - Cephalosporin purification process - Google Patents. (n.d.).
  • 日本医療研究開発機構 創薬基盤推進研究事業 事後評価報告書 - AMED. (n.d.). Retrieved from [Link]

  • Cefazolin for Injection, USP. (n.d.). Retrieved from [Link]

  • Cefazolin for Injection USP - PRODUCT MONOGRAPH. (2018, October 4). Retrieved from [Link]

  • View of Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags | Canadian Journal of Hospital Pharmacy. (n.d.). Retrieved from [Link]

  • Enzymatic Deprotection of the Cephalosporin 3′-Acetoxy Group Using Candida antarctica Lipase B | The Journal of Organic Chemistry - ACS Publications. (2010, January 25). Retrieved from [Link]

  • Process Development for Synthesizing the Cephalosporin Antibiotic Cefotaxime in Batch and Flow Mode - ACS Publications. (2018, July 23). Retrieved from [Link]

  • Cefazolin-Induced Neutropenia Development and Evaluation of Risk Factors in Home Infusion (CINDER-FHI). (n.d.). Retrieved from [Link]

  • US3945888A - Method for the production of cephalosporins - Google Patents. (n.d.).
  • Design and synthesis of new cephalosporin antibiotics - ResearchGate. (n.d.). Retrieved from [Link]

  • WO/2024/262578 SYNTHESIS OF CEFAZOLIN UNDER SEQUENTIAL CONTINUOUS-FLOW CONDITIONS - WIPO Patentscope. (2024, December 26). Retrieved from [Link]

  • CEFAZOLIN Use in Patients with a History of β-Lactam Allergy. (n.d.). Retrieved from [Link]

  • Continuous-flow manufacturing of essential antibiotic cefazolin: Flexible production while reducing costs | ScienceDaily. (2023, August 6). Retrieved from [Link]

  • Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles. (n.d.). Retrieved from [Link]

  • US3954745A - Process for preparing cefazolin - Google Patents. (n.d.).
  • (PDF) Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst - ResearchGate. (2018, September 24). Retrieved from [Link]

  • RU2210596C2 - Method of synthesis of cefazolin - Google Patents. (n.d.).
  • PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. (n.d.). Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Method for manufacture of cephalosporins and intermediates thereof - European Patent Office - EP 0791597 A1 - Googleapis.com. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of Cefazolin Isomers &amp; Impurities

Welcome to the Technical Support Center for Cefazolin HPLC Analysis. Chromatographic separation of Cefazolin (CZS)—a first-generation cephalosporin—and its related isomers and impurities presents unique analytical challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cefazolin HPLC Analysis. Chromatographic separation of Cefazolin (CZS)—a first-generation cephalosporin—and its related isomers and impurities presents unique analytical challenges. The primary hurdles stem from the inherent instability of the beta-lactam ring, the rapid formation of C-7 epimers (stereoisomers) under alkaline conditions, and the extreme polarity of its degradation products.

This guide provides field-proven, self-validating methodologies to help you troubleshoot peak tailing, optimize mobile phase chemistry, and ensure robust isomer separation.

Method Development & Troubleshooting Workflow

CefazolinWorkflow Start Cefazolin Sample Analysis Goal Define Analytical Goal Start->Goal Assay Potency / Assay (Isocratic) Goal->Assay Quantitation Impurity Isomer & Impurity Profiling (Gradient) Goal->Impurity Degradation USP USP Monograph Method L1 Column, pH 3.6 Buffer/ACN Assay->USP GradMethod High-Res Gradient Method pH 6.8 Buffer/MeOH or ACN Impurity->GradMethod Issue1 Peak Tailing / Co-elution USP->Issue1 Symptom Issue2 Polar Impurities (I & II) Not Retained GradMethod->Issue2 Symptom Issue3 Epimerization On-Column GradMethod->Issue3 Symptom Fix1 Check Buffer Capacity & Column End-Capping Issue1->Fix1 Solution Fix2 Start Gradient at 99% Aqueous (e.g., 99:1 Water:ACN) Issue2->Fix2 Solution Fix3 Maintain pH < 7.0 Avoid Basic Diluents Issue3->Fix3 Solution

Fig 1: Decision tree and troubleshooting workflow for Cefazolin HPLC method development.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I failing to resolve the Cefazolin epimer (C-7 stereoisomer) from the main API peak? Causality: Cefazolin possesses a chiral center at the C-7 position of the cephalosporin core. Under alkaline conditions (pH > 8.5), the drug undergoes rapid epimerization, forming a stereoisomer, followed by 1[1]. If your sample diluent is basic, or if you fail to neutralize the sample immediately, the cefazolin epimer forms continuously during the analytical run. The USP monograph explicitly notes that the2[2]. Solution: Maintain strict pH control. Ensure your sample diluent and mobile phase are buffered to a slightly acidic or neutral pH. The official USP assay method utilizes a3[3] to stabilize the molecule and suppress the ionization of the carboxylic acid group, ensuring sharp peak shape and preventing on-column epimerization.

Q2: How do I retain and resolve highly polar degradation impurities, such as Impurity-I and Impurity-II? Causality: During stability testing, cefazolin degrades into highly polar compounds, notably Impurity-I (N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide) and Impurity-II. Because these molecules are extremely hydrophilic, they exhibit poor retention on standard C18 columns under typical isocratic conditions, often4[4]. Solution: Transition from an isocratic assay to a high-resolution gradient method. To achieve adequate retention ( k′>2 ) for these polar impurities, your gradient must begin with a highly aqueous mobile phase. Preparative and analytical isolations have successfully utilized an4[4]. Ensure you are using an aqueous-compatible (polar-embedded or highly end-capped) C18 column to prevent stationary phase collapse at 99% aqueous conditions.

Q3: What causes peak tailing for Cefazolin and its open-ring delta-4 isomer, and how can I eliminate it? Causality: Peak tailing in cephalosporin analysis is predominantly caused by secondary ion-exchange interactions between the free carboxylic acid moiety on the cefazolin molecule (or its open-ring delta-4 isomer) and unreacted, acidic silanol groups on the silica support of the stationary phase. Solution: Employ a high ionic strength buffer to mask these silanol interactions. The USP protocol recommends using3[3] for impurity profiling. Combining this high-capacity buffer with a modern, densely end-capped L1 (C18) column will eliminate tailing and ensure a 5[5].

Key Experimental Protocol: Stability-Indicating Gradient HPLC Method

To ensure a self-validating system, this protocol integrates internal standard resolution checks and specific pH controls based on established 3[3] and 6[6].

Step 1: Mobile Phase Preparation

  • Buffer A (pH 3.6): Dissolve 0.900 g of anhydrous dibasic sodium phosphate and 1.298 g of citric acid monohydrate in 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Causality Check: The pH 3.6 buffer ensures the carboxylic acid group remains protonated, maximizing hydrophobic retention on the C18 phase.

Step 2: System Setup & Column Equilibration

  • Column: 5[5] or a modern equivalent (e.g., 250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 to 2.0 mL/min (scale according to column dimensions).

  • Detection: UV at 254 nm (for assay) or 210 nm (for maximum sensitivity of aliphatic impurities).

  • Equilibrate the column with 95% Buffer A / 5% Mobile Phase B until a stable baseline is achieved.

Step 3: Sample Preparation (Critical Step)

  • Diluent: Use pH 7.0 Buffer (5.68 g/L anhydrous dibasic sodium phosphate and 3.63 g/L monobasic potassium phosphate).

  • Internal Standard: Prepare a 3[3].

  • Self-Validation: Do not use unbuffered water or alkaline diluents, as rapid hydrolysis and epimerization occur above pH 8.5.

Step 4: Gradient Elution Program (For Impurity Profiling)

  • 0 - 5 min: 99% A / 1% B (Retains polar Impurities I & II).

  • 5 - 25 min: Linear ramp to 50% A / 50% B (Elutes Cefazolin and lipophilic isomers).

  • 25 - 30 min: Hold at 50% A / 50% B.

  • 30 - 35 min: Return to 99% A / 1% B and re-equilibrate.

Step 5: System Suitability Testing (Self-Validating Gate)

  • Inject the Standard Preparation containing Cefazolin and Salicylic Acid.

  • Acceptance Criteria: The resolution ( Rs​ ) between salicylic acid (RRT ~0.7) and cefazolin (RRT 1.0) must be5[5]. The column efficiency must be ≥1500 theoretical plates, and the tailing factor must be ≤1.5 . If these criteria fail, do not proceed; replace the buffer or column.

Quantitative Data: Retention & Acceptance Criteria

The following table summarizes the critical chromatographic parameters for Cefazolin and its known isomers/impurities based on 2[2] and 4[4].

Analyte / IsomerRelative Retention Time (RRT)Origin / Mechanistic PathwayUSP Acceptance Criteria (NMT %)
Impurity-I ~0.08Degradation (Hydrolysis of side chain)N/A (Monitor for >0.1% in stability)
Impurity-II ~0.20Degradation (Beta-lactam ring opening)N/A (Monitor for >0.1% in stability)
Salicylic Acid (IS) ~0.70Internal StandardN/A
Cefazolin 1.00Active Pharmaceutical Ingredient89.1% – 110.1% (Assay)
Cefazolin Epimer ~1.05 - 1.10Base-catalyzed C-7 epimerizationSystem Suitability Marker
Open-ring delta-4 isomer >1.10Acid/Base catalyzed ring openingMonitor alongside main peak

Note: RRTs are approximate and will shift based on exact gradient slopes and system dwell volumes.

References

  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance.NIH PMC.
  • USP 35 Official Monographs / Cefazolin.DrugFuture.
  • USP Monographs: Cefazolin - USP29-NF24.USPBPEP.
  • Cefazolin Sodium - USP-NF.USPNF.
  • Cefazolin | C14H14N8O4S3 | CID 33255.PubChem - NIH.
  • Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin.

Sources

Troubleshooting

managing pH effects on Cefazolin ester stability

Welcome to the Technical Support Center for Cephalosporin Formulations . This guide is designed for researchers, analytical scientists, and drug development professionals actively working with cefazolin and its esterifie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cephalosporin Formulations . This guide is designed for researchers, analytical scientists, and drug development professionals actively working with cefazolin and its esterified derivatives (e.g., prodrugs or synthetic intermediates).

Because cephalosporin esters are highly sensitive to their microenvironment, managing pH is the single most critical factor in preventing premature degradation. This center provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure the structural integrity of your compounds.

I. Fundamental pH-Stability Dynamics (FAQs)

Q1: Why does my cefazolin ester formulation exhibit rapid degradation at physiological pH (7.4)? A: The degradation is driven by a base-catalyzed structural shift. In a stable state, the double bond in the cephalosporin ring is in the Δ3 position. However, at pH levels above 6.0, the molecule undergoes rapid isomerization to the Δ2 position. While the C-4 ester group of the Δ3 isomer is relatively resistant to hydrolysis, the Δ2 ester is highly unstable and rapidly hydrolyzes into the Δ2-acid and the corresponding alcohol1[1].

Q2: What is the optimal pH range for compounding and storing aqueous cefazolin ester solutions? A: The pH-rate profile for cefazolin and its derivatives demonstrates a degradation minimum between pH 4.5 and 6.0 2[2].

  • Below pH 4.5: The insoluble free acid may precipitate, and specific hydrogen-ion-catalyzed hydrolysis of the beta-lactam bond accelerates 3[3].

  • Above pH 8.5: Rapid, irreversible hydroxide-ion-catalyzed hydrolysis of the beta-lactam ring occurs, destroying the pharmacophore 3[3].

Q3: Does the choice of buffer system impact stability independently of the pH value? A: Yes. Phosphate buffers act as general base catalysts. Studies have shown that simply increasing the concentration of a phosphate buffer (even while maintaining the same pH) accelerates the degradation kinetics of cephalosporin esters 4[4]. It is highly recommended to use citrate or acetate buffers instead of phosphate when working with these compounds.

II. Troubleshooting Guide: Common Formulation Issues

Issue 1: Unexpected precipitation during acidic pH adjustment.

  • Causality: Dropping the pH below 4.5 protonates the carboxylate groups on intermediate species or the parent drug, drastically reducing aqueous solubility 3[3].

  • Resolution: Do not titrate bulk solutions with strong acids (e.g., HCl). Instead, reconstitute the ester in a pre-calibrated mild buffer (e.g., 50 mM Citrate, pH 5.5) to ensure the microenvironment never experiences localized zones of extreme acidity during mixing.

Issue 2: Inconsistent recovery rates or loss of parent compound during HPLC analysis.

  • Causality: If your sample diluent is at physiological pH (7.4), the cefazolin ester is actively isomerizing and hydrolyzing while sitting in the autosampler queue.

  • Resolution: Implement an immediate "acid quench." Dilute analytical samples in a pH 4.0 - 5.0 mobile phase to instantly halt the base-catalyzed Δ3 to Δ2 isomerization.

III. Quantitative Stability Profile

The following table summarizes the kinetic behavior of cefazolin and its ester derivatives across different pH microenvironments at 35°C 5[5], 1[1].

pH RangePrimary Degradation MechanismApparent Half-Life ( t1/2​ )Formulation Strategy
< 4.5 Acid-catalyzed β-lactam hydrolysis & Free acid precipitation~25 hoursAvoid strong acids; utilize mild citrate buffers.
4.5 - 6.0 Minimal degradation (Thermodynamic minimum)> 96 hoursTarget pH for all aqueous compounding and storage.
7.0 - 7.4 Δ3 to Δ2 Isomerization followed by rapid ester cleavage0.7 - 4.3 hoursLyophilize for storage; avoid prolonged aqueous exposure.
> 8.5 Rapid hydroxide-ion-catalyzed β-lactam ring opening< 1 hourStrictly avoid alkaline excipients and glass leaching.

IV. Mechanistic Pathway Visualization

The following diagram illustrates the specific chemical pathways that dictate cefazolin ester stability.

G A Cefazolin Δ3-Ester (Stable at pH 4.5 - 6.0) B Base-Catalysis (pH > 6.0) A->B OH- attack / Phosphate buffer E Beta-Lactam Hydrolysis (pH > 8.5) A->E Strong Base F Free Acid Precipitation (pH < 4.5) A->F Strong Acid C Cefazolin Δ2-Ester (Hydrolytically Unstable) B->C Isomerization D Ester Hydrolysis (Δ2-Acid + Alcohol) C->D Rapid H2O attack

Fig 1: pH-dependent degradation pathways of cefazolin esters.

V. Self-Validating Protocol: Kinetic Stability Profiling & Quenching

To accurately measure the stability of a newly synthesized cefazolin ester without autosampler artifacts, utilize this self-validating kinetic profiling methodology.

Step 1: Matrix Preparation (Avoiding Catalysis) Prepare a 50 mM Citrate buffer adjusted to pH 5.5. Causality: Citrate is chosen over phosphate to eliminate general base catalysis, ensuring that any observed degradation is strictly a function of the hydronium/hydroxide ion concentration.

Step 2: Baseline Validation (t=0 Control) Spike the cefazolin ester into the pH 5.5 matrix to a final concentration of 1 mg/mL. Immediately withdraw a 100 µL aliquot and quench it into 900 µL of acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile, yielding a pH of ~2.5). Analyze via HPLC immediately. Validation: This establishes the 100% recovery baseline and proves the extraction/quench method does not independently degrade the compound.

Step 3: Stress Induction Adjust the bulk solution to physiological pH (7.4) using 0.1 M NaOH to induce the Δ3 to Δ2 isomerization pathway.

Step 4: Kinetic Sampling & Acid Quenching Withdraw 100 µL aliquots at 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 900 µL of the acidic mobile phase. Causality: The acidic quench rapidly shifts the micro-pH back below 6.0, instantly freezing the isomerization process and locking the ratio of Δ3/Δ2 isomers for accurate chromatographic representation.

Step 5: System Suitability Validation Prior to running the kinetic samples, inject a "forced degradation standard" (a sample intentionally exposed to pH 9.0 for 1 hour). Validation: This proves your HPLC method has sufficient theoretical plates and selectivity to chromatographically resolve the intact Δ3-ester parent peak from the Δ2-ester, Δ3-acid, and open-ring beta-lactam degradation products.

VI. References

  • Studies on orally active cephalosporin esters. II. Chemical stability of pivaloyloxymethyl esters in phosphate buffer solution. PubMed / Chem Pharm Bull.

  • Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability. PubMed / Antimicrobial Agents and Chemotherapy.

  • Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. PubMed / Journal of Pharmaceutical Sciences.

  • Physical Compatibility of Cefazolin and Select Crystalloid Intravenous Fluids. International Clinical and Medical Case Reports Journal.

  • Cefazolin | C14H14N8O4S3 - Compound Summary. PubChem / NIH.

Sources

Optimization

minimizing degradation during Cefazolin analysis

Welcome to the comprehensive technical support guide for the analysis of Cefazolin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of Cefazolin anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the analysis of Cefazolin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of Cefazolin analysis and troubleshoot common issues related to its degradation. Our goal is to provide you with the expertise and practical insights necessary to ensure the accuracy and reliability of your experimental results.

Introduction to Cefazolin Stability

Frequently Asked Questions (FAQs)

This section addresses common questions regarding Cefazolin analysis.

Q1: What is the primary degradation pathway for Cefazolin?

A1: The principal degradation pathway for Cefazolin involves the hydrolysis of the β-lactam ring, which is characteristic of β-lactam antibiotics.[1][3] This process can be catalyzed by acidic, basic, or neutral conditions, as well as by enzymes.[6][7] The degradation can lead to the formation of several impurities, including cefazoloic acid and its lactone.[6]

Q2: What are the optimal pH and temperature conditions for storing Cefazolin solutions to minimize degradation?

A2: Cefazolin exhibits maximum stability in the pH range of 5.5 to 6.5.[8] Degradation increases significantly in both acidic and alkaline conditions.[4][7] For short-term storage, solutions should be kept at refrigerated temperatures (2-8°C).[9] For longer-term storage, frozen conditions (-10°C or -20°C) are recommended, which can preserve over 90% of the labeled potency for up to 26 weeks.[10]

Q3: What are the recommended analytical techniques for Cefazolin quantification?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and validated method for the quantitative analysis of Cefazolin.[7][11][12][13] Reverse-phase HPLC, typically using a C18 column, provides excellent separation of Cefazolin from its degradation products.[12][13]

Q4: How can I perform a forced degradation study for Cefazolin?

A4: Forced degradation studies are essential for developing a stability-indicating analytical method. These studies involve subjecting Cefazolin solutions to various stress conditions to generate potential degradation products. Common stress conditions include:

  • Acidic hydrolysis: 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C).[7][14]

  • Basic hydrolysis: 0.1 N NaOH at room temperature.[7][14]

  • Oxidative degradation: 3-10% H₂O₂ at room temperature.[14]

  • Thermal degradation: Heating the solution (e.g., at 60-80°C).[7][13]

  • Photodegradation: Exposing the solution to UV light.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during Cefazolin analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low Cefazolin Peak Area or Recovery Sample degradation due to improper storage (high temperature, inappropriate pH, light exposure).Prepare fresh samples and standards in a suitable buffer (pH 5.5-6.5) and protect from light.[8][15] Store samples at 2-8°C for short-term use or frozen for long-term storage.[9][10]
Inaccurate standard preparation.Verify the purity and concentration of the Cefazolin reference standard. Prepare standards gravimetrically and ensure complete dissolution.
Presence of Unexpected Peaks in the Chromatogram Sample degradation.Review sample handling and storage procedures. Perform forced degradation studies to identify potential degradation products and ensure the analytical method can resolve them from the main Cefazolin peak.[6][7]
Contamination of the mobile phase, glassware, or HPLC system.Use HPLC-grade solvents and freshly prepared mobile phase. Thoroughly clean all glassware and flush the HPLC system.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to be within the optimal range for Cefazolin stability and chromatography (typically around pH 6.8).[13]
Column degradation or contamination.Use a guard column to protect the analytical column. If the peak shape does not improve, wash or replace the column.
Shifting Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed.[7][12] Verify the HPLC pump is delivering a consistent flow rate.
Changes in column temperature.Use a column oven to maintain a stable temperature.[6]

Experimental Protocols

Protocol 1: Preparation of Cefazolin Standard and Sample Solutions

This protocol outlines the steps for preparing Cefazolin solutions for HPLC analysis, minimizing degradation.

Materials:

  • Cefazolin Reference Standard (USP or equivalent)

  • Cefazolin sample (e.g., lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphate buffer components (e.g., monobasic potassium phosphate, dibasic sodium phosphate)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., pH 6.8) by dissolving the appropriate amounts of phosphate salts in HPLC-grade water.[13]

  • Standard Stock Solution Preparation: Accurately weigh a known amount of Cefazolin Reference Standard and dissolve it in the prepared buffer to achieve a desired concentration (e.g., 1 mg/mL).[13] Protect this solution from light.[15]

  • Working Standard Solution Preparation: Dilute the stock solution with the mobile phase to obtain a working concentration within the linear range of the method (e.g., 50 µg/mL).[15][16]

  • Sample Solution Preparation: Accurately weigh the Cefazolin sample and dissolve it in the prepared buffer to a known concentration. Dilute with the mobile phase as necessary to bring the concentration into the analytical range.[13]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[7][12]

Protocol 2: Representative HPLC Method for Cefazolin Analysis

This protocol provides a starting point for developing an HPLC method for Cefazolin quantification. Method optimization may be required based on the specific instrumentation and sample matrix.

Parameter Condition Reference
Column C18, 250 mm x 4.6 mm, 5 µm[12]
Mobile Phase Phosphate buffer (pH 6.8):Methanol (5:2, v/v)[13]
Flow Rate 1.0 mL/min[13]
Injection Volume 10-20 µL[6][12]
Column Temperature 30°C[6]
Detection UV at 254 nm or 270 nm[12][13]

Visualizations

Cefazolin Degradation Pathway

G Figure 1: Simplified Cefazolin Degradation Pathway Cefazolin Cefazolin (Intact β-lactam ring) Hydrolysis Hydrolysis (Acid, Base, Neutral, Enzymatic) Cefazolin->Hydrolysis Degradation_Product_1 Cefazoloic Acid (Opened β-lactam ring) Hydrolysis->Degradation_Product_1 Other_Impurities Other Degradation Products Hydrolysis->Other_Impurities Degradation_Product_2 Cefazoloic Acid Lactone Degradation_Product_1->Degradation_Product_2

Caption: Simplified pathway of Cefazolin degradation via hydrolysis.

Analytical Workflow for Cefazolin

G Figure 2: General Analytical Workflow for Cefazolin cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Accurate Weighing Dissolution Dissolution in Buffer (pH 5.5-6.5) Weighing->Dissolution Dilution Dilution with Mobile Phase Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254/270 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Reactivity of Cefazolin Delta-3-Methyl Ester in Immunoassays

For researchers, scientists, and drug development professionals engaged in the quantification of Cefazolin, understanding the specificity of the analytical methods employed is paramount. Immunoassays, prized for their se...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the quantification of Cefazolin, understanding the specificity of the analytical methods employed is paramount. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of antibiotic detection. However, their reliability hinges on the specificity of the antibody-antigen interaction. A critical aspect of this specificity is the potential for cross-reactivity with structurally related compounds, such as metabolites and degradation products. This guide provides an in-depth analysis of the potential cross-reactivity of Cefazolin delta-3-methyl ester in immunoassays designed for the parent drug, Cefazolin.

The Structural Basis of Cefazolin and its Delta-3-Methyl Ester

Cefazolin is a first-generation cephalosporin antibiotic characterized by a beta-lactam ring fused to a dihydrothiazine ring.[1] Its structure features two key side chains, R1 and R2, which are the primary determinants of its antibacterial spectrum and immunological properties.[2] The R1 side chain, in particular, is often a major factor in antibody recognition.[3]

Cefazolin delta-3-methyl ester is a derivative of Cefazolin where the carboxylic acid group at position 4 of the dihydrothiazine ring has been esterified to a methyl ester. The "delta-3" designation refers to the position of the double bond within the dihydrothiazine ring. While the core beta-lactam and R1 side chain may remain intact, this modification at the R2 side chain, and potential isomerization of the double bond, can influence its recognition by antibodies raised against the parent Cefazolin molecule.

Immunoassay Specificity: The Challenge of Cross-Reactivity

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs) commonly used for small molecules like antibiotics, rely on the specific binding of an antibody to the target analyte.[4] Cross-reactivity occurs when a structurally similar compound binds to the same antibody, leading to an overestimation of the target analyte's concentration.[5]

The degree of cross-reactivity is typically expressed as a percentage, calculated from the concentrations of the target analyte and the cross-reactant that produce a 50% inhibition of the maximum signal (IC50) in a competitive immunoassay.

A Comparative Framework for Assessing Cross-Reactivity

In the absence of direct experimental data for Cefazolin delta-3-methyl ester, we can look to studies on broad-spectrum cephalosporin immunoassays as a model for how to present and interpret cross-reactivity data. For instance, a study developing a broad-specific ELISA for first-generation cephalosporins reported the following cross-reactivity profile for their polyclonal antibody:

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Cefalexin0.72100
Cefradine1.2557.6
Cefadroxil1.8838.3
Cefazolin 2.99 24.1

Table adapted from a study on a broad-specific competitive ELISA for first-generation cephalosporin antibiotics.[6] This table is for illustrative purposes to show how cross-reactivity data is typically presented.

This data demonstrates that even among closely related first-generation cephalosporins, the degree of recognition by a single antibody can vary significantly. A similar table would need to be generated to definitively assess the cross-reactivity of Cefazolin delta-3-methyl ester in a Cefazolin-specific immunoassay.

Experimental Protocol for Determining Cross-Reactivity of Cefazolin Delta-3-Methyl Ester

The following is a detailed, step-by-step methodology for a competitive indirect ELISA to determine the cross-reactivity of Cefazolin delta-3-methyl ester. This protocol is a self-validating system, incorporating necessary controls and steps to ensure data integrity.

I. Reagents and Materials
  • High-binding 96-well microtiter plates

  • Cefazolin standard

  • Cefazolin delta-3-methyl ester (or other metabolites/degradation products to be tested)

  • Anti-Cefazolin antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Coating antigen (e.g., Cefazolin-protein conjugate like Cefazolin-BSA)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

II. Experimental Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis coat 1. Coat Plate (Cefazolin-BSA) wash1 2. Wash coat->wash1 block 3. Block Plate wash1->block wash2 4. Wash block->wash2 add_standards 6. Add Standards/Samples to Plate wash2->add_standards prepare_standards 5. Prepare Standards (Cefazolin & Ester) prepare_standards->add_standards add_primary_ab 7. Add Primary Antibody (Anti-Cefazolin) add_standards->add_primary_ab incubate_compete 8. Incubate add_primary_ab->incubate_compete wash3 9. Wash incubate_compete->wash3 add_secondary_ab 10. Add Secondary Ab-Enzyme Conjugate wash3->add_secondary_ab incubate_detect 11. Incubate add_secondary_ab->incubate_detect wash4 12. Wash incubate_detect->wash4 add_substrate 13. Add Substrate wash4->add_substrate incubate_color 14. Incubate (Color Dev.) add_substrate->incubate_color add_stop 15. Add Stop Solution incubate_color->add_stop read_plate 16. Read Absorbance add_stop->read_plate plot_curves 17. Plot Inhibition Curves read_plate->plot_curves calc_ic50 18. Calculate IC50 Values plot_curves->calc_ic50 calc_cr 19. Calculate Cross-Reactivity (%) calc_ic50->calc_cr

Caption: Competitive Indirect ELISA Workflow for Cross-Reactivity Assessment.

III. Step-by-Step Protocol
  • Antigen Coating:

    • Dilute the Cefazolin-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate 3-4 times with 200 µL/well of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3-4 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the Cefazolin standard and the Cefazolin delta-3-methyl ester in PBS or a suitable assay buffer.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Add 50 µL of the diluted anti-Cefazolin primary antibody (at a pre-determined optimal dilution) to each well.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Detection:

    • Wash the plate 3-4 times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 4-5 times with Wash Buffer.

  • Signal Generation and Measurement:

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

IV. Data Analysis and Interpretation
  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for both Cefazolin and Cefazolin delta-3-methyl ester. This will generate sigmoidal dose-response curves.

  • Determine IC50 Values: From the standard curves, determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:

    % Cross-Reactivity = (IC50 of Cefazolin / IC50 of Cefazolin delta-3-methyl ester) x 100

A high percentage indicates significant cross-reactivity, meaning the antibody recognizes the ester metabolite as well as the parent drug. A low percentage suggests good specificity of the immunoassay for Cefazolin.

Logical Framework for Interpreting Results

Interpretation_Flowchart start Perform Competitive ELISA with Cefazolin and Cefazolin delta-3-methyl ester calc_cr Calculate % Cross-Reactivity start->calc_cr decision Is % Cross-Reactivity Significant? calc_cr->decision high_cr High Cross-Reactivity: Immunoassay will detect both compounds. Overestimation of Cefazolin in samples containing the ester is likely. decision->high_cr Yes low_cr Low Cross-Reactivity: Immunoassay is specific for Cefazolin. Minimal interference from the ester metabolite. decision->low_cr No

Caption: Decision-making flowchart based on cross-reactivity results.

Conclusion and Recommendations

The potential for cross-reactivity of Cefazolin delta-3-methyl ester in immunoassays for the parent drug is a critical consideration for any researcher in this field. While direct comparative data is currently elusive, the structural similarities suggest that this is a tangible risk that must be experimentally verified.

By employing the rigorous experimental protocol outlined in this guide, scientists can generate the necessary data to validate the specificity of their Cefazolin immunoassays. This not only ensures the accuracy and reliability of their research findings but also upholds the principles of scientific integrity. It is strongly recommended that any laboratory using an immunoassay for Cefazolin quantification perform this cross-reactivity assessment with relevant metabolites and degradation products to fully characterize their assay's performance.

References

  • Antunez, C., Blanca-Lopez, N., Torres, M.J., et al. (2006). Evaluation of cross-reactivity with a panel of penicillins and cephalosporins. Journal of Allergy and Clinical Immunology.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Doña, I., Bogas, G., et al. (2021). How to diagnose allergy to cefazolin, a perioperative antibiotic. AAAAI. Retrieved from [Link]

  • Gaeta, F., Valluzzi, R.L., et al. (2011). A statement on cefazolin immediate hypersensitivity: data from a large database, and focus on the cross-reactivities. Clinical & Experimental Allergy.
  • Igea, J.M., Fraj, J., Davila, I., et al. (1992). Allergy to cefazolin: study of in vivo cross reactivity with other betalactams. Annals of Allergy.
  • Clarke, R. (n.d.). Outline of the major structural differences between cefazolin and cefalotin. ResearchGate. Retrieved from [Link]

  • Liu, M., Sang, Y., Zhang, J., et al. (2020). Development of a Broad-Specific Competitive ELISA for First-Generation Cephalosporin Antibiotics in Animal-Derived Foods Samples.
  • Northwestern Medicine. (n.d.). β-Lactam Cross-reactivity Side-Chain Chart. Retrieved from [Link]

  • Shalaev, E., Sviatenko, L., et al. (2021).
  • USP-NF. (2011). Cefazolin Sodium. Retrieved from [Link]

  • Wood, T.C., et al. (2004). Cefazolin administration and 2-methyl-1,3,4-thiadiazole-5-thiol in human tissue: possible relationship to hypoprothrombinemia. Drug Metabolism and Disposition.
  • Wright, D.N., & Matsen, J.M. (1978). Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography. Antimicrobial Agents and Chemotherapy.
  • Romano, A., et al. (2021). β-Lactam Allergy and Cross-Reactivity. Journal of Asthma and Allergy.
  • Copur, S., et al. (2021). Safety of Cefazolin in Prophylaxis in Β-Lactam Allergic Children. Bezmialem Science.
  • Bremus, C., Dietrich, R., et al. (2012). Development of a monoclonal antibody-based immunochromatographic strip for cephalexin. Taylor & Francis Online.
  • Torres, M.J., et al. (2019). Diagnosing cefazolin hypersensitivity: Lessons from dual-labeling flow cytometry. Allergy.
  • Romano, A., et al. (2020). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge.
  • Stone, A., et al. (2022). Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoperative Setting. The Journal of Bone and Joint Surgery.
  • ASCIA. (2023). ASCIA Consensus Statement for Assessment of Suspected Allergy to Cephalosporin Antibiotics. Retrieved from [Link]

  • UC Davis Health. (n.d.). Allergic Cross-reactivity of Select Antimicrobials. Retrieved from [Link]

  • Eelen, G., et al. (2016). Cefazolin Hypersensitivity: Toward Optimized Diagnosis. The Journal of Allergy and Clinical Immunology: In Practice.
  • Liu, M., et al. (2021). Development of a Broad-Specific Competitive ELISA for First-Generation Cephalosporin Antibiotics in Animal-Derived Foods Samples. ResearchGate. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Impurity Profiling of Cefazolin Delta-3-Methyl Ester

This guide provides an in-depth, objective comparison of analytical methodologies for the impurity profiling of Cefazolin, with a specific focus on the Cefazolin delta-3-methyl ester. Drawing from established pharmacopei...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the impurity profiling of Cefazolin, with a specific focus on the Cefazolin delta-3-methyl ester. Drawing from established pharmacopeial methods, and peer-reviewed literature, this document is designed for researchers, scientists, and drug development professionals. It synthesizes technical data with field-proven insights to aid in the selection and implementation of robust analytical methods for quality control and drug development.

Introduction: The Criticality of Impurity Profiling for Cefazolin

Cefazolin is a first-generation cephalosporin antibiotic widely used for treating a variety of bacterial infections[1]. As with any active pharmaceutical ingredient (API), the presence of impurities, even in minute quantities, can significantly impact the drug's safety and efficacy[2]. Regulatory bodies, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control over impurities[3][4][5][6].

Among the potential impurities is the Cefazolin delta-3-methyl ester, a related substance that can arise during synthesis or as a degradation product[7]. Its presence must be accurately monitored to ensure the final drug product meets quality standards. This guide compares the two primary analytical techniques for this task: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Genesis of Cefazolin Delta-3-Methyl Ester

The Cefazolin delta-3-methyl ester is formed through the esterification of the carboxylic acid group at the C-4 position of the dihydrothiazine ring of the Cefazolin core structure. This can be a result of reactions with methanol residues from the synthesis process. The delta-3 designation refers to the position of the double bond within the six-membered ring of the cephalosporin nucleus. The degradation of Cefazolin esters often involves hydrolysis back to the active acid or isomerization to the inactive delta-2 cephalosporin free acids[7].

cluster_cefazolin Cefazolin Structure cluster_ester Impurity Formation Cefazolin Cefazolin (delta-3-cephem-4-carboxylic acid) Ester Cefazolin delta-3-methyl ester Cefazolin->Ester Esterification (e.g., with Methanol)

Caption: Formation pathway of Cefazolin delta-3-methyl ester.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is paramount for accurate and reliable impurity profiling. While HPLC-UV is the workhorse of quality control (QC) labs for its robustness and cost-effectiveness, LC-MS provides unparalleled sensitivity and specificity, making it indispensable for research, development, and structural elucidation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the most common method for the quantitative analysis of Cefazolin and its related substances in pharmaceutical formulations[8][9][10]. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase, with detection based on the analyte's absorbance of UV light[9].

This protocol is a representative method based on pharmacopeial guidelines and published literature[3][5].

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard, providing excellent separation for Cefazolin and its polar and non-polar impurities[11][12].

    • Mobile Phase: A gradient elution is typically employed to resolve all impurities.

      • Mobile Phase A: A phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjusted to a pH between 6.5 and 7.0, is crucial for good peak shape and to control the ionization state of the acidic Cefazolin molecule.

      • Mobile Phase B: Acetonitrile or Methanol[13].

    • Flow Rate: 1.0 mL/min[8].

    • Detection Wavelength: Cefazolin has a UV maximum around 254-272 nm, which is typically used for detection[3][8][14]. A PDA detector allows for monitoring at multiple wavelengths, which can be advantageous for different impurities.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Cefazolin sodium sample in the mobile phase or a suitable buffer (e.g., phosphate buffer) to a final concentration of approximately 1 mg/mL[3].

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

cluster_workflow HPLC-UV Workflow Sample 1. Sample Preparation (Dissolve & Filter Cefazolin API) HPLC 2. HPLC System Injection 3. Injection onto C18 Column Separation 4. Gradient Elution (Phosphate Buffer / Acetonitrile) Injection->Separation Detection 5. UV Detection (254 nm) Separation->Detection Analysis 6. Data Analysis (Peak Integration & Quantification) Detection->Analysis

Caption: Experimental workflow for HPLC-UV analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It is a powerful tool for identifying unknown impurities and confirming the structures of known ones by providing molecular weight and fragmentation data[11][15][16].

  • Instrumentation: An LC-MS system, typically coupling an HPLC or UPLC (Ultra-Performance Liquid Chromatography) with a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Chromatographic Conditions:

    • Column: Similar C18 columns as in HPLC-UV are used, often with smaller particle sizes (e.g., < 2 µm) for UPLC systems to achieve faster and more efficient separations.

    • Mobile Phase: The key difference from standard HPLC-UV is the need for volatile buffers. Non-volatile phosphate buffers will contaminate the mass spectrometer source.

      • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate. These additives are volatile and aid in the ionization process.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: Typically 0.2-0.6 mL/min for standard LC-MS applications.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like Cefazolin and its impurities. It can be operated in both positive and negative ion modes.

    • Mass Analyzer:

      • Full Scan Mode: To detect all ions within a specified mass range and identify potential impurities.

      • MS/MS (Tandem Mass Spectrometry): To obtain structural information. A precursor ion (e.g., the molecular ion of a suspected impurity) is selected and fragmented to produce a characteristic pattern of product ions[11][17].

  • Sample Preparation: Same as for HPLC-UV, but using the LC-MS compatible mobile phase as the diluent.

cluster_workflow LC-MS Workflow Sample 1. Sample Preparation (Dissolve in Volatile Buffer) LC 2. LC Separation (C18 Column, Volatile Mobile Phase) Sample->LC Ionization 3. Electrospray Ionization (ESI) LC->Ionization MassAnalysis 4. Mass Analysis (Full Scan & MS/MS) Ionization->MassAnalysis Data 5. Data Interpretation (Identify by Mass & Fragments) MassAnalysis->Data

Caption: Experimental workflow for LC-MS analysis.

Performance Comparison

The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, such as whether it is for routine QC testing or for identifying novel degradation products.

ParameterHPLC-UVLC-MS / LC-MS/MSRationale & Insights
Specificity High. Can distinguish between compounds with different retention times and UV spectra (with PDA).Very High. Provides mass-to-charge ratio (m/z) and fragmentation patterns, offering definitive identification.LC-MS is superior for confirming impurity identity, especially for co-eluting peaks that are indistinguishable by UV.
LOD/LOQ Good. Typically in the range of 0.01-0.05% relative to the main peak, meeting pharmacopeial requirements[3][8].Excellent. Can detect impurities at much lower levels (<0.01%), crucial for genotoxic impurity analysis[16].For routine testing, HPLC-UV sensitivity is generally sufficient. LC-MS is required for trace-level impurity detection.
Linearity (r²) Excellent (typically >0.999)[8].Excellent (typically >0.99) but can be more susceptible to matrix effects.Both techniques provide excellent linearity for quantification when properly validated.
Application Ideal for routine QC, stability studies, and content uniformity testing[8][9].Essential for structural elucidation, identification of unknown impurities, and forced degradation studies[2][11][15].HPLC-UV is the workhorse for known impurities. LC-MS is the primary tool for discovery and characterization.
Cost & Complexity Lower instrument cost, simpler operation, and robust performance.Higher instrument cost, requires more specialized expertise for operation and data interpretation.The operational simplicity and lower cost of HPLC-UV make it the preferred choice for high-throughput QC environments.

Conclusion and Recommendations

For the comprehensive impurity profiling of Cefazolin and its delta-3-methyl ester impurity, a dual-pronged approach leveraging both HPLC-UV and LC-MS is most effective.

  • For Drug Development and Forced Degradation Studies: LC-MS is indispensable. Its ability to provide molecular weight and structural information is critical for identifying new process-related impurities and degradation products, such as the delta-3-methyl ester[11][15]. This allows for a deep understanding of the drug's stability and degradation pathways.

  • For Routine Quality Control: A validated HPLC-UV method is the gold standard. It is robust, reliable, and cost-effective for the routine quantification of known impurities against established limits, as specified by pharmacopeias like the USP and EP[3][4][5]. Once the delta-3-methyl ester impurity is characterized and a reference standard is available, HPLC-UV is the most appropriate technique for its routine monitoring.

Ultimately, the two techniques are complementary. LC-MS provides the definitive identification and structural characterization needed during development, while HPLC-UV offers the robust and efficient quantification required for ensuring the quality of every batch of the final drug product.

References

  • Sivakumar, B., Parthasarathy, K., Kumar, B. S., Sarangadhar, R. J., & Madhavan, V. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933–950. [Link]

  • Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944–948. [Link]

  • Sivakumar, B., Parthasarathy, K., Kumar, B. S., Sarangadhar, R. J., & Madhavan, V. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. MDPI. [Link]

  • Zavatski, S., Neilande, E., Bandarenka, H., Popov, A., & Bocharov, D. (2020). Pathway I for the photocatalytic degradation mechanism of cefazolin. ResearchGate. [Link]

  • Sivakumar, B., Parthasarathy, K., Kumar, B. S., Sarangadhar, R. J., & Madhavan, V. (2013). Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. Semantic Scholar. [Link]

  • Sivakumar, B., Parthasarathy, K., Kumar, B. S., Sarangadhar, R. J., & Madhavan, V. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. [Link]

  • Chen, J., Zhang, Y., Dong, F., Zhang, X., Zhang, Q., & Wang, Y. (2017). Embryo and Developmental Toxicity of Cefazolin Sodium Impurities in Zebrafish. Frontiers in Pharmacology, 8, 388. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2012). Cefazolin Sodium. Ph. Eur. 7.0. [Link] (Note: Direct deep link to monograph unavailable, linking to EDQM main page).

  • Yamana, T., Tsuji, A., Miyamoto, E., & Kiya, E. (1977). Kinetics and Mechanism of Decomposition of Cefazolin Ester in Phosphate Buffer Solution. Journal of Pharmaceutical Sciences, 66(6), 857-862. [Link]

  • Sivakumar, B., Parthasarathy, K., Kumar, B. S., Sarangadhar, R. J., & Madhavan, V. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Semantic Scholar. [Link]

  • Sher, N., Zubair, A., & Khan, S. A. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Drug Design, Development and Therapy, 8, 1049–1055. [Link]

  • Various Authors. (2018). HPLC determination of cefazolin in plasma, urine and dialysis fluid. ResearchGate. [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link]

  • S. Ashraful Islam, M. Bodruddoza, M. Anamul Haque, & M. Ashraful Islam. (2016). Development and validation of RP-HPLC method for the determination of Cefazolin. ResearchGate. [Link]

  • Sher, N., Zubair, A., & Khan, S. A. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Dove Medical Press. [Link]

  • Various Authors. (2025). Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR. ResearchGate. [Link]

  • United States Pharmacopeial Convention. (2011). Cefazolin Sodium. USP-NF. [Link]

  • Anarse, S., Bora, J., Bhalshankar, T., Gadilkar, V., Gaikawad, S., & Shaikh, S. (2025). Advanced Analytical Strategies for Antibiotic Quantification: A Comparative Study of UV Spectroscopy and HPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Various Authors. (2022). Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR. Semantic Scholar. [Link]

  • Dorn, C., Schießer, S., Wrigge, H., & Kees, F. (2019). Determination of Total or Free Cefazolin and Metronidazole in Human Plasma or Interstitial Fluid by HPLC-UV for Pharmacokinetic Studies in Man. Journal of Chromatography B, 1120, 47-53. [Link]

  • de Araujo, B. V., D'Agostim, C., da Silva, A. L., de Almeida, A. C. G., & Tasso, L. (2018). Fast and sensitive HPLC/UV method for cefazolin quantification in plasma and subcutaneous tissue microdialysate of humans and rodents applied to pharmacokinetic studies in obese individuals. Biomedical Chromatography, 32(8), e4254. [Link]

  • Sher, N., Zubair, A., & Khan, S. A. (2014). Results for forced degradation studies. ResearchGate. [Link]

  • Bundgaard, H., & Larsen, C. (1989). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International Journal of Pharmaceutics, 51(2), 145-154. [Link]

  • Peter, K., Mlynska, M. S., & Baniszewski, B. (2020). Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples. Molecules, 25(11), 2556. [Link]

  • United States Pharmacopeial Convention. (2025). Cefazolin Sodium. USP-NF. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. EDQM. [Link] (Note: Direct deep link to document unavailable, linking to EDQM main page).

  • Allmpus. (n.d.). cefazolin open-ring delta-3 (usp). Allmpus. [Link]

  • Various Authors. (2017). Structures of Cefazolin and related impurities. ResearchGate. [Link]

Sources

Validation

Modernizing Cefazolin Impurity Profiling: A Comparative Guide on UHPLC vs. Traditional HPLC Methods

Cefazolin is a critical first-generation cephalosporin antibiotic widely used for surgical prophylaxis. However, its molecular architecture—specifically the beta-lactam ring and the thiadiazole side chain—is highly susce...

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Author: BenchChem Technical Support Team. Date: April 2026

Cefazolin is a critical first-generation cephalosporin antibiotic widely used for surgical prophylaxis. However, its molecular architecture—specifically the beta-lactam ring and the thiadiazole side chain—is highly susceptible to degradation. This degradation yields related compounds such as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II)[1].

For drug development professionals, rigorous analytical method validation is required to quantify these impurities. This guide objectively compares the traditional USP/EP HPLC methodologies against modernized UHPLC-MS/MS approaches, detailing the causality behind method evolution and providing validated, step-by-step protocols.

The Causality of Method Evolution: Chromatographic Theory

The Limitations of Legacy HPLC

The traditional 2 relies on a 3.9-mm × 30-cm column packed with 10-µm L1 (C18) particles[2]. While robust, the 10-µm fully porous particles suffer from poor mass transfer kinetics. According to the van Deemter equation, larger particles require lower optimal flow velocities and longer column beds to achieve baseline resolution, resulting in excessive run times (>30 minutes) and high solvent consumption.

Furthermore, the USP method utilizes non-volatile phosphate-citrate buffers[2]. The causality here is pH control: Cefazolin possesses a carboxylic acid moiety (pKa ~2.5). Maintaining a strictly acidic environment suppresses ionization, increasing the molecule's hydrophobicity and retention on the non-polar C18 stationary phase. However, these non-volatile salts precipitate in mass spectrometer ion sources, rendering the traditional method fundamentally incompatible with LC-MS structural elucidation[1].

The Shift to Modern UHPLC

Modernizing the method involves transitioning to Ultra-High-Performance Liquid Chromatography (UHPLC). By utilizing sub-2 µm core-shell particles (e.g., 1.7 µm C8 or C18), we flatten the C-term (mass transfer) of the van Deemter curve[3]. This allows for higher linear velocities without sacrificing theoretical plates, reducing run times to under 10 minutes while sharpening peaks for superior limits of detection (LOD). To enable MS compatibility for unknown impurity characterization, the non-volatile phosphate buffer is replaced with volatile 0.1% formic acid, which provides sufficient acidic buffering capacity while easily volatilizing in the electrospray ionization (ESI) source[3].

Experimental Protocols: Building a Self-Validating System

To ensure trustworthiness, every analytical workflow must operate as a self-validating system. This is achieved through System Suitability Testing (SST), which acts as a strict internal logic gate. If the SST parameters fail, the system prevents the generation of invalid data.

Protocol 1: Traditional USP HPLC Method (Isocratic)

Objective: Routine quality control using legacy pharmacopeial standards.

  • Mobile Phase Preparation: Prepare Buffer A by dissolving 0.9 g/L anhydrous dibasic sodium phosphate and 1.3 g/L citric acid in MS-grade water. Mix Acetonitrile and Buffer A in a 1:9 (v/v) ratio[2]. Filter through a 0.45 µm membrane and degas thoroughly.

  • Standard & Sample Preparation: Dissolve USP Cefazolin Reference Standard (RS) in Buffer B (5.7 g/L anhydrous dibasic sodium phosphate and 3.6 g/L monobasic potassium phosphate) to a working concentration of 50 µg/mL[2].

  • Chromatographic Execution: Inject 10 µL onto a 3.9-mm × 30-cm, 10-µm L1 column. Maintain an isocratic flow rate of 2.0 mL/min with UV detection set at 254 nm[2].

  • Self-Validation (SST Gate): Evaluate the standard injection. The analytical run is only valid if the Cefazolin tailing factor is ≤ 1.5 and the relative standard deviation (RSD) for replicate injections is ≤ 2.0%[2].

Protocol 2: Modernized UHPLC-MS Method (Gradient)

Objective: High-throughput impurity profiling and structural elucidation.

  • Mobile Phase Preparation: Prepare Mobile Phase A consisting of 0.1% formic acid in MS-grade water, and Mobile Phase B consisting of 0.1% formic acid in methanol or acetonitrile[3].

  • Standard & Sample Preparation: Dissolve the Cefazolin API and specific impurity standards (e.g., Impurity L, Impurity-I) in Mobile Phase A to a concentration of 10–50 µg/mL[3].

  • Chromatographic Execution: Inject 2 µL onto a 2.1 × 50 mm, 1.7 µm C8 or C18 core-shell column. Maintain a flow rate of 0.4 mL/min at a column oven temperature of 50°C. Apply a gradient elution from 5% B to 65% B over 5 minutes[3].

  • Self-Validation (SST Gate): Ensure baseline resolution (Rs ≥ 5.0) between Cefazolin and critical closely eluting impurities, such as EP Impurity L[4].

Workflow Visualization

G Start Cefazolin API & Impurity Standards Prep Forced Degradation (Acid, Base, Oxidative, Thermal) Start->Prep split Prep->split HPLC Traditional HPLC (USP) 10 µm L1 Column Isocratic Elution split->HPLC Legacy Route UHPLC Modern UHPLC-MS 1.7 µm Core-Shell Gradient Elution split->UHPLC Modern Route SST1 System Suitability Gate Tailing Factor ≤ 1.5 RSD ≤ 2.0% HPLC->SST1 SST2 System Suitability Gate Resolution (Imp L) ≥ 5.0 Peak Symmetry UHPLC->SST2 Valid ICH Q2(R1) Validation Specificity, Linearity, LOD/LOQ SST1->Valid Pass SST2->Valid Pass End Validated Stability-Indicating Impurity Profile Valid->End

Logic flow of Cefazolin analytical method validation and system suitability.

Analytical Method Validation Logic (ICH Q2)

Following ICH Q2(R1) guidelines, the method must empirically prove its stability-indicating power.

  • Specificity via Forced Degradation: Why expose the drug to acid, base, and oxidative stress? This is done to artificially accelerate the cleavage of the beta-lactam ring and thiadiazole side chain, generating degradation products like Impurity-I and Impurity-II[1]. If the chromatographic method can resolve the Cefazolin peak from these stress-induced impurities without co-elution, specificity is fundamentally proven.

  • Linearity & Accuracy: Evaluated across 50% to 150% of the target concentration. This ensures the UV or MS detector response is directly proportional to the impurity concentration, validating the method for both trace-level impurity detection and bulk API quantification[5].

Comparative Performance Data

The following table summarizes the quantitative performance metrics when transitioning from the traditional USP method to a modernized UHPLC workflow.

Analytical ParameterTraditional HPLC (USP/EP)Modern UHPLC-MS/MSPerformance Impact
Column Technology C18, 3.9 x 300 mm, 10 µmC8/C18, 2.1 x 50 mm, 1.7 µmCore-shell particles drastically improve mass transfer.
Run Time ~30–40 minutes< 10 minutes75% reduction in analysis time per sample.
Flow Rate 2.0 mL/min0.4 mL/minLower flow rates enable direct MS coupling.
Resolution (Cefazolin / Imp L) ~2.5 (Meets NLT 2.0 criteria)> 5.3Superior separation of closely eluting epimers[4].
Typical LOD ~12–50 ng/mL< 10 ng/mLSharper peaks increase signal-to-noise ratio[5].
Solvent Consumption / Run ~60–80 mL< 4 mLSignificant reduction in hazardous waste generation.

Conclusion

While the traditional USP HPLC method remains a reliable standard for basic quality control, it is constrained by long run times, high solvent consumption, and MS-incompatible buffers. Transitioning to a UHPLC-MS/MS method utilizing sub-2 µm core-shell columns and volatile mobile phases provides a superior, self-validating system. This modernization not only accelerates the impurity profiling workflow but also provides the necessary orthogonality and sensitivity required to characterize complex Cefazolin degradation pathways in modern drug development.

References

  • USP-NF Cefazolin Sodium Monograph, trungtamthuoc.com (USP Mirror),
  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC, nih.gov,
  • Determination of Cefalothin and Cefazolin in Human Plasma, Urine and Peritoneal Dialys
  • Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formul
  • Related substances analysis of Cefazoline using a C18 type HPLC column folowing EP 8.1 Monograph, thermofisher.com,

Sources

Comparative

A Comparative Spectroscopic Guide to Cefazolin and Its Ester Derivatives

This guide provides an in-depth comparative analysis of the spectral characteristics of the first-generation cephalosporin antibiotic, Cefazolin, and its ester derivatives. Designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the spectral characteristics of the first-generation cephalosporin antibiotic, Cefazolin, and its ester derivatives. Designed for researchers, scientists, and drug development professionals, this document elucidates the key spectroscopic features observable through UV-Vis, FT-IR, NMR, and Mass Spectrometry. Understanding these spectral differences is paramount for the identification, characterization, and quality control of these vital pharmaceutical compounds.

Introduction: The Role of Spectral Analysis in Cephalosporin Development

Cefazolin is a widely utilized β-lactam antibiotic effective against a broad spectrum of bacterial infections.[1][2] Its chemical structure, featuring a β-lactam ring fused to a dihydrothiazine ring, is the cornerstone of its antibacterial activity.[3] Esterification of the carboxylic acid moiety of Cefazolin is a common strategy in prodrug development to enhance oral bioavailability or modify pharmacokinetic properties. The resulting esters, while often inactive themselves, are designed to hydrolyze in vivo to release the active Cefazolin.

Spectral analysis is an indispensable tool in the development and quality control of Cefazolin and its derivatives. Each spectroscopic technique provides a unique fingerprint of the molecule, allowing for unambiguous identification, structural elucidation, and the detection of impurities or degradation products. This guide will explore the theoretical and practical aspects of how esterification impacts the spectral signatures of Cefazolin.

I. UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare solutions of Cefazolin sodium and its ester derivative in a suitable solvent (e.g., purified water, methanol, or a buffer solution) at a known concentration (e.g., 20 µg/mL).[4][5]

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer with quartz cuvettes.

  • Data Acquisition: Scan the samples over a wavelength range of 200-400 nm, using the solvent as a blank.[4][5]

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Spectral Comparison
CompoundSolventλmax (nm)Rationale for Spectral Features
Cefazolin SodiumWater~271The λmax of Cefazolin is primarily attributed to the π → π* electronic transitions within the conjugated system of the cephem nucleus.[4][6][7][8]
Cefazolin EsterWater/Methanol~271-273Esterification of the carboxylic acid group is not expected to significantly alter the main chromophore of the Cefazolin molecule. Therefore, the λmax should remain largely unchanged, with minor shifts possible due to solvent effects.[7]

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy probes the vibrational modes of a molecule's functional groups, providing a detailed and characteristic "fingerprint."

Experimental Protocol: FT-IR Analysis
  • Sample Preparation (KBr Pellet): Mix approximately 1.5 mg of the sample (Cefazolin or its ester) with 150 mg of dry potassium bromide (KBr).[9]

  • Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[1][10]

  • Analysis: Identify the characteristic absorption bands for the key functional groups.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Spectral Comparison
Functional GroupCefazolin (cm⁻¹)Cefazolin Ester (Expected, cm⁻¹)Rationale for Spectral Differences
β-Lactam C=O Stretch~1750~1750The β-lactam carbonyl stretch is a highly characteristic and intense band in cephalosporins. This is not expected to be significantly affected by esterification at the C4-carboxylic acid.
Amide C=O Stretch~1650~1650The amide I band arises from the C=O stretching of the side chain amide group and should remain consistent.
Carboxylate (COO⁻) Stretch~1600 (asymmetric) & ~1400 (symmetric)AbsentIn the sodium salt form, Cefazolin exhibits characteristic strong stretches for the carboxylate anion. These bands will be absent in the ester form.
Ester C=O StretchAbsent1735-1750The most significant change will be the appearance of a new, strong absorption band corresponding to the ester carbonyl (C=O) stretch.[11]
Ester C-O StretchAbsent1000-1300The ester will also exhibit C-O stretching vibrations, which are typically found in this region.[11]
N-H Stretch (Amide)~3270~3270The N-H stretching vibration of the secondary amide is expected to be present in both molecules.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the complete structural elucidation of a molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve an accurately weighed amount of the sample (e.g., 3-6 mg for ¹H NMR, 25 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[12]

  • Instrumentation: Utilize a high-field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used for more complex structural assignments.[12]

  • Analysis: Assign the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).

Caption: Workflow for NMR Spectroscopic Analysis.

Spectral Comparison

¹H NMR

Proton EnvironmentCefazolin (δ, ppm)Cefazolin Ester (Expected δ, ppm)Rationale for Spectral Differences
Ester Alkyl GroupAbsentVariable (e.g., ~3.7 for -OCH₃)The most obvious difference will be the appearance of new signals corresponding to the protons of the ester alkyl group. The chemical shift and multiplicity will depend on the specific ester.
H-6 & H-7~5.0-5.8~5.0-5.8The chemical shifts of the β-lactam protons are unlikely to be significantly affected.
Side Chain ProtonsPresentPresentProtons on the tetrazolylacetyl and methylthiadiazolylthiomethyl side chains will be present in both spectra with similar chemical shifts.

¹³C NMR

Carbon EnvironmentCefazolin (δ, ppm)Cefazolin Ester (Expected δ, ppm)Rationale for Spectral Differences
Carboxyl Carbon (C-4)~163.5~160-165The chemical shift of the C-4 carbon will be in the carbonyl region for both, but may experience a slight shift upon esterification.
Ester CarbonylAbsent~160-170The ester carbonyl carbon will appear in a similar region to the carboxylic acid carbon.
Ester Alkyl Carbon(s)AbsentVariable (e.g., ~52 for -OCH₃)New signals corresponding to the carbons of the ester alkyl group will be present.
β-Lactam Carbonyl (C-8)~163.5~163.5The chemical shift of the β-lactam carbonyl carbon is expected to remain largely unchanged.

IV. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., acetonitrile/water).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Caption: Workflow for Mass Spectrometric Analysis.

Spectral Comparison
IonCefazolin (m/z)Cefazolin Ester (Expected m/z)Rationale for Spectral Differences
[M+H]⁺455.0455.0 + (Mass of Alkyl Group - 1)The molecular ion of the ester will be shifted by the mass of the added alkyl group minus the mass of the proton from the carboxylic acid. For a methyl ester, this would be 455.0 + (15 - 1) = 469.0.
[M-H]⁻453.0453.0 + (Mass of Alkyl Group - 1)A similar shift is expected in the negative ion mode.
Fragmentation PatternCharacteristic fragments from the cleavage of the β-lactam ring and side chains.The core fragmentation pattern of the Cefazolin structure is expected to be similar. However, new fragmentation pathways involving the loss of the ester group (e.g., loss of an alkene from an ethyl ester) may be observed.

Conclusion

The esterification of Cefazolin leads to predictable and discernible changes in its spectral properties across various analytical techniques. In UV-Vis spectroscopy, minimal change is expected as the core chromophore remains intact. FT-IR provides a clear distinction with the disappearance of the carboxylate stretches and the appearance of characteristic ester carbonyl and C-O stretches. NMR spectroscopy will reveal new signals corresponding to the protons and carbons of the ester alkyl group. Finally, mass spectrometry will show a clear shift in the molecular ion peak corresponding to the mass of the added ester group.

A thorough understanding of these spectral differences is crucial for the successful development, characterization, and quality control of Cefazolin-based prodrugs. By employing a multi-technique spectroscopic approach, researchers can confidently verify the structure and purity of these important pharmaceutical compounds.

References

  • Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. (n.d.). PubMed. Retrieved from [Link][13]

  • Tian, F., et al. (2018). Application of Solid-State NMR to Reveal Structural Differences in Cefazolin Sodium Pentahydrate From Different Manufacturing Processes. Frontiers in Chemistry. Retrieved from [Link][1][10]

  • Pedroso, T. M., & Salgado, H. R. N. (2013). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Physical Chemistry, 3(2), 29-38. Retrieved from [Link][5][9]

  • Nowicka, A., et al. (2022). A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. Journal of Pharmaceutical and Biomedical Analysis, 213, 114696. Retrieved from [Link][4][14]

  • Kogawa, A. C., & Salgado, H. R. N. (2019). Quantitative analysis of cefazolin sodium in lyophilized powder by infrared spectrophotometry: Green, low cost, fast and effective. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 208, 157-161. Retrieved from [Link][2][6]

  • Pedroso, T. M., & Salgado, H. R. N. (2015). Validation of cefazolin sodium by UV-spectrophotometric method. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 239-243. Retrieved from [Link][7][8]

  • Alexander, J., et al. (1978). Orally active esters of cephalosporin antibiotics. 3. Synthesis and biological properties of aminoacyloxymethyl esters of 7-[D-(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid. Journal of Medicinal Chemistry, 21(11), 1136-1141. Retrieved from [Link][15]

  • European Patent Office. (n.d.). Method for manufacture of cephalosporins and intermediates thereof - European Patent Office - EP 0791597 A1. Googleapis.com. Retrieved from [16]

  • National Center for Biotechnology Information. (n.d.). Cefazolin. PubChem. Retrieved from [Link][17]

  • Parker, B. M., et al. (2023). A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry. Journal of Orthopaedic Research. Retrieved from [Link][18]

  • Wallis, S. C., et al. (2016). Determination of Cefalothin and Cefazolin in Human Plasma, Urine and Peritoneal Dialysate by UHPLC-MS/MS. Biomedical Chromatography, 30(8), 1277-1284. Retrieved from [Link][19]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link][11]

  • Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933-950. Retrieved from [Link][12][20][21][22]

  • Al-Ghamdi, A. F., & Al-Omar, M. A. (2019). Green and sensitive spectrofluorimetric method for the determination of two cephalosporins in dosage forms. RSC Advances, 9(24), 13645-13652. Retrieved from [Link][23]

  • Kanamori, T., et al. (2002). Cefazolin administration and 2-methyl-1,3,4-thiadiazole-5-thiol in human tissue: possible relationship to hypoprothrombinemia. Clinical Pharmacology & Therapeutics, 72(4), 438-447. Retrieved from [Link][24]

  • Zhang, Y., et al. (2017). Embryo and Developmental Toxicity of Cefazolin Sodium Impurities in Zebrafish. Frontiers in Pharmacology, 8, 393. Retrieved from [Link][3]

  • Hosseini, M. S., et al. (2022). Green synthesis of activated carbon/Fe3O4 nanocomposite from flaxseed and its application as adsorbent and antibacterial agent. Scientific Reports, 12(1), 1-15. Retrieved from [Link][25]

Sources

Validation

Introduction: The Criticality of Purity in Cefazolin Delta-3-Methyl Ester Synthesis

An authoritative guide to the comparative analysis of Cefazolin delta-3-methyl ester purity, providing researchers and drug development professionals with the necessary insights and protocols for robust quality assessmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the comparative analysis of Cefazolin delta-3-methyl ester purity, providing researchers and drug development professionals with the necessary insights and protocols for robust quality assessment.

Cefazolin, a first-generation cephalosporin, remains a cornerstone of antibacterial therapy. The synthesis of its derivatives, such as the Cefazolin delta-3-methyl ester, is a key area of research for developing new prodrugs or modifying its pharmacokinetic profile. The purity of this synthesized ester is paramount, as even minute impurities can have significant implications for its efficacy, safety, and stability. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of Cefazolin delta-3-methyl ester, with a focus on High-Performance Liquid Chromatography (HPLC) as the benchmark method, supplemented by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for comprehensive characterization.

Core Analytical Strategies: A Triad of Techniques

The assessment of a synthesized active pharmaceutical ingredient's (API) purity is not a monolithic process. It requires a combination of techniques that, together, provide a complete picture of the compound's identity and the presence of any impurities. The choice of method is often guided by the specific information required, from routine quality control to in-depth structural elucidation of unknown contaminants.

cluster_0 Purity Assessment Workflow Synthesis Synthesized Cefazolin delta-3-methyl ester InitialScreen Initial Purity Screen (e.g., TLC, basic HPLC) Synthesis->InitialScreen PrimaryAnalysis Primary Purity Assay (HPLC/UPLC) InitialScreen->PrimaryAnalysis ImpurityID Impurity Identification & Characterization (LC-MS, NMR) PrimaryAnalysis->ImpurityID Quantification Impurity Quantification (HPLC with standards) PrimaryAnalysis->Quantification FinalPurity Final Purity Statement ImpurityID->FinalPurity Quantification->FinalPurity

Caption: High-level workflow for purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is the cornerstone of purity assessment in the pharmaceutical industry, and for good reason. Its high resolution, sensitivity, and quantitative accuracy make it the ideal choice for separating the main compound from its impurities. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) both provide detailed monographs for Cefazolin, which serve as an excellent starting point for developing a method for its delta-3-methyl ester.

Principle of HPLC for Cefazolin Analysis

Reverse-phase HPLC (RP-HPLC) is the most common mode used for Cefazolin and its derivatives. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. By carefully controlling the mobile phase composition, gradient, and flow rate, a high degree of separation can be achieved.

Experimental Protocol: A USP-Inspired HPLC Method

The following protocol is adapted from the USP monograph for Cefazolin and can be used as a starting point for the delta-3-methyl ester.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic sodium phosphate

  • Phosphoric acid

  • Purified water

Procedure:

  • Mobile Phase Preparation:

    • Dissolve a suitable amount of monobasic sodium phosphate in purified water to create a buffer.

    • Adjust the pH of the buffer with phosphoric acid.

    • The mobile phase is a gradient mixture of this buffer and an organic solvent like acetonitrile or methanol.

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of Cefazolin delta-3-methyl ester in a suitable solvent to a known concentration.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized Cefazolin delta-3-methyl ester in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0-1.5 mL/min

    • Detection: UV at a specified wavelength (e.g., 254 nm)

    • Injection volume: 10-20 µL

    • Gradient: A typical gradient would start with a low percentage of organic solvent, which is gradually increased to elute the more nonpolar impurities.

  • Data Analysis:

    • The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

While HPLC is excellent for quantification, it does not provide structural information about the impurities. This is where LC-MS becomes invaluable. By coupling the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weights of the impurities, which is a critical first step in their identification.

The Power of Mass-to-Charge Ratio

LC-MS provides the mass-to-charge ratio (m/z) of the eluting compounds. This information, combined with knowledge of the starting materials and potential side reactions, can be used to propose structures for the unknown impurities. This is particularly useful for identifying process-related impurities and degradation products.

Experimental Protocol: LC-MS for Impurity Profiling

Instrumentation:

  • LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)

  • The same column and mobile phase system as the HPLC method can often be used, with the caveat that the mobile phase buffers must be volatile (e.g., ammonium acetate instead of sodium phosphate).

Procedure:

  • Sample Preparation: The same as for the HPLC method.

  • LC-MS Analysis: The sample is injected into the LC-MS system. As the compounds elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer.

  • Data Analysis: The resulting data will show the chromatographic peaks with their corresponding mass spectra. By analyzing the m/z values, the molecular weights of the impurities can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. While not typically used for routine purity analysis due to its lower sensitivity compared to HPLC, it is essential for characterizing the main product and for definitively identifying the structure of any significant impurities.

Probing the Molecular Skeleton

¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. This allows for the complete assignment of the molecular structure. For Cefazolin delta-3-methyl ester, NMR can confirm the presence of the ester group and the integrity of the cephalosporin core.

Experimental Protocol: NMR for Structural Verification

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the purified compound in the deuterated solvent.

  • NMR Analysis: Acquire the ¹H and ¹³C NMR spectra. Other experiments like COSY and HSQC may be necessary for full structural assignment.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are used to piece together the molecular structure.

Comparative Analysis of Techniques

FeatureHPLCLC-MSNMR
Primary Use Purity quantificationImpurity identificationStructural elucidation
Sensitivity HighVery HighLow
Quantitative Accuracy ExcellentGood (with standards)Moderate
Structural Information NoneMolecular WeightFull Structure
Throughput HighMediumLow
Cost & Complexity ModerateHighVery High

cluster_1 Method Selection Guide Goal Analytical Goal RoutineQC Routine QC (Purity Check) Goal->RoutineQC ImpurityID Identify Unknown Impurity Goal->ImpurityID StructureConfirm Confirm Structure of Synthesized Product Goal->StructureConfirm HPLC HPLC RoutineQC->HPLC LCMS LC-MS ImpurityID->LCMS NMR NMR StructureConfirm->NMR Method Recommended Method

Caption: A decision guide for selecting the appropriate analytical method.

Conclusion: An Integrated Approach to Purity Assessment

The purity assessment of synthesized Cefazolin delta-3-methyl ester is a multi-faceted process that requires a strategic combination of analytical techniques. HPLC serves as the workhorse for routine purity checks and quantification, providing the accuracy and reliability required for quality control. When unknown impurities are detected, LC-MS is the ideal tool for obtaining initial structural information, guiding further investigation. Finally, NMR spectroscopy provides the definitive structural elucidation of both the final product and any significant impurities. By employing this integrated approach, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized compounds.

References

  • U.S. Pharmacopeia. Cefazolin Sodium Monograph. USP-NF. [Link]

  • European Pharmacopoeia. Cefazolin Sodium Monograph. EDQM. [Link]

Comparative

A Comparative Guide to Cefazolin Open-Ring Delta-3 Impurity Standards for Pharmaceutical Analysis

Abstract This guide provides an in-depth technical comparison of reference standards for the Cefazolin open-ring delta-3 impurity, a critical degradation product of the cephalosporin antibiotic, Cefazolin. Intended for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth technical comparison of reference standards for the Cefazolin open-ring delta-3 impurity, a critical degradation product of the cephalosporin antibiotic, Cefazolin. Intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, this document delves into the significance of this impurity, the role of reference standards in its control, and a framework for their evaluation. We present a comparative analysis of pharmacopeial benchmarks, commercially available secondary standards, and in-house prepared standards, supported by detailed experimental protocols and data interpretation guidelines to ensure analytical accuracy and regulatory compliance.

The Significance of Cefazolin and its Degradation Products

Cefazolin is a first-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1][2] As a β-lactam antibiotic, its efficacy is derived from the strained four-membered β-lactam ring. However, this reactive functional group is also susceptible to hydrolysis, leading to the formation of degradation products. The opening of the β-lactam ring results in the formation of inactive and potentially immunogenic impurities, such as the Cefazolin open-ring delta-3 impurity.[3][4]

Regulatory bodies, including the United States Pharmacopeia (USP), mandate the monitoring and control of such impurities in the drug substance and product.[5] The Cefazolin open-ring delta-3 impurity, specifically named (2R)-2-{(R)-methyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, is a specified impurity in the USP monograph for Cefazolin Sodium.[6][7] Accurate quantification of this impurity is therefore essential for ensuring the safety, efficacy, and stability of Cefazolin-containing pharmaceuticals.

G Cefazolin Cefazolin (Active β-Lactam Ring) Hydrolysis β-Lactam Ring Opening (e.g., via hydrolysis) Cefazolin->Hydrolysis Degradation Stress Impurity Cefazolin Open-Ring Delta-3 Impurity (Inactive Degradant) Hydrolysis->Impurity

Caption: Cefazolin degradation pathway.

The Indispensable Role of Impurity Reference Standards

An impurity reference standard is a highly purified and well-characterized compound used as a benchmark in analytical procedures. Its primary functions include:

  • Peak Identification: Confirming the identity of an impurity peak in a chromatogram based on its retention time relative to the standard.

  • Method Validation: Establishing the performance characteristics of an analytical method, including specificity, linearity, accuracy, and precision for the impurity.

  • System Suitability: Ensuring the analytical system is performing adequately before sample analysis.

  • Quantification: Accurately determining the amount of the impurity present in a sample, often by calculating a relative response factor (RRF) against the active pharmaceutical ingredient (API).

Reference standards are broadly categorized as primary standards (from pharmacopeias like USP or EP) and secondary standards, which are commercial or in-house standards qualified against a primary standard.

Comparative Analysis of Available Cefazolin Open-Ring Delta-3 Standards

The selection of an appropriate reference standard is a critical decision that impacts data quality and regulatory acceptance. The primary options include pharmacopeial standards, commercially sourced secondary standards, and standards synthesized and qualified internally.

The Pharmacopeial Benchmark

The United States Pharmacopeia (USP) provides the definitive monograph for Cefazolin Sodium, which outlines the acceptance criteria and analytical procedures for impurities, including the open-ring delta-3 isomer.[6][7] While the USP offers a reference standard for Cefazolin itself, a dedicated standard for the isolated open-ring delta-3 impurity may not always be available directly.[8] In such cases, the USP method and its specified system suitability requirements serve as the ultimate benchmark against which any other standard must be evaluated. The monograph notes that the analytical method may not fully resolve three potential isomers of this impurity, and the acceptance limit applies to their sum.[6][7]

Commercially Available Secondary Standards

Numerous specialized vendors manufacture and supply reference standards for Cefazolin impurities, including the open-ring delta-3 variant.[1][9][10][11] These standards offer a convenient and often cost-effective alternative to in-house synthesis. However, their quality and documentation can vary. A robust commercial standard should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and characterization.

AttributeDescriptionImportance
Purity Typically determined by HPLC (e.g., >98%). The value should be clearly stated and the method described.High purity is crucial for accurate quantification and avoiding interference from other impurities.
Identity Confirmation Confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).Provides unequivocal proof of the chemical structure.
Characterization Data A comprehensive CoA including all spectra (NMR, MS, IR) and the HPLC purity chromatogram.[2][12]Enables the end-user to verify the standard's quality and suitability for its intended use.
Traceability The standard's characterization should be traceable to pharmacopeial methods or standards where applicable.[1]Ensures alignment with regulatory expectations and pharmacopeial requirements.
Availability & Support Readily available from stock with reasonable lead times and access to scientific support from the vendor.[12]Facilitates uninterrupted research and development or quality control workflows.
Table 1: Key Attributes for Evaluating Commercial Cefazolin Open-Ring Delta-3 Impurity Standards.
In-House Synthesized and Qualified Standards

Developing an in-house impurity standard involves chemical synthesis followed by rigorous isolation, purification, and characterization. This approach offers maximum control but requires significant resources and expertise in synthetic and analytical chemistry.

  • Advantages: Complete control over the supply chain, deep understanding of the impurity's properties, and potential long-term cost savings.

  • Disadvantages: High initial investment in time and resources, complex structural elucidation, and the burden of creating and maintaining all characterization and qualification documentation.

Experimental Design for Standard Qualification and Comparison

To ensure the suitability of a chosen Cefazolin open-ring delta-3 impurity standard (commercial or in-house), it must be rigorously qualified. The following experimental workflow provides a robust framework for this process, grounded in the principles outlined by the USP.[6][13]

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Obtain Impurity Standard (Commercial or In-House) B Prepare Solutions: - Standard (e.g., 25 µg/mL) - Cefazolin API Stock A->B C HPLC System Setup (per USP Method) B->C D System Suitability Test (SST) (using Cefazolin RS) C->D E Inject Standard & Samples D->E F Data Analysis: - Identity (Retention Time) - Purity (PDA) E->F G Calculate Relative Response Factor (RRF) F->G H Qualify Standard (Compare to Benchmark) G->H

Caption: Experimental workflow for impurity standard qualification.

High-Performance Liquid Chromatography (HPLC) Method for Comparison

This protocol is adapted from the USP monograph for Cefazolin Sodium organic impurities analysis.[6][7][13] It serves as a reliable method for qualifying the open-ring delta-3 impurity standard.

Objective: To confirm the identity and assess the purity of the Cefazolin open-ring delta-3 impurity standard.

1. Materials and Reagents:

  • Cefazolin Open-Ring Delta-3 Impurity Standard

  • USP Cefazolin Reference Standard (RS)

  • Cefazolin Sodium API sample

  • Monobasic potassium phosphate

  • 10% Sodium hydroxide solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic System:

  • Mode: Liquid Chromatography (LC)

  • Detector: UV at 254 nm

  • Column: L1 packing, 4.0-mm × 30-cm; 10-µm particle size (as specified in older USP monographs, modern UPLC columns can be used with appropriate method translation).[6][13]

  • Flow Rate: 2 mL/min

  • Injection Volume: 10 µL

3. Solution Preparation:

  • Solution B (Diluent): Prepare a solution of 6.8 g/L of monobasic potassium phosphate, adjusted with 10% sodium hydroxide to a pH of 6.8.[7]

  • Standard Solution: Prepare a solution of USP Cefazolin RS in Solution B at a concentration of approximately 25 µg/mL.[13]

  • Impurity Standard Stock Solution: Accurately weigh and dissolve the Cefazolin open-ring delta-3 impurity standard in a suitable solvent (e.g., methanol or Solution B) to obtain a known concentration (e.g., 1000 µg/mL).

  • Impurity Working Solution: Dilute the Impurity Standard Stock Solution with Solution B to a final concentration suitable for analysis (e.g., 25 µg/mL).

  • Spiked Sample Solution: Prepare a solution of the Cefazolin Sodium API in Solution B (e.g., 2.5 mg/mL) and spike it with a known amount of the Impurity Standard Stock Solution.

4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase (refer to the specific gradient table in the current USP monograph).

  • Perform system suitability injections using the Standard Solution. The resolution, tailing factor, and reproducibility must meet the criteria specified in the monograph.

  • Inject the Impurity Working Solution to determine its retention time and purity.

  • Inject the Spiked Sample Solution to confirm the retention time of the impurity peak in the presence of the API (co-elution).

  • Analyze the data using chromatography software.

Interpreting the Data: A Comparative Analysis

The data generated from the HPLC analysis allows for a direct comparison of the impurity standard's performance against the benchmark method.

ParameterUSP Reference Method (Expectation)Commercial Standard A (Hypothetical Data)In-House Standard B (Hypothetical Data)Interpretation
Relative Retention Time (RRT) Approx. 0.20 (relative to Cefazolin)[6]0.210.21Both standards show consistent elution, confirming identity.
Peak Purity (PDA) N/A (Benchmark)Pass (Purity Angle < Purity Threshold)Pass (Purity Angle < Purity Threshold)Both standards are chromatographically pure under these conditions.
Purity by HPLC (%) >99% (Ideal)98.7%99.2%Both standards exhibit high purity suitable for use as a reference.
Relative Response Factor (RRF) 1.0 (as per USP)[6]0.981.01RRF values are close to the USP-defined factor, indicating accurate response for quantification.
Table 2: Hypothetical Comparative Performance Data for Cefazolin Open-Ring Delta-3 Impurity Standards.

Causality Behind Experimental Choices:

  • Using the USP Method: Grounding the comparison in the official pharmacopeial method ensures that the standard's performance is evaluated under regulatory-relevant conditions.

  • Spiking Study: The co-elution experiment is critical to prove that the impurity standard behaves identically to the degradant formed in the actual API, confirming its identity in-matrix.

  • Peak Purity Analysis: Using a PDA detector is a self-validating mechanism within the protocol. If the peak is pure, it provides confidence that the standard is not a mixture of co-eluting substances.

Conclusion and Recommendations

The selection of a Cefazolin open-ring delta-3 impurity standard is a critical step in the analytical control of Cefazolin. While the USP monograph provides the ultimate benchmark, high-quality, well-characterized commercial secondary standards offer a reliable and efficient solution for most laboratories.

  • For Routine QC and Product Release: A commercially available standard from a reputable supplier with a comprehensive CoA and demonstrated traceability is the most practical choice.

  • For Early-Stage R&D: While commercial standards are suitable, in-house synthesis may be considered if significant quantities are needed for toxicological studies or if the commercial supply is limited.

  • Qualification is Non-Negotiable: Regardless of the source, any new lot of an impurity standard must be thoroughly qualified using the experimental framework described in this guide to verify its identity, purity, and suitability for its intended analytical application. This due diligence is fundamental to ensuring data integrity and regulatory compliance.

References

  • Title: Cefazolin Sodium - USP-NF Source: The United States Pharmacopeial Convention URL
  • Title: Cefazolin Open-Ring Delta-3 (USP)
  • Title: Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium Source: ResearchGate URL
  • Title: Synthesis and mechanisms of decomposition of some cephalosporin prodrugs Source: PubMed URL
  • Title: Cefazolin Sodium-impurities Source: Pharmaffiliates URL
  • Title: Cefazolin Open Ring Delta-3 Source: Veeprho URL
  • Title: Cefazolin Impurities Source: SynZeal URL
  • Title: Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance Source: PMC, National Center for Biotechnology Information URL
  • Title: Cefazolin EP Reference Standard Source: Sigma-Aldrich URL
  • Title: Cefazolin Sodium USP 2025 Source: The United States Pharmacopeial Convention URL
  • Title: Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance Source: Semantic Scholar URL
  • Title: Cefazolin Sodium (2011)
  • Title: Cefazolin Sodium EP Reference Standard Source: PharmaCompass URL
  • Title: Cefazolin USP Reference Standard Source: Sigma-Aldrich URL
  • Title: Cefazolin Pharmaceutical Secondary Standard; Certified Reference Material Source: Sigma-Aldrich URL
  • Title: Embryo and Developmental Toxicity of Cefazolin Sodium Impurities in Zebrafish Source: Frontiers in Pharmacology URL
  • Title: Cefazolin Impurity Product List Source: Clearsynth URL
  • Title: Cefazolin Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL
  • Title: Cefazolin EP Impurity I Source: Clearsynth URL
  • Title: CEFAZOLIN SODIUM Cefazolinum natricum Source: European Pharmacopoeia URL
  • Title: Cefazolin open-ring delta-3 (usp)

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Cefazolin delta-3-methyl ester

This document provides essential, step-by-step guidance for the proper disposal of Cefazolin delta-3-methyl ester, a derivative of the cephalosporin antibiotic Cefazolin. As research, development, and quality control act...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the proper disposal of Cefazolin delta-3-methyl ester, a derivative of the cephalosporin antibiotic Cefazolin. As research, development, and quality control activities involving such compounds are critical, so too are the procedures for managing the resulting waste streams. Improper disposal of antibiotic compounds, including their derivatives and metabolites, poses a significant risk to the environment by contributing to the development of antimicrobial resistance (AMR).[1][2][3] This guide is designed to provide laboratory professionals with the necessary information to handle and dispose of this material safely, ensuring regulatory compliance and environmental stewardship.

The Critical Importance of Proper Disposal

Cefazolin and related compounds are beta-lactam antibiotics. The environmental introduction of these active pharmaceutical ingredients (APIs) can exert selective pressure on microbial communities, fostering the emergence of resistant "superbugs."[4] Regulatory bodies, including the Environmental Protection Agency (EPA) in the United States, have established stringent regulations, such as the Resource Conservation and Recovery Act (RCRA), which prohibit the sewering (drain disposal) of hazardous pharmaceutical waste.[5][6] Therefore, all waste containing Cefazolin delta-3-methyl ester must be treated as regulated chemical waste.

Hazard Identification and Safety Precautions

Primary Hazards of Cefazolin:

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7][8][9][10]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[7][8][10][11]

Personal Protective Equipment (PPE): Due to these hazards, all handling and disposal procedures must be conducted with appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact and potential allergic reactions.[8]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust or splashes.[9]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders outside of a ventilated enclosure.To prevent inhalation of aerosolized particles, which can cause respiratory sensitization.[8][9]

Waste Segregation and Disposal Workflow

Proper segregation at the point of generation is the most critical step in a compliant disposal process.[5] Never mix Cefazolin delta-3-methyl ester waste with general trash, sharps containers, or standard biohazardous (red bag) waste. The following diagram outlines the required segregation and disposal workflow.

G cluster_generation Point of Generation cluster_streams Waste Stream Segregation cluster_containers Containerization & Labeling cluster_disposal Final Disposal A Cefazolin delta-3-methyl ester Waste B Pure Compound / Expired Stock A->B  Solid Powder C Contaminated Solids (PPE, Vials, Weigh Boats, etc.) A->C  Used Labware D Aqueous Solutions (e.g., from experiments, cell culture) A->D  Liquid Form E Black RCRA Hazardous Chemical Waste Container B->E F Labeled, Lined Container for Contaminated Solid Waste C->F G Labeled, Leak-Proof Liquid Waste Container D->G H Collection by Certified Hazardous Waste Contractor E->H F->H G->H

Caption: Waste disposal workflow for Cefazolin delta-3-methyl ester.

Step-by-Step Disposal Protocols

Pure Compound and Concentrated Stock Solutions

This waste stream has the highest concentration of the active ingredient and must be managed as hazardous chemical waste.[4]

  • Classification: Treat as RCRA hazardous waste.

  • Containerization: Place the material directly into a designated and clearly labeled hazardous chemical waste container (often a black container).[5]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "Cefazolin delta-3-methyl ester."

  • Storage: Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area until collection by a certified hazardous waste contractor.

Causality: The high concentration of the active compound poses the most direct environmental and health risk. Segregating it as hazardous waste ensures it undergoes appropriate treatment, such as high-temperature incineration, to destroy the active molecule.

Contaminated Solid Waste

This includes any item that has come into contact with Cefazolin delta-3-methyl ester, such as gloves, weighing papers, pipette tips, vials, and contaminated PPE.

  • Classification: These items are considered chemical waste.[5]

  • Containerization: Place all contaminated solids into a dedicated, plastic-lined container or a robust, sealed plastic bag.[5]

  • Labeling: Clearly label the container or bag with "Solid Waste Contaminated with Cefazolin delta-3-methyl ester."

  • Storage: Store the container in the Satellite Accumulation Area alongside other chemical waste.

Causality: Although the concentration of the compound on these items is lower, it is still sufficient to contribute to environmental contamination. Isolating this waste prevents the accidental introduction of the antibiotic into landfills via general trash.

Aqueous Solutions and Used Culture Media

Due to the stability of many antibiotics in liquid form, all solutions containing Cefazolin delta-3-methyl ester must be managed as chemical waste. Federal regulations explicitly prohibit the drain disposal of such waste.[5]

  • Classification: Manage as liquid chemical waste.

  • Deactivation (Not Recommended): Do not attempt to neutralize or autoclave stock solutions or concentrated liquid waste. Autoclaving is not a validated method for the complete degradation of most antibiotics and their byproducts.[12]

  • Containerization: Collect all liquid waste in a sealable, leak-proof container (plastic is preferred to prevent breakage).

  • Labeling: Label the container with "Aqueous Waste with Cefazolin delta-3-methyl ester" and approximate the concentration if known.

  • Storage: Keep the container sealed and store it in the Satellite Accumulation Area for collection.

Causality: Liquid waste presents the most direct route for environmental contamination through waterways. The ester linkage and beta-lactam ring of the Cefazolin derivative can hydrolyze, but the degradation products may still pose an environmental risk.[13] Therefore, collection and treatment by a licensed facility are mandatory.

Spill Management

In the event of a spill, the primary goal is to contain the material and prevent its spread while ensuring personnel safety.

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don appropriate PPE, including respiratory protection if the spill involves a powder.

  • Contain & Clean: For solid spills, gently cover with a damp paper towel to avoid making the powder airborne. Carefully scoop or vacuum (using a HEPA-filtered vacuum) the material into a hazardous waste container.[14] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All cleanup materials must be disposed of as contaminated solid waste.

Conclusion: A Commitment to Safety and Sustainability

The proper management of pharmaceutical waste like Cefazolin delta-3-methyl ester is a non-negotiable aspect of professional laboratory practice. By adhering to these procedures, researchers and scientists not only ensure compliance with environmental regulations but also uphold their responsibility to protect public health from the growing threat of antimicrobial resistance. These protocols are designed to be self-validating, ensuring that every waste stream is handled in a manner that neutralizes its potential harm.

References

  • Borchardt, R. T., & SASSIVERE, M. L. (1987). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. Journal of pharmaceutical sciences, 76(11), S108-S108. [Link]

  • Ho, Y. B., Zakaria, M. P., Latif, P. A., & Saari, N. (2014). Antibiotics in the environment: causes and consequences. Revista de la Sociedad Venezolana de Microbiología, 34(2), 64-70. [Link]

  • World Health Organization. (2024, September 3). New global guidance aims to curb antibiotic pollution from manufacturing. [Link]

  • Stericycle. (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know. [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. [Link]

  • Das, S., et al. (2021). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. Applied Water Science, 11(3), 56. [Link]

  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • Linnaeus University. (2025, September 29). Laboratory waste. [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. [Link]

  • World Health Organization. (2024, October 30). WHO Guidance on Wastewater and Solid Waste Treatment in the Antibiotics Production. [Link]

  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cefazolin Δ-3-Methyl Ester

This guide provides a comprehensive framework for the safe handling of Cefazolin Δ-3-methyl ester, a cephalosporin derivative. As specific safety data for this precise ester may not be widely available, our protocols are...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the safe handling of Cefazolin Δ-3-methyl ester, a cephalosporin derivative. As specific safety data for this precise ester may not be widely available, our protocols are grounded in the established hazards of the parent compound, Cefazolin, and authoritative guidelines for handling potent pharmaceutical compounds and hazardous drugs.[1][2][3] Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Cefazolin and other cephalosporins are potent antibiotics classified as hazardous substances.[4][5][6][7] The primary risks associated with handling these compounds, particularly in powdered form, are:

  • Respiratory Sensitization: Inhalation of aerosolized particles can lead to allergy or asthma-like symptoms and severe breathing difficulties.[6][8][9] This is the most significant risk when handling the solid compound.

  • Dermal Sensitization: Direct skin contact can cause allergic skin reactions, such as rash and irritation.[5][6][9] Repeated contact may increase sensitivity in susceptible individuals.[5]

  • Eye Irritation: Contact with the eyes can cause serious irritation.[4][7]

Given these health hazards, a multi-layered approach to safety, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE), is mandatory. This guide focuses on the PPE component as the final, essential barrier between the researcher and the chemical.

PPE Protocols: A Task-Based Approach

The selection of appropriate PPE is dictated by the specific laboratory procedure being performed. The potential for aerosol generation is the primary factor determining the level of respiratory protection required.

Activity Required PPE Specifications & Rationale
Weighing & Compounding (Dry Powder) • Dual Nitrile Gloves• Disposable Gown• Chemical Safety Goggles• NIOSH-Approved RespiratorGloves: Double-gloving provides a barrier against immediate contamination should the outer glove be breached.Gown: A low-permeability, solid-front gown with tight cuffs prevents particle accumulation on clothing.[4]Goggles: Protect against accidental splashes or airborne particles.Respirator: An N95 or higher-level respirator is crucial to prevent inhalation of fine particles, the primary route of sensitization.[4]
Handling Solutions (Liquids) • Nitrile Gloves• Lab Coat/Gown• Chemical Safety GogglesGloves: Protects against dermal exposure from splashes.Gown: A standard lab coat or disposable gown is sufficient as the risk of aerosolization is significantly lower.Goggles: Essential for preventing eye contact from splashes during transfers or handling.[4][8]
Cleaning & Spill Management • Dual Heavy-Duty Nitrile Gloves• Disposable Gown• Chemical Safety Goggles & Face Shield• NIOSH-Approved Respirator• Disposable Shoe CoversGloves: Heavy-duty gloves offer enhanced protection during cleanup.Gown/Shoe Covers: A disposable, low-permeability gown and shoe covers prevent widespread contamination of clothing and the laboratory.[4]Goggles/Face Shield: Full face protection is necessary due to the increased risk of splashing during spill management.Respirator: Required as spill cleanup can re-aerosolize dried material.[4]

Experimental Workflow: PPE Donning and Doffing Procedure

Correctly putting on (donning) and taking off (doffing) PPE is as critical as its selection to prevent cross-contamination.[4] The sequence is designed to move from the cleanest to the most contaminated actions.

Donning (Putting On) Sequence:
  • Hand Hygiene: Begin by washing hands thoroughly with soap and water or using an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on the disposable gown, ensuring it is tied securely at the back.[4]

  • Respirator/Mask: If handling powder, don your N95 respirator. Perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second (outer) pair of gloves over the first.

Doffing (Taking Off) Sequence:

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves: Remove the outer pair of gloves by peeling them off away from your body, turning them inside out. Dispose of them in the designated chemical waste container.

  • Gown: Untie the gown and peel it away from your body, touching only the inside. Turn it inside out as you remove it and dispose of it.[4]

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove goggles or face shield from the back to avoid touching the front surface.

  • Respirator/Mask: Remove the respirator from the back by pulling the straps over your head. Do not touch the front of the respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don_Start 1. Hand Hygiene Don_Gown 2. Gown Don_Start->Don_Gown Don_Resp 3. Respirator Don_Gown->Don_Resp Don_Goggles 4. Goggles/Face Shield Don_Resp->Don_Goggles Don_Gloves 5. Gloves (Inner & Outer) Don_Goggles->Don_Gloves Doff_Gloves1 1. Remove Outer Gloves Don_Gloves->Doff_Gloves1 Proceed to Doffing Doff_Gown 2. Remove Gown Doff_Gloves1->Doff_Gown Doff_HH1 3. Hand Hygiene Doff_Gown->Doff_HH1 Doff_Goggles 4. Remove Goggles Doff_HH1->Doff_Goggles Doff_Resp 5. Remove Respirator Doff_Goggles->Doff_Resp Doff_Gloves2 6. Remove Inner Gloves Doff_Resp->Doff_Gloves2 Doff_HH2 7. Final Hand Hygiene Doff_Gloves2->Doff_HH2

Caption: Workflow for Donning and Doffing PPE.

Operational Plan: Spill Management

Immediate and correct response to a spill is vital to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.

  • Don PPE: Before re-entering, don the full set of PPE as specified for "Cleaning & Spill Management."[4]

  • Containment: For powders, gently cover the spill with damp paper towels to prevent aerosolization. For liquids, use an appropriate chemical absorbent.

  • Cleaning: Working from the outside in, carefully clean the spill area. Place all contaminated materials (absorbent, towels, etc.) into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.[6]

  • Doff PPE & Dispose: Remove PPE as per the doffing procedure and dispose of all items as hazardous chemical waste.

  • Wash Hands: Thoroughly wash hands and any exposed skin.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with Cefazolin Δ-3-methyl ester must be treated as hazardous chemical waste.[10] Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[11][12]

  • Waste Segregation: At the point of generation, segregate waste into dedicated, clearly labeled containers.[10] Do not mix with general trash or standard biohazardous waste.

  • Contaminated Solids: This category includes gloves, gowns, weighing papers, pipette tips, and other disposable labware. Place these items into a dedicated, plastic-lined container labeled "Cephalosporin Contaminated Solid Waste."[10]

  • Liquid Waste: Unused stock solutions or liquid waste should be collected in a sealed, compatible container clearly labeled "Hazardous Waste: Cefazolin Δ-3-methyl ester." Never pour cephalosporin waste down the drain.[10]

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

  • Final Disposal: All waste containers must be managed according to your institution's Environmental Health and Safety (EH&S) protocols and federal/state regulations, which typically mandate disposal via a licensed hazardous waste company.[5][10]

By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with Cefazolin Δ-3-methyl ester, ensuring personal safety and maintaining the integrity of the laboratory environment.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Cephalexin.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety: OSHA Lab Standard.
  • South African Health Products Regulatory Authority (SAHPRA). (2003, May 2). Cephalosporin Manufacturing.
  • B. Braun. (2015, May 13). Safety Data Sheet: CEFAZOLIN FOR INJECTION USP AND DEXTROSE INJECTION USP.
  • Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet: Cefazolin sodium salt.
  • Pfizer. (2018, May 11). Safety Data Sheet: Cefazolin for Injection.
  • (2015, June 1). Cefazolin for Injection, USP - SAFETY DATA SHEET.
  • Cayman Chemical. (2024, November 11). Cefazolin (sodium salt) - Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Centers for Disease Control and Prevention (CDC). (2026, March 3). Hazardous Drugs Exposures in Healthcare.
  • (n.d.). Study on safe disposal of cephalosporins based on kinetic pyrolysis mechanism.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety: Chemical Hygiene Plan.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • Centers for Disease Control and Prevention (CDC). (2024, February 9). NIOSH Publications on Hazardous Drugs | Healthcare Workers.
  • Institute of Biomedical Science (IBMS). (n.d.). IBMS Statement on PPE.
  • U.S. Pharmacopeia (USP). (2016, February 1). Hazardous Drugs—Handling in Healthcare Settings.
  • Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues.
  • National Institute for Occupational Safety and Health (NIOSH). (2023, April 21). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings.
  • European Pharmaceutical Review. (2022, June 28). The challenge of handling highly potent API and ADCs in analytical chemistry.
  • Benchchem. (n.d.). Navigating the Disposal of Cephalexin: A Guide for Laboratory Professionals.
  • ACS Publications. (n.d.). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Personal Protective Equipment (PPE) 102.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • ASCE Library. (2024, September 10). Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia.
  • pharm-int. (n.d.). Managing Risks with Potent Pharmaceutical Products.
  • U.S. Food & Drug Administration (FDA). (2020, February 10). Personal Protective Equipment for Infection Control.
  • SpringerLink. (n.d.). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern.
  • (n.d.). Preconcentration of selected cephalosporins using waste PET-derived UIO-66 as an adsorbent before HPLC-DAD quantification.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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